molecular formula C11H15NO B1601386 1-Phenylpiperidin-3-OL CAS No. 80710-25-4

1-Phenylpiperidin-3-OL

Cat. No.: B1601386
CAS No.: 80710-25-4
M. Wt: 177.24 g/mol
InChI Key: VPUSWNUKNDRGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpiperidin-3-ol ( 80710-25-4) is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is characterized by a piperidine ring where the nitrogen atom is substituted with a phenyl group and the carbon at the 3-position bears a hydroxyl group, giving it a topological polar surface area of 23.5 Ų . This structure classifies it as a secondary alcohol and a secondary amine, making it a versatile intermediate in organic synthesis and medicinal chemistry research. As a building block, this compound is of significant value in pharmaceutical research for the design and synthesis of novel bioactive molecules. The compound's structure is a key motif in various pharmacologically active compounds, and researchers utilize it to develop potential ligands for central nervous system targets. Its properties are investigated using advanced spectroscopic techniques, including FT-IR and NMR, as part of comprehensive analytical profiling . This product is supplied with a high purity level of 97% . According to safety information, it carries the GHS signal word "Warning" and hazard statement H302, indicating it may be harmful if swallowed . It is recommended to store the compound sealed in a dry environment at room temperature, or between 2-8°C, according to some suppliers . Intended Use: This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUSWNUKNDRGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511932
Record name 1-Phenylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80710-25-4
Record name 1-Phenylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylpiperidin-3-ol: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpiperidin-3-ol is a heterocyclic organic compound with significant interest in medicinal chemistry and drug development. As a derivative of piperidine, a common scaffold in many pharmaceuticals, it serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its structure, featuring a phenyl group attached to the nitrogen atom and a hydroxyl group at the 3-position of the piperidine ring, imparts specific physicochemical properties that are crucial for its application as a synthetic intermediate. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and analysis, and insights into its handling and safety.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthetic chemistry. A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [2]
Appearance Colorless to pale yellow solid[3]
Melting Point 91-92 °C[4]
Boiling Point 314 °C at 760 mmHg[4]
Flash Point 160.9 °C[4]
Solubility Soluble in alcohol and ether; slightly soluble in water.[3]
pKa (Predicted) 14.09 ± 0.20[4]
XLogP3 1.7 - 1.9[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Topological Polar Surface Area 23.5 Ų[4]

Chemical Synthesis

The synthesis of this compound is most commonly achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This approach typically involves the reaction of a phenylmagnesium halide with an N-protected 3-piperidone, followed by deprotection.

Synthetic Pathway: Grignard Reaction

Synthesis reagent1 Phenylmagnesium bromide intermediate N-Protected This compound reagent1->intermediate Grignard Reaction starting_material N-Protected 3-Piperidone starting_material->intermediate product This compound intermediate->product Deprotection

Caption: General synthetic scheme for this compound via a Grignard reaction.

Detailed Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on established methods for the synthesis of 3-hydroxy-3-phenylpiperidines.[4][5]

Step 1: Grignard Reagent Formation (Phenylmagnesium Bromide)

  • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether to the flask.

  • Slowly add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should initiate spontaneously.

  • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Grignard Reaction with N-Protected 3-Piperidone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of N-protected 3-piperidone (e.g., N-Boc-3-piperidone) (1.0 eq) in anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected this compound.

Step 3: Deprotection

  • Dissolve the crude N-protected this compound in a suitable solvent (e.g., dichloromethane for a Boc protecting group).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide solution) to a pH of >10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[3][6][7]

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (typically in the range of 6.8-7.5 ppm), the methine proton at the 3-position (adjacent to the hydroxyl group), and the methylene protons of the piperidine ring. The chemical shifts and coupling patterns provide detailed structural information.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring and the piperidine ring. The carbon bearing the hydroxyl group (C-3) will have a characteristic chemical shift in the range of 60-75 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C=C stretching vibrations for the aromatic ring.

  • C-N stretching vibrations.

  • C-O stretching vibration.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) at m/z 177. The fragmentation pattern will be characteristic of the molecule, with potential fragments arising from the loss of a hydroxyl group, cleavage of the piperidine ring, and fragmentation of the phenyl group.[8][9][10]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for the purity assessment of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable buffer, e.g., formic acid or ammonium acetate) is a common starting point. Detection is typically performed using a UV detector at a wavelength where the phenyl group absorbs (e.g., ~254 nm).

Experimental Workflow: Purity Analysis by HPLC

HPLC_Workflow sample_prep Sample Preparation: Dissolve this compound in mobile phase injection Injection of Sample sample_prep->injection hplc_system HPLC System: - C18 Column - Mobile Phase (e.g., ACN/H₂O) - UV Detector separation Chromatographic Separation hplc_system->separation detection UV Detection separation->detection data_analysis Data Analysis: - Peak Integration - Purity Calculation detection->data_analysis

Caption: A typical workflow for the purity analysis of this compound by HPLC.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical guidance for its synthesis and analysis. As a key building block in the development of new chemical entities, a thorough knowledge of its characteristics is essential for researchers and scientists in the pharmaceutical and chemical industries. The provided protocols and analytical methods serve as a valuable resource for the efficient and safe handling and utilization of this important synthetic intermediate.

References

Synthesis pathways for 1-Phenylpiperidin-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Phenylpiperidin-3-OL

Introduction

This compound is a pivotal structural motif and a versatile intermediate in the landscape of medicinal chemistry and drug development. The piperidine ring is a ubiquitous scaffold found in numerous natural alkaloids and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] The specific introduction of a phenyl group at the nitrogen (N1) and a hydroxyl group at the C3 position creates a molecule with distinct stereochemical and functional characteristics, making it a valuable building block for a wide range of biologically active compounds, including analgesics, antipsychotics, and other central nervous system (CNS) agents.[2][3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core synthetic pathways to this compound. Moving beyond a simple recitation of protocols, this document delves into the strategic rationale behind different synthetic choices, offering field-proven insights into the advantages, limitations, and practical considerations of each method. The methodologies presented are grounded in established chemical principles, ensuring both scientific integrity and reproducibility.

Chapter 1: Synthesis via Reduction of 1-Phenylpiperidin-3-one

One of the most direct and widely employed strategies for synthesizing this compound is through the reduction of its corresponding ketone precursor, 1-Phenylpiperidin-3-one. This two-stage approach benefits from the relative accessibility of the piperidone intermediate and the high efficiency of modern reduction techniques.

Principle and Strategy

The core of this pathway is a classic carbonyl reduction. The C=O bond of the 3-piperidone is converted to a C-H and O-H bond, yielding the secondary alcohol. The choice of reducing agent is critical as it dictates reaction conditions, cost, and safety. This method is particularly powerful for producing the racemic alcohol, though stereoselective methods can be employed for chiral synthesis.

Synthesis of the 1-Phenylpiperidin-3-one Precursor

The synthesis of the ketone intermediate is a crucial first step. A common method involves the cyclization of N,N-bis(2-cyanoethyl)aniline, followed by hydrolysis and decarboxylation. A more modern and efficient approach, however, is the Morita-Baylis-Hillman reaction followed by ring-closing metathesis, which offers a novel route to the 1-aryl-3-piperidone scaffold.[1]

Ketone Reduction Methodologies

Standard Hydride Reduction: The reduction of the piperidone is typically achieved with high yield using standard metal hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol is the most common choice due to its selectivity, mild reaction conditions, and operational simplicity.[4] For substrates that are less reactive, the more powerful lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions and more stringent safety precautions.

Biocatalytic Asymmetric Reduction: For the synthesis of specific enantiomers, such as (S)-1-Phenylpiperidin-3-ol, biocatalysis offers a green and highly selective alternative. Ketoreductase (KRED) enzymes, often used in whole-cell systems with coenzyme regeneration, can reduce the prochiral ketone to the desired chiral alcohol with excellent enantiomeric excess (>99%).[5][6] This approach avoids the need for chiral resolution and operates under mild, aqueous conditions.[5][6]

Visualization & Data

Diagram 1: Pathway via Ketone Reduction

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction Aniline_Derivative Aniline Derivative Piperidone 1-Phenylpiperidin-3-one Aniline_Derivative->Piperidone Cyclization Strategy (e.g., RCM) Alcohol This compound Piperidone->Alcohol Reduction (e.g., NaBH4)

Caption: Synthesis of this compound via ketone precursor.

Table 1: Comparison of Reduction Methods for 1-Phenylpiperidin-3-one

MethodReducing AgentSolventTypical YieldKey AdvantagesKey Disadvantages
Hydride ReductionSodium Borohydride (NaBH₄)Ethanol>90%Cost-effective, simple, high yieldProduces racemic mixture
Hydride ReductionLithium Aluminum Hydride (LiAlH₄)THF / Ether>95%Highly effective, rapidRequires anhydrous conditions, pyrophoric
BiocatalyticKetoreductase (KRED)Aqueous Buffer>99%High enantioselectivity, greenHigher initial cost, requires specific enzymes
Experimental Protocol: Reduction using Sodium Borohydride
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Phenylpiperidin-3-one (1.0 eq) in absolute ethanol (10 mL per gram of substrate).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again to 0-5 °C and slowly add water to quench the excess NaBH₄.

  • Workup: Concentrate the mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to afford this compound.[4]

Chapter 2: Synthesis via N-Arylation of 3-Hydroxypiperidine

This pathway represents a convergent approach where the pre-formed 3-hydroxypiperidine ring is directly coupled with a phenyl group donor. This method is particularly attractive due to the commercial availability of 3-hydroxypiperidine.[7][8]

Principle and Strategy

The core transformation is the formation of a carbon-nitrogen bond between the secondary amine of the piperidine ring and a phenyl ring. While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and activated aryl halides. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a far more versatile and efficient route under milder conditions.

Buchwald-Hartwig Amination

This reaction has become a cornerstone of C-N bond formation in modern organic synthesis. It involves the use of a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide or triflate. The choice of ligand is critical for achieving high catalytic turnover and preventing side reactions.

Starting Material: 3-Hydroxypiperidine

3-Hydroxypiperidine is a readily available starting material.[7][8] For large-scale applications where cost is a primary driver, it can be synthesized via the catalytic hydrogenation of 3-hydroxypyridine using catalysts such as rhodium-on-carbon or ruthenium-on-carbon, although these methods can be expensive and require high pressure.[9][10][11]

Visualization & Data

Diagram 2: Pathway via N-Arylation

Start_A 3-Hydroxypiperidine Product This compound Start_A->Product Start_B Phenyl Halide (e.g., Bromobenzene) Start_B->Product Catalyst Pd Catalyst + Ligand + Base Catalyst->Product

Caption: Synthesis via Buchwald-Hartwig N-Arylation.

Experimental Protocol: Buchwald-Hartwig N-Arylation
  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.6 mol%), and sodium tert-butoxide (1.4 eq).

  • Reagents: Add 3-hydroxypiperidine (1.2 eq) and bromobenzene (1.0 eq).

  • Solvent: Add anhydrous toluene (5 mL per mmol of bromobenzene) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel chromatography to obtain this compound.

Chapter 3: Synthesis via Reductive Amination

Reductive amination is a highly versatile and powerful method for synthesizing amines, including cyclic amines like piperidines.[3][12][13] This strategy can be designed as an intramolecular cyclization of a linear precursor, forming the N-phenyl bond and the piperidine ring in a concerted or sequential fashion.

Principle and Strategy

The reaction typically involves two key transformations: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its in-situ reduction.[13][14] For the synthesis of this compound, an intramolecular approach starting from a linear amino-aldehyde or amino-ketone is highly effective. The use of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial, as these reagents selectively reduce the iminium ion in the presence of the starting carbonyl group.[12][14]

Intramolecular Reductive Amination Pathway

A logical precursor for this strategy would be 5-(phenylamino)pentan-3-one or a related derivative. This precursor can be synthesized through various methods, such as the Michael addition of aniline to an appropriate α,β-unsaturated ketone. Once formed, this linear substrate can undergo acid-catalyzed intramolecular cyclization to form a cyclic iminium ion, which is then immediately reduced to the final product.

Visualization & Data

Diagram 3: Intramolecular Reductive Amination

Precursor Linear Amino-Ketone Precursor Iminium Cyclic Iminium Ion (Intermediate) Precursor->Iminium Acid Catalyst (e.g., AcOH) Product This compound Iminium->Product Reducing Agent (e.g., NaBH3CN)

Caption: Pathway via Intramolecular Reductive Amination.

Experimental Protocol: One-Pot Intramolecular Reductive Amination
  • Setup: In a round-bottom flask, dissolve the linear amino-ketone precursor (1.0 eq) in methanol.

  • Reagent Addition: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Acidification: Slowly add glacial acetic acid to maintain the pH between 4 and 5.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the formation of the product by LC-MS.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography on silica gel to isolate this compound.

Chapter 4: Comparative Analysis and Conclusion

Choosing the optimal synthetic pathway for this compound depends on several factors, including the scale of the synthesis, cost constraints, required stereochemical purity, and available laboratory equipment.

Table 2: Comparative Analysis of Synthetic Pathways

PathwayKey StrengthsKey WeaknessesBest For
Ketone Reduction High yields, reliable, well-establishedRacemic product (unless using biocatalysis)General lab-scale and large-scale racemic synthesis
N-Arylation Convergent, uses available starting materialsCatalyst cost, potential for heavy metal contaminationRapid synthesis of analogues for discovery chemistry
Reductive Amination One-pot potential, builds complexity quicklyPrecursor synthesis can be multi-stepConstructing the core ring structure from acyclic precursors
Conclusion

The synthesis of this compound can be approached through several robust and effective methodologies. The reduction of 1-phenylpiperidin-3-one stands out as a highly reliable and scalable method for producing racemic material. For enantiomerically pure products, the biocatalytic reduction of the same ketone intermediate is the superior choice, aligning with the principles of green chemistry.[5] The N-arylation of 3-hydroxypiperidine offers a rapid, convergent route ideal for medicinal chemistry programs where diverse analogues are needed. Finally, intramolecular reductive amination provides an elegant strategy for constructing the heterocyclic core, though it may require a more involved synthesis of the linear precursor. The selection of the most appropriate pathway requires a careful evaluation of project-specific goals, balancing factors of speed, cost, scale, and stereochemical control.

References

Mechanism of action of 1-Phenylpiperidin-3-OL derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Polypharmacology of 1-Arylpiperidin-3-OL Derivatives: Mechanisms of Action at Opioid, NMDA, and Monoamine Receptors

Introduction

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1] Within this class, arylpiperidine derivatives have proven to be exceptionally versatile, capable of interacting with a wide array of biological targets depending on the precise positioning of the aryl group and the nature of substituents.[1][2] While 4-arylpiperidines are famously associated with potent µ-opioid receptor agonists like fentanyl and pethidine, the 1-aryl-3-hydroxypiperidine (1-Arylpiperidin-3-OL) scaffold presents a more complex and nuanced pharmacological profile.[3][4]

This technical guide, intended for researchers and drug development professionals, moves beyond a singular mechanism to explore the polypharmacology of 1-Arylpiperidin-3-OL derivatives. We will dissect the structure-activity relationships (SAR) and molecular mechanisms that enable this privileged scaffold to act as a modulator of three critical central nervous system (CNS) target families: opioid receptors, N-methyl-D-aspartate (NMDA) receptors, and dopamine receptors. By understanding the subtle structural modifications that dictate target selectivity and functional activity, we can better leverage this scaffold for the rational design of next-generation therapeutics for pain, neurodegenerative disorders, and psychiatric conditions.

Part 1: Opioid Receptor Modulation

The interaction of phenylpiperidine derivatives with opioid receptors is a foundational concept in pharmacology.[5] While the canonical examples are 4-phenylpiperidines, the 1-Arylpiperidin-3-OL scaffold can also be engineered to exhibit high affinity for these G-protein coupled receptors (GPCRs).

The Phenylpiperidine Opioid Pharmacophore

The classic pharmacophore for µ-opioid agonists includes a tertiary amine, a quaternary carbon, and a phenyl group, features perfectly embodied by 4-phenylpiperidines.[5] The nitrogen atom is protonated at physiological pH, engaging in a critical ionic interaction with an aspartate residue in the receptor's binding pocket. The phenyl group occupies a hydrophobic pocket, contributing significantly to binding affinity. Derivatives like fentanyl achieve high potency through additional interactions facilitated by the N-acyl group.[4]

1-Arylpiperidin-3-OL Derivatives as Opioid Ligands

Though less common, the 3-arylpiperidine scaffold can also serve as a template for potent opioid ligands, often functioning as antagonists. The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a well-established pharmacophore for µ (MOP), kappa (KOP), and delta (DOP) receptor antagonists.[6] The key features for this activity are:

  • A 3-hydroxyphenyl group: The meta-hydroxyl is a crucial hydrogen bonding component for high-affinity binding at opioid receptors.

  • A piperidine nitrogen: This serves as the basic anchor point.

  • Specific stereochemistry: The relative orientation of the substituents on the piperidine ring is critical for differentiating between agonist and antagonist activity and for receptor subtype selectivity.[7]

Derivatives of the 1-Arylpiperidin-3-OL class can adopt conformations that mimic these essential features, allowing them to bind effectively to opioid receptors. Their functional output (agonist vs. antagonist) is highly dependent on the substituent attached to the piperidine nitrogen.[7]

Downstream Signaling of Opioid Receptor Activation

As canonical Gαi/o-coupled receptors, opioid receptor activation by an agonist initiates a well-defined signaling cascade aimed at reducing neuronal excitability.

cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi Inhibits Ca_channel Voltage-Gated Ca²⁺ Channel G_protein->Ca_channel βγ Inhibits K_channel GIRK K⁺ Channel G_protein->K_channel βγ Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion K_ion K⁺ Efflux K_channel->K_ion Agonist Opioid Agonist (e.g., Fentanyl) Agonist->MOR Binds ATP ATP ATP->AC Response Reduced Neuronal Excitability & Nociception cAMP->Response Ca_ion->Response K_ion->Response

Opioid Receptor Gαi/o Signaling Cascade.

Part 2: NMDA Receptor Antagonism

Overactivation of the NMDA receptor, a ligand-gated ion channel, leads to excessive calcium influx and subsequent excitotoxicity, a key pathological process in many neurodegenerative and psychiatric disorders.[8] Phenylpiperidine derivatives have been developed as potent NMDA receptor antagonists.

Mechanism of NMDA Receptor Channel Block

NMDA receptors are heterotetrameric complexes typically composed of two GluN1 and two GluN2 subunits.[8] Phenylpiperidine derivatives often act as uncompetitive, channel-blocking antagonists. Their mechanism involves:

  • Channel Opening: The channel must first be activated by the binding of both glutamate (to GluN2) and a co-agonist, glycine or D-serine (to GluN1).

  • Pore Entry: Upon channel opening, the antagonist enters the ion channel pore from the extracellular side.

  • Binding and Blockade: The antagonist binds to a specific site within the pore, often referred to as the "MK-801 site," physically occluding the channel and preventing the influx of Ca²⁺ and Na⁺ ions.

This activity-dependent mechanism is therapeutically attractive, as it preferentially targets overactive channels while sparing those involved in normal synaptic transmission.

GluN2B Subunit Selectivity

The pharmacological properties of NMDA receptors are largely determined by their GluN2 subunit composition (GluN2A-D). Antagonists selective for the GluN2B subtype are of particular interest due to the role of GluN2B-containing receptors in pathological processes.[9] Many arylpiperidine antagonists, such as ifenprodil, achieve their GluN2B selectivity by binding to an allosteric modulatory site at the interface of the GluN1 and GluN2B amino-terminal domains (ATDs), rather than within the channel pore.[10][11] This binding event induces a conformational change that reduces the probability of channel opening. The 1-Arylpiperidin-3-OL scaffold can be adapted to target this site, with the aryl moiety and N-substituent being key determinants of subunit selectivity.

Experimental Workflow for NMDA Receptor Characterization

Determining the mechanism and potency of NMDA receptor antagonists requires electrophysiological techniques, most commonly the two-electrode voltage clamp (TEVC) method in Xenopus oocytes expressing specific receptor subunit combinations.

cluster_prep Preparation cluster_exp Electrophysiology (TEVC) cluster_analysis Data Analysis cRNA Inject cRNA for GluN1 & GluN2B subunits into oocyte Incubate Incubate 2-4 days for receptor expression cRNA->Incubate Oocyte Place oocyte in recording chamber Incubate->Oocyte Clamp Voltage clamp at -70 mV Oocyte->Clamp Agonist Apply Glutamate + Glycine Clamp->Agonist Record_I Record inward current (I_agonist) Agonist->Record_I Apply_Cmpd Apply Test Compound + Agonists Record_I->Apply_Cmpd Calc Calculate % Inhibition: (1 - I_inhib / I_agonist) * 100 Record_I->Calc Record_I_Cmpd Record inhibited current (I_inhib) Apply_Cmpd->Record_I_Cmpd Record_I_Cmpd->Calc Plot Plot % Inhibition vs. [Compound] Calc->Plot IC50 Determine IC₅₀ from curve fit Plot->IC50

Workflow for IC₅₀ Determination using TEVC.

Part 3: Dopamine Autoreceptor Agonism

A distinct line of research has identified 3-arylpiperidine derivatives as potent and selective agonists for dopamine D2 autoreceptors.[12] This activity profile is fundamentally different from the opioid and NMDA receptor modulation described above and is highly dependent on specific structural features.

The 3-(3-Hydroxyphenyl)piperidine Moiety

Seminal work in the 1980s demonstrated that the 3-(3-hydroxyphenyl)piperidine moiety is "indispensable for high potency and selectivity" as a dopamine autoreceptor agonist.[12] Dopamine autoreceptors are presynaptic D2 receptors that regulate the synthesis and release of dopamine. Agonism at these receptors provides a negative feedback signal, reducing dopaminergic neurotransmission. This mechanism is therapeutically relevant for conditions characterized by excessive dopamine signaling, such as psychosis.

Structure-Activity Relationships for Dopaminergic Activity

The SAR for this class of compounds is well-defined and highly constrained, providing a clear blueprint for designing dopamine autoreceptor agonists.[12]

Modification SiteSubstituent/FeatureEffect on ActivityReference
Phenyl Ring 3-OH (meta)Essential for high potency and selectivity[12]
4-OH (para)Lacks selectivity for autoreceptors[12]
Piperidine Ring 3-Phenyl isomerActive (vs. inactive 2- and 4-phenyl isomers)[12]
Piperidine Nitrogen N-n-propylPotent and selective[12]
N-HWeakly active[12]
N-methylWeakly active[12]
N-n-butyl, N-n-pentylPotent[12]

This table summarizes key findings from structure-activity relationship studies on 3-phenylpiperidine derivatives as dopamine autoreceptor agonists.

Part 4: Experimental Protocols for Mechanistic Dissection

To differentiate the polypharmacology of a novel 1-Arylpiperidin-3-OL derivative, a tiered screening approach using validated in vitro assays is essential.

Protocol: Competitive Radioligand Binding Assay (Opioid Receptor)

Objective: To determine the binding affinity (Kᵢ) of a test compound for the µ-opioid receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand ([³H]-DAMGO) for binding to receptors in a cell membrane preparation.

Methodology:

  • Membrane Preparation: Homogenize CHO or HEK293 cells stably expressing the human µ-opioid receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 min at 4°C. Resuspend the pellet in fresh buffer and repeat. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and protein concentration is determined (e.g., by Bradford assay).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of test compound dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • 50 µL of radioligand solution (e.g., 1 nM final concentration of [³H]-DAMGO).

    • 100 µL of membrane preparation (e.g., 10-20 µg protein per well).

    • Total Binding: Wells with vehicle instead of test compound.

    • Non-specific Binding (NSB): Wells with a high concentration of a non-labeled competitor (e.g., 10 µM naloxone) instead of the test compound.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol: HTRF cAMP Functional Assay (Dopamine D2 Receptor)

Objective: To determine if a test compound acts as an agonist or antagonist at the Gαi/o-coupled D2 dopamine receptor.

Principle: This homogeneous time-resolved fluorescence (HTRF) assay measures the inhibition of adenylyl cyclase activity. Agonist activation of the D2 receptor inhibits forskolin-stimulated cAMP production. An antagonist will block the effect of a known agonist.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing the human D2 receptor. Seed cells in a 384-well plate and culture overnight.

  • Agonist Mode:

    • Remove culture medium and add stimulation buffer containing various concentrations of the test compound.

    • Incubate for 30 minutes at 37°C.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with various concentrations of the test compound for 30 minutes.

    • Add a fixed concentration of a known D2 agonist (e.g., quinpirole at its EC₈₀ concentration) plus forskolin.

    • Incubate for 30 minutes at 37°C.

  • Lysis and Detection:

    • Add HTRF lysis buffer containing the two detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).

    • Incubate for 60 minutes at room temperature.

  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (specific signal) and 620 nm (cryptate signal).

  • Data Analysis:

    • Calculate the 665/620 ratio and normalize the data.

    • Agonist Mode: Plot the cAMP concentration (or HTRF ratio) against the log[test compound] to determine the EC₅₀ (for agonists) or lack of effect.

    • Antagonist Mode: Plot the cAMP concentration against the log[test compound] to determine the IC₅₀. This can be used to calculate the antagonist's potency (Kₑ).

Conclusion

The 1-Arylpiperidin-3-OL scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its pharmacological activity is not defined by a single mechanism but is rather a spectrum of possibilities dictated by precise chemical modifications. By making subtle changes to the substitution on the aryl ring, the piperidine nitrogen, and the stereochemistry of the hydroxylated piperidine core, researchers can steer the molecule's affinity toward opioid receptors, NMDA receptor subtypes, or dopamine autoreceptors. This inherent versatility underscores the importance of comprehensive pharmacological profiling during drug discovery. A deep understanding of the structure-activity relationships governing this polypharmacology is critical for designing selective and potent ligands, ultimately enabling the development of novel and highly targeted therapeutics for a range of complex CNS disorders.

References

An In-Depth Technical Guide to the Characterization of 1-Phenylpiperidin-3-ol (CAS Number: 80710-25-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential characterization data and analytical methodologies for 1-Phenylpiperidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 3-phenylpiperidine scaffold is a well-established pharmacophore found in a variety of biologically active molecules, making a thorough understanding of its derivatives, such as this compound, crucial for the development of novel therapeutics.[1][2] This document moves beyond a simple data sheet to offer insights into the rationale behind the analytical techniques, ensuring a robust and reliable characterization of this important chemical entity.

Core Compound Identity and Physicochemical Properties

This compound is a piperidine derivative featuring a phenyl group attached to the nitrogen atom and a hydroxyl group at the 3-position of the piperidine ring. This unique substitution pattern imparts specific chemical properties that are critical to its function as a synthetic intermediate.

PropertyValueSource
CAS Number 80710-25-4[3]
Molecular Formula C₁₁H₁₅NO[3]
Molecular Weight 177.24 g/mol [3]
Boiling Point 314 °C at 760 mmHg (Computed)[3]
Density 1.116 g/cm³ (Computed)[3]
Flash Point 160.9 °C (Computed)[3]
XLogP3 1.9 (Computed)[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]

Note: Some physical properties are computed and should be confirmed by experimental data where possible. The melting point of the related isomer, 3-phenylpiperidin-3-ol, is reported to be 91-92°C, which can serve as a preliminary reference.[4]

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The following sections detail the expected spectral data for this compound and the underlying principles of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected Chemical Shifts (δ) and Multiplicities:

  • Aromatic Protons (Phenyl Group): Multiple signals in the range of δ 6.8-7.3 ppm. The protons on the phenyl ring will exhibit complex splitting patterns (multiplets) due to coupling with each other.

  • Piperidine Ring Protons:

    • CH-OH (Position 3): A multiplet around δ 3.8-4.2 ppm. The chemical shift is influenced by the hydroxyl group.

    • CH₂ adjacent to Nitrogen (Positions 2 and 6): Multiplets in the range of δ 3.0-3.6 ppm. These protons are deshielded due to the adjacent nitrogen atom.

    • CH₂ (Positions 4 and 5): Multiplets in the range of δ 1.6-2.2 ppm.

  • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, typically δ 1.5-4.0 ppm, and its position is concentration and solvent dependent.

Rationale for Experimental Choices: A standard ¹H NMR experiment is typically run in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.[5] To confirm the assignment of the -OH peak, a D₂O exchange experiment can be performed, where the addition of a drop of D₂O will cause the hydroxyl proton signal to disappear.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts (δ):

  • Aromatic Carbons (Phenyl Group): Multiple signals in the range of δ 115-150 ppm. The carbon attached to the nitrogen will be found at the lower field end of this range.

  • Piperidine Ring Carbons:

    • C-OH (Position 3): A signal in the range of δ 65-75 ppm.

    • C adjacent to Nitrogen (Positions 2 and 6): Signals in the range of δ 50-60 ppm.

    • C-4 and C-5: Signals in the range of δ 20-40 ppm.

Rationale for Experimental Choices: A proton-decoupled ¹³C NMR spectrum is standard, providing a single peak for each unique carbon atom.[6] For more detailed structural analysis, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Characteristic Absorption Bands (wavenumber, cm⁻¹):

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[7][8] The broadness is due to hydrogen bonding.

  • C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.[7]

  • C-H Stretch (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.[7]

  • C=C Stretch (Aromatic): Sharp peaks in the 1450-1600 cm⁻¹ region.[7]

  • C-N Stretch: A peak in the 1000-1250 cm⁻¹ range.

  • C-O Stretch: A strong peak in the 1050-1150 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact, and the spectrum is recorded. This method requires minimal sample preparation.

FTIR_Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 177, corresponding to the molecular weight of the compound. The intensity of this peak may vary.

  • Key Fragments:

    • Loss of a hydroxyl radical (-OH): A peak at m/z = 160.

    • Cleavage of the piperidine ring can lead to various fragments. Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for piperidines.[9][10]

    • A fragment corresponding to the phenylpiperidine cation.

    • Further fragmentation of the phenyl ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11]

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume of the solution into the GC.

  • Separation: The compound travels through the GC column and is separated from any impurities.

  • Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized (typically by electron impact).

  • Detection: The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum.

GCMS_Workflow

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity analysis.

A General HPLC Method:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

  • Rationale: This method separates compounds based on their polarity. This compound will have a characteristic retention time under specific conditions. The presence of other peaks would indicate impurities. Method validation should be performed according to ICH guidelines to ensure linearity, precision, accuracy, and robustness.[11][12]

Significance in Drug Discovery and Development

The 3-phenylpiperidine scaffold is a key structural motif in many centrally acting drugs.[1] The introduction of a hydroxyl group, as in this compound, provides a handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.[13] Derivatives of phenylpiperidine have been investigated for a range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[1][14]

The synthesis of analogs of this compound can be a key strategy in structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of new drug candidates.[15]

Conclusion

The comprehensive characterization of this compound using a combination of spectroscopic and chromatographic techniques is paramount for its use in research and development. This guide provides the foundational knowledge and experimental rationale for researchers to confidently identify, purify, and utilize this important building block in the pursuit of novel therapeutics. Adherence to rigorous analytical protocols ensures the integrity of subsequent biological and pharmacological studies.

References

Spectroscopic analysis of 1-Phenylpiperidin-3-ol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-Phenylpiperidin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with data from structural analogs to offer a robust interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Given the limited availability of published experimental spectra for this compound, this guide establishes a predictive framework grounded in fundamental principles and comparative analysis.

Introduction to this compound

This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a phenyl group and a hydroxyl group at the 3-position. This structure is a key scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound, ensuring the reliability of subsequent biological and pharmacological studies.

This guide will systematically dissect the predicted spectroscopic signature of this compound, providing a detailed rationale for the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR chemical shifts are influenced by the electron-withdrawing nature of the phenyl group and the hydroxyl group. The phenyl group will deshield the adjacent protons on the piperidine ring, while the hydroxyl group will have a more localized effect on the proton at C3.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
Aromatic-H (ortho)7.20 - 7.30m-Deshielded due to proximity to the nitrogen and aromatic ring current.
Aromatic-H (meta)6.80 - 6.95m-Shielded relative to ortho and para protons.
Aromatic-H (para)6.70 - 6.85m-Shielded relative to ortho protons.
H-3 (CH-OH)3.80 - 4.00m-Deshielded by the adjacent hydroxyl group.
H-2ax, H-6ax3.40 - 3.60m-Deshielded by the adjacent nitrogen and phenyl group. Axial protons are typically upfield of equatorial protons.
H-2eq, H-6eq3.10 - 3.30m-Deshielded by the adjacent nitrogen and phenyl group.
H-4ax, H-5ax1.80 - 2.00m-Typical aliphatic region for axial piperidine protons.
H-4eq, H-5eq1.60 - 1.80m-Typical aliphatic region for equatorial piperidine protons.
OHVariable (1.5 - 4.0)br s-Chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectrum of this compound

The N-phenyl group will have a significant effect on the chemical shifts of the piperidine ring carbons, particularly C2 and C6.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Aromatic-C (ipso)150 - 152Quaternary carbon attached to nitrogen.
Aromatic-C (ortho)128 - 130Aromatic carbons.
Aromatic-C (meta)118 - 120Aromatic carbons.
Aromatic-C (para)115 - 117Aromatic carbons.
C-3 (CH-OH)65 - 70Carbon bearing the hydroxyl group.
C-2, C-650 - 55Carbons adjacent to the nitrogen, deshielded by the phenyl group.
C-530 - 35Aliphatic carbon.
C-420 - 25Aliphatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-N, and aromatic C-H bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

    • Liquid/Oil: Place a drop of the sample between two NaCl (sodium chloride) or KBr plates.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure solvent.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3500 - 3200O-H stretchAlcoholBroad, Strong
3100 - 3000C-H stretchAromaticMedium
2950 - 2850C-H stretchAliphatic (Piperidine)Medium-Strong
1600 - 1450C=C stretchAromatic RingMedium-Strong (multiple bands)
1350 - 1250C-N stretchAromatic AmineStrong
1250 - 1000C-O stretchAlcoholStrong
770 - 730 and 710 - 690C-H out-of-plane bendMonosubstituted AromaticStrong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization:

    • Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.

    • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum of this compound

The molecular weight of this compound (C₁₁H₁₅NO) is 177.24 g/mol .

  • Molecular Ion (M⁺): In EI-MS, the molecular ion peak is expected at m/z = 177.

  • Protonated Molecule ([M+H]⁺): In ESI-MS, the base peak is expected at m/z = 178.

Predicted Fragmentation Pattern:

The fragmentation of this compound will be directed by the nitrogen atom and the hydroxyl group.

G M [C11H15NO]+• m/z = 177 F1 [M - H2O]+• m/z = 159 M->F1 -H2O F2 [C6H5N(CH2)2]+• m/z = 104 M->F2 α-cleavage F3 [C6H5NH]+• m/z = 92 M->F3 Ring cleavage F4 [C5H8NO]+ m/z = 98 M->F4 α-cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Loss of Water (m/z = 159): Dehydration of the alcohol will lead to a significant peak at [M-18]⁺.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines. This can lead to the formation of various fragment ions.

  • Ring Cleavage: The piperidine ring can undergo fragmentation to produce smaller charged species.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass spectra of this compound. By leveraging established spectroscopic principles and data from closely related structural analogs, a comprehensive spectral profile has been constructed. This information serves as a valuable resource for the identification and characterization of this important synthetic intermediate in the absence of published experimental data. Researchers are encouraged to use this guide as a reference for interpreting their own experimental results and to contribute to the public body of knowledge by publishing their findings.

Literature review of 1-Phenylpiperidin-3-ol and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Phenylpiperidin-3-ol and its Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a foundational six-membered heterocycle that serves as a ubiquitous structural motif in a vast array of natural products, alkaloids, and synthetic pharmaceuticals.[1][2][3][4] Its prevalence stems from its unique three-dimensional structure and its ability to engage in specific interactions with biological targets. Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, demonstrating remarkable versatility in medicinal chemistry.[1][2][3] The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a critical objective in modern organic chemistry.[1][3][5]

Within this broad class, the this compound scaffold represents a "privileged structure" of significant interest. The presence of a hydroxyl group at the C3-position is particularly valuable for forming key hydrogen bonds with biological receptors.[6] This core is found in numerous bioactive molecules, including potent human NK1 receptor antagonists like L-733060 and CP-99994, highlighting its importance in neuropharmacological research.[6] This guide provides a comprehensive review of the this compound core and its analogs, delving into synthetic strategies, structure-activity relationships (SAR), pharmacological profiles, and future therapeutic applications for researchers and drug development professionals.

Part 1: Synthetic Strategies for 1-Aryl-3-Piperidinol Scaffolds

The construction of the 1-aryl-3-piperidinol framework can be achieved through various synthetic routes, often focusing on the stereocontrolled formation of the piperidine ring and the introduction of key functional groups.

Core Synthesis via Ring-Closing Metathesis (RCM)

A robust and modern approach to the 1-aryl-3-piperidone precursor involves a sequence featuring a Morita–Baylis–Hillman (MBH) reaction followed by a key Ring-Closing Metathesis (RCM) step. This strategy avoids the use of protecting groups, offering an efficient pathway to the core structure.[7] The resulting 3-piperidone is a versatile intermediate, readily reduced to the target 3-piperidinol.

The causality behind this choice of pathway is its high efficiency and adaptability. The MBH reaction allows for the initial carbon-carbon bond formation under mild conditions, while the subsequent RCM, often catalyzed by a Grubbs catalyst, is highly effective for forming the six-membered ring, even with sterically hindered substrates. This multi-step process provides excellent control over the final structure.

Experimental Protocol: Synthesis of 1-Aryl-3-Piperidone via RCM [7]

  • Step 1: Morita-Baylis-Hillman Reaction: An appropriate aryl amine (e.g., 3,5-dichloroaniline) is reacted with an acrylate derivative in the presence of a catalyst like DABCO to form the MBH adduct.

  • Step 2: Allylation: The hydroxyl group of the MBH adduct is then allylated using allyl bromide and a suitable base (e.g., NaH) to introduce the second alkene functionality required for metathesis.

  • Step 3: Ring-Closing Metathesis: The resulting diene is dissolved in a solvent such as dichloromethane and treated with a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) to initiate ring closure, forming the tetrahydropyridine ring.

  • Step 4: Reduction and Oxidation: The double bond of the cyclized product is reduced via catalytic hydrogenation (e.g., H₂, Pd/C). The resulting alcohol is then oxidized to the desired 3-piperidone using an oxidizing agent like Dess-Martin periodinane.

  • Step 5: Reduction to 3-Piperidinol: The final 1-aryl-3-piperidone is selectively reduced to 1-aryl-3-piperidinol using a reducing agent such as sodium borohydride (NaBH₄) in methanol. This step must be carefully controlled to avoid reduction of the aryl ring.

Workflow: Synthesis of 1-Aryl-3-Piperidinol

G cluster_0 Core Synthesis Pathway A Aryl Amine + Acrylate B Morita-Baylis-Hillman Adduct A->B MBH Reaction C Diene Precursor B->C Allylation D Tetrahydropyridine C->D Ring-Closing Metathesis F 1-Aryl-3-Piperidone D->F Reduction & Oxidation E 1-Aryl-3-Piperidinol F->E Selective Reduction (e.g., NaBH4)

Caption: General synthetic workflow for 1-Aryl-3-Piperidinol.

Other Synthetic Approaches

Alternative methods for constructing the piperidine ring include intramolecular cyclization of ω-amino β-keto esters and Dieckmann condensation.[8] Furthermore, oxidative amination of non-activated alkenes catalyzed by gold(I) complexes represents a modern technique for the difunctionalization of a double bond to form substituted piperidines directly.[1][3] The choice of synthetic route is often dictated by the desired substitution pattern on the final analog and the need for stereochemical control.

Part 2: Stereochemistry and Pharmacological Activity

The spatial arrangement of substituents on the piperidine ring is a critical determinant of the pharmacological profile of this compound analogs.[8] The molecule contains at least two chiral centers (at C3 and potentially other substituted positions), meaning stereoisomerism significantly influences receptor binding affinity and efficacy.

  • Absolute Configuration: The absolute configuration (R or S) at the C3 carbon directly impacts how the crucial hydroxyl group is presented to the binding pocket of a target receptor. For many biologically active piperidines, activity resides predominantly in one enantiomer.[9]

  • Conformational Analysis: The piperidine ring exists in a chair conformation. The orientation of the substituents—whether axial or equatorial—governs the molecule's overall shape and its ability to fit within a receptor's binding site. The stereochemistry can be definitively established using techniques like carbon-13 magnetic resonance spectra.[8]

The interplay between stereochemistry and biological function underscores the necessity of asymmetric synthesis or chiral resolution to isolate and evaluate individual stereoisomers during drug development.

Part 3: Pharmacological Profile and Structure-Activity Relationships (SAR)

Analogs of this compound have been investigated for their activity at a range of biological targets, primarily within the central nervous system. The modular nature of the scaffold allows for systematic modification to probe the structure-activity relationships.

Key Biological Targets

Research has shown that this class of compounds frequently interacts with dopamine and serotonin receptors, making them relevant for developing antipsychotic agents.[10] Additionally, the core is present in potent antagonists of the neurokinin 1 (NK1) receptor, a target for antiemetic and antidepressant drugs.[6]

Compound Class Primary Target(s) Potential Therapeutic Application Reference
2-Aryl-substituted-piperidin-3-olsNeurokinin 1 (NK1) ReceptorAntiemetic, Antidepressant[6]
1-Arylpiperazines/piperidinesDopamine (D₂, D₃), Serotonin (5-HT₁ₐ, 5-HT₂ₐ)Antipsychotic, Neurological Disorders[10][11]
Substituted 4-PhenylpiperidinesOpioid ReceptorsAnalgesic[8][9]

Table 1: Major biological targets and therapeutic areas for this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of the this compound scaffold can be systematically tuned by modifying three key regions of the molecule.[8]

  • N-Substituent Modification: The group attached to the piperidine nitrogen is a primary determinant of both potency and the nature of the activity (agonist vs. antagonist). While a simple phenyl group is the core of the parent structure, replacing it with larger arylalkyl groups can significantly increase potency at certain receptors.[8]

  • Aryl Ring Substitution: Altering the substitution pattern on the N-phenyl ring is a common strategy to modulate receptor affinity and selectivity.

    • 2-Methoxy Substitution: Introducing a methoxy group at the 2-position of the phenyl ring can enhance affinity for the D₃ receptor, but may also increase affinity for the D₂ receptor, thereby reducing selectivity.[11]

    • 2,3-Dichloro Substitution: Dichlorination at the 2- and 3-positions has been shown to yield compounds with subnanomolar affinity for the D₃ receptor, demonstrating a significant increase in potency, though often accompanied by an increase in lipophilicity.[11]

    • 3-Trifluoromethyl Substitution: Placing a trifluoromethyl group at the 3-position can increase D₃ receptor affinity without substantially affecting D₂ affinity, leading to improved selectivity.[11]

  • Piperidine Ring Modification: Introducing substituents at other positions on the piperidine ring can alter the molecule's conformation and introduce new interaction points. For example, the synthesis of diastereoisomers of 1,3-dimethyl-4-phenylpiperidin-4-ol highlights the critical role of stereochemistry at additional substitution sites in defining the final biological profile.[8]

SAR Visualization on the Core Scaffold

Caption: Key regions for SAR modulation on the this compound scaffold.

Part 4: Therapeutic Applications and Future Outlook

The versatility of the this compound scaffold makes it a highly valuable starting point for the design of novel therapeutics.[5] Its derivatives have shown promise in a variety of disease areas, particularly those related to the central nervous system.

  • Antipsychotics: The ability of analogs to modulate dopamine and serotonin receptors makes them attractive candidates for the treatment of schizophrenia and other psychotic disorders.[10] The key challenge lies in achieving high selectivity for specific receptor subtypes (e.g., D₃ over D₂) to minimize side effects.

  • Analgesics: Derivatives of the related 4-phenylpiperidine structure have long been explored as potent analgesics, and the 3-hydroxy-1-phenylpiperidine framework offers a platform for developing new pain management therapies.[8]

  • Anti-Alzheimer's Agents: N-substituted piperidine analogs have been investigated as multi-potent agents for Alzheimer's disease, combining acetylcholinesterase (AChE) inhibition with antioxidant properties.[5]

The future of drug discovery with this scaffold will depend on the continued development of diversity-oriented synthesis to expand the chemical space explored.[12] By combining innovative synthetic methodologies with computational modeling and high-throughput screening, researchers can design and identify next-generation analogs with improved potency, selectivity, and pharmacokinetic properties, paving the way for new and effective treatments for a range of challenging diseases.

References

Methodological & Application

Synthesis of 1-Phenylpiperidin-3-ol: A Detailed Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed, step-by-step protocol for the synthesis of 1-phenylpiperidin-3-ol, a valuable building block in medicinal chemistry and drug development. The piperidine scaffold is a prevalent motif in a wide array of pharmaceuticals, and the introduction of a phenyl group at the nitrogen and a hydroxyl group at the 3-position offers a versatile platform for further molecular elaboration. This document outlines a robust and reproducible synthetic strategy employing the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering not only a procedural walkthrough but also insights into the rationale behind experimental choices, safety considerations, and methods for product characterization and purification.

Introduction

The this compound moiety is a key structural element in a variety of biologically active molecules. The phenyl group can engage in various intermolecular interactions, including pi-stacking and hydrophobic interactions, which are crucial for ligand-receptor binding. The secondary alcohol at the 3-position provides a handle for further functionalization, such as esterification or etherification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Traditional methods for the synthesis of N-aryl piperidines, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which can limit their applicability to sensitive substrates. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines.[1][2] This reaction offers a milder, more general, and higher-yielding alternative for the formation of C-N bonds.[1][2]

This guide will focus on the synthesis of this compound via the Buchwald-Hartwig amination of 3-hydroxypiperidine with bromobenzene. This approach was chosen for its efficiency, functional group tolerance, and the ready availability of the starting materials.

Reaction Scheme

References

Application Notes and Protocols: High-Yield Purification of 1-Phenylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Phenylpiperidin-3-ol is a valuable heterocyclic intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules.[1][2] The stereochemistry and purity of this scaffold are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis and detailed protocols for three primary high-yield purification techniques: recrystallization, flash column chromatography, and vacuum distillation. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in adapting and optimizing these procedures for maximum yield and purity.

Introduction: The Critical Role of Purity

The piperidine ring is a fundamental structure in numerous natural alkaloids and drug candidates.[1] Specifically, this compound serves as a key building block where its hydroxyl group provides a reactive handle for further molecular elaboration. The presence of impurities, such as starting materials, reaction byproducts, or isomers, can lead to downstream reaction failures, compromise the biological activity of the target compound, or introduce toxicological risks. Therefore, achieving high chemical purity is a non-negotiable prerequisite in any synthetic campaign.[3]

This document moves beyond a simple recitation of steps, delving into the causality behind procedural choices. It is designed to serve as a practical guide for laboratory scientists and process chemists to select and execute the optimal purification strategy based on the specific impurity profile of their crude material.

Physicochemical Properties Guiding Purification Strategy

A successful purification is predicated on exploiting the differential physicochemical properties of the target compound versus its impurities.

PropertyValueImplication for Purification
Molecular Formula C₁₁H₁₅NO[4]-
Molecular Weight 177.24 g/mol [5]Influences diffusion rates in chromatography.
Boiling Point ~314 °C @ 760 mmHg[6]Extremely high; atmospheric distillation will cause decomposition. Vacuum distillation is mandatory.[7]
Melting Point ~91-92 °C[2]Solid at room temperature, making recrystallization a highly viable and scalable method.
Solubility Soluble in alcohols and ether; slightly soluble in water.[2]Key for selecting appropriate solvent systems for both recrystallization and chromatography.
Polarity Polar due to the hydroxyl (-OH) and tertiary amine groups.Strong interaction with polar stationary phases like silica gel.
Technique Selection Workflow

The choice of purification method is dictated by the scale of the reaction, the nature of the impurities, and the desired final purity. The following diagram outlines a logical decision-making process.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid is_major_impurity_soluble Are major impurities highly soluble in a solvent where product is not? is_solid->is_major_impurity_soluble Yes chromatography Technique: Flash Column Chromatography is_solid->chromatography No (Oily Solid) recrystallize Technique: Recrystallization is_major_impurity_soluble->recrystallize Yes is_major_impurity_soluble->chromatography No analysis Purity & Identity Confirmation (HPLC, NMR, MP) recrystallize->analysis is_thermal_stable Are impurities non-volatile or have significantly different boiling points? chromatography->is_thermal_stable distillation Technique: Vacuum Distillation distillation->analysis is_thermal_stable->distillation Yes (for solvent removal & further purification) is_thermal_stable->analysis No

Caption: Decision workflow for selecting the primary purification technique.

Method 1: High-Yield Recrystallization

Recrystallization is often the most efficient and scalable method for purifying solid compounds, leveraging differences in solubility between the desired product and impurities at varying temperatures.[8][9]

Scientific Principle

The core principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound has high solubility. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes the impurity molecules, which ideally remain in the "mother liquor".[10] The slower the cooling process, the more perfect the crystals and the higher the purity.

Protocol: Recrystallization from Isopropanol/Heptane

This bi-solvent system is effective because isopropanol is a good solvent for the polar this compound, while heptane acts as an anti-solvent to induce crystallization and wash away non-polar impurities.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a minimal volume of hot isopropanol (start with 20-25 mL) and heat to a gentle boil with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove particulate matter that would otherwise be trapped in the crystals.

  • Induce Crystallization: While the isopropanol solution is still hot, slowly add heptane dropwise until the solution becomes faintly turbid (cloudy). The turbidity indicates the point of supersaturation. Add a few drops of hot isopropanol to redissolve the precipitate and achieve a clear solution.

  • Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold heptane to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data & Performance
ParameterResult
Starting Material Purity (HPLC) ~85%
Final Purity (HPLC) >99.5%
Typical Yield 85-95%
Melting Point Sharp range, e.g., 91.5-92.0 °C
Method 2: Flash Column Chromatography

Chromatography is a powerful technique for separating compounds with similar polarities and is indispensable when recrystallization is ineffective.[11] It relies on the differential partitioning of components between a mobile phase (liquid eluent) and a stationary phase (solid adsorbent, typically silica gel).[12]

Scientific Principle

This compound, with its polar hydroxyl and amine functionalities, will adsorb strongly to the polar silica gel stationary phase. By using a mobile phase of appropriate polarity, we can selectively desorb and elute the compounds from the column. Less polar impurities will travel down the column faster (elute first), while more polar impurities will be retained longer.

Protocol: Gradient Elution Flash Chromatography

Step-by-Step Methodology:

  • Column Packing: Prepare a glass column with silica gel (typically 50-100x the mass of the crude product) using a "slurry" method with the initial, low-polarity eluent (e.g., 100% Heptane or 5% Ethyl Acetate in Heptane).[11] Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (~2-3x the mass of the product) to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" technique generally results in better separation than loading a liquid sample.[12] Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be:

    • Heptane (2 column volumes) to elute very non-polar impurities.

    • Gradient from 5% to 40% Ethyl Acetate in Heptane over 10-15 column volumes.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin-Layer Chromatography (TLC).[12]

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of Chromatographic Separation

G cluster_0 Column Elution Over Time step1 Start Non-polar Impurity (fastest) This compound Polar Impurity (slowest) step2 Mid-Elution Non-polar Impurity (eluted) This compound Polar Impurity step1:f0->step2:f0 Increase Solvent Polarity step3 End This compound (eluted) Polar Impurity (eluting) step2:f0->step3:f0 Increase Solvent Polarity

Caption: Separation of components on a silica gel column over time.

Method 3: High Vacuum Distillation

Given the high boiling point of this compound, distillation must be performed under reduced pressure to avoid thermal degradation.[7] This technique is most effective for separating the product from non-volatile impurities (like polymers or salts) or from solvents and byproducts with significantly different boiling points.[13]

Scientific Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the ambient pressure with a vacuum pump, the boiling point is significantly lowered, allowing for distillation at a temperature that does not cause the molecule to decompose.

Protocol: Fractional Vacuum Distillation

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum work. Use a short-path distillation head to minimize product loss on the glass surfaces. Ensure all joints are properly sealed with vacuum grease. A magnetic stirrer is essential to ensure smooth boiling.

  • System Evacuation: Connect the apparatus to a high-vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 0.1-1.0 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle with continuous stirring.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain any low-boiling residual solvents or impurities.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound at that pressure, switch to a new receiving flask to collect the pure product. The temperature should remain constant during this period.[13]

    • High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid charring of high-boiling impurities.

  • System Shutdown: Allow the apparatus to cool completely before slowly and carefully re-introducing air to the system to prevent glassware from imploding.

Performance & Considerations
ParameterGuideline
Pressure Range 0.1 - 1.0 mmHg
Expected Boiling Range 120 - 150 °C (estimate, dependent on exact pressure)
Typical Yield 70-85% (some loss is inherent in distillation)
Key for Success A stable vacuum and controlled, gradual heating are critical.
Purity Assessment

Post-purification analysis is essential to validate the success of the chosen method.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a buffer (e.g., 0.1% TFA) is a good starting point.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structural integrity of the molecule and can reveal the presence of structurally similar impurities.

  • Melting Point Analysis: A narrow and sharp melting point range is a strong indicator of high purity.[9]

References

Application Note & Protocols for the Quantitative Analysis of 1-Phenylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 1-Phenylpiperidin-3-ol (CAS: 80710-25-4), a key piperidine derivative.[1] Recognizing the importance of this analyte in pharmaceutical development and research, we present detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step instructions but also the scientific rationale behind methodological choices to ensure accuracy, precision, and reliability in quantification across various sample matrices.

Introduction and Analyte Profile

This compound is a heterocyclic compound featuring a phenyl group attached to the nitrogen of a piperidine ring, with a hydroxyl group at the 3-position. Its chemical structure makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification is critical for ensuring reaction completion, determining purity, assessing stability, and conducting pharmacokinetic studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 80710-25-4[1]
Molecular Formula C₁₁H₁₅NO[1][2]
Molecular Weight 177.24 g/mol [1][2]
Boiling Point 314 °C at 760 mmHg[1]
XLogP3 1.7 - 1.9[1]
Topological Polar Surface Area 23.5 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

The presence of a chromophoric phenyl group, a polar hydroxyl group, and a basic nitrogen atom dictates the choice of analytical strategy. The analyte's moderate polarity and relatively high boiling point make liquid chromatography a primary choice, while gas chromatography may be employed following a derivatization step.[3]

Strategic Selection of Analytical Methodology

Choosing the optimal analytical technique depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The following decision tree illustrates a logical approach to method selection.

MethodSelection start Start: Define Analytical Goal matrix What is the sample matrix? start->matrix sensitivity What is the required sensitivity? matrix->sensitivity Bulk Material / Simple Formulation complex_matrix complex_matrix matrix->complex_matrix Complex Matrix (e.g., Plasma, Tissue) hplc Method 1: HPLC-UV (Purity & Assay) sensitivity->hplc Moderate (µg/mL) gcms Method 2: GC-MS (ID & Quantification) sensitivity->gcms Moderate (µg/mL) Volatility concerns? lcmsms Method 3: LC-MS/MS (Bioanalysis) complex_matrix->lcmsms High (ng/mL or lower)

Caption: Decision tree for selecting the appropriate analytical method.

Method 1: HPLC-UV for Purity and Assay

High-Performance Liquid Chromatography with UV detection is a workhorse technique for the analysis of bulk substances and pharmaceutical formulations due to its robustness and simplicity.[3] The phenyl group in this compound provides strong UV absorbance, making this method highly suitable for quantification at moderate concentration levels.

3.1. Principle of Operation The method separates this compound from impurities based on its partitioning between a stationary phase (typically C18) and a liquid mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

3.2. Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Phosphoric acid or Formic acid (analytical grade).

  • Water (HPLC grade).

  • This compound reference standard.

3.2.2. Standard and Sample Preparation

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.[3]

  • Sample Preparation: Accurately weigh the sample to obtain a theoretical concentration of ~50 µg/mL of this compound and prepare similarly to the stock solution.

3.2.3. Chromatographic Conditions The basic nature of the piperidine nitrogen requires an acidic mobile phase to ensure consistent protonation and prevent peak tailing.

Table 2: Recommended HPLC-UV Operating Parameters

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to ensure the analyte is protonated, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient Isocratic: 60% A, 40% BA simple isocratic method is often sufficient for purity assays. A gradient may be developed if closely eluting impurities are present.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak efficiency.
Detection UV at 215 nmWavelength where the phenyl group exhibits strong absorbance.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.

3.3. Method Validation The method must be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure it is suitable for its intended purpose.[4] Key parameters include:

  • Linearity: Assessed by analyzing calibration standards over the desired concentration range. A correlation coefficient (r²) > 0.999 is typically required.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[5]

  • Accuracy & Precision: Determined by analyzing replicate preparations of a known standard at different concentration levels.[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).

Method 2: GC-MS for Identification and Quantification

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of GC with the sensitive and selective detection of MS.[7] For polar analytes like this compound, chemical derivatization is often necessary to increase volatility and thermal stability, preventing poor peak shape and on-column degradation.[8]

4.1. Principle of Operation The derivatized analyte is volatilized and separated in a heated column. The eluting compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, while the ion abundance is used for quantification.

4.2. Experimental Protocol

4.2.1. Derivatization The hydroxyl group is the primary target for derivatization. Silylation is a common and effective approach.

  • Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS) and 100 µL of a solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection. The resulting derivative is the trimethylsilyl (TMS) ether of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aliquot of Sample Drydown Evaporate to Dryness Sample->Drydown Deriv Add Silylating Agent (e.g., BSTFA) Drydown->Deriv Heat Heat at 70°C Deriv->Heat Inject Inject into GC-MS Heat->Inject Separate Separation on Capillary Column Inject->Separate Detect Ionization & Detection (MS) Separate->Detect Data Quantify using Characteristic Ions Detect->Data Acquire Data

Caption: Workflow for GC-MS analysis including derivatization.

4.2.2. GC-MS Conditions

Table 3: Recommended GC-MS Operating Parameters

ParameterRecommended ConditionRationale
GC Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm filmA standard, non-polar column suitable for a wide range of derivatized compounds.[7]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 minA typical temperature program to separate the analyte from solvent and other components.[9][10]
MS Interface Temp 280 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and identification.
Acquisition Mode Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)SIM mode offers higher sensitivity by monitoring only specific ions of the target compound.

Method 3: LC-MS/MS for Trace-Level Bioanalysis

For quantifying this compound in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard, offering unparalleled sensitivity and selectivity.[11][12]

5.1. Principle of Operation After separation by LC, the analyte is ionized (typically by Electrospray Ionization, ESI) and enters the tandem mass spectrometer. The first quadrupole (Q1) selects the protonated molecular ion (precursor ion). This ion is fragmented in the collision cell (q2), and the second quadrupole (Q3) selects a specific, stable fragment ion (product ion). This highly specific transition (precursor → product) is monitored for quantification, a technique known as Multiple Reaction Monitoring (MRM).[13]

5.2. Experimental Protocol

5.2.1. Sample Preparation from Plasma Biological samples require cleanup to remove proteins and phospholipids that interfere with analysis.[11] Protein precipitation is a fast and effective method.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a deuterated analog of the analyte).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for injection.

5.2.2. LC-MS/MS Conditions Fast chromatography is often used in bioanalysis, employing shorter columns and faster flow rates.

Table 4: Recommended LC-MS/MS Operating Parameters

ParameterRecommended ConditionRationale
LC Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)Shorter column for faster analysis times suitable for high-throughput screening.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer compatible with MS and promotes ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier.
Gradient Start at 5% B, ramp to 95% B over 3 min, hold 1 min, return to 5% B and equilibrateA rapid gradient to elute the analyte quickly while cleaning the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe basic nitrogen is readily protonated in the positive ion mode.
Precursor Ion (Q1) m/z 178.1 [M+H]⁺Calculated for C₁₁H₁₅NO. This must be confirmed experimentally.
Product Ion (Q3) To be determined by infusion and fragmentationA stable, high-intensity fragment ion is selected for quantification.
Collision Energy To be optimized experimentallyThe voltage applied in the collision cell to achieve optimal fragmentation.

Comparative Summary of Methods

Table 5: Method Comparison for the Quantification of this compound

FeatureHPLC-UVGC-MSLC-MS/MS
Primary Application Purity, Assay (Bulk/Formulation)Identification, QuantificationBioanalysis, Trace Analysis
Typical Sensitivity Low (µg/mL)Medium (ng/mL - µg/mL)High (pg/mL - ng/mL)
Selectivity ModerateHighVery High
Sample Prep Simple (dissolution)Complex (derivatization required)Moderate (extraction required)
Pros Robust, widely available, low costProvides structural confirmationExcellent for complex matrices, highest sensitivity
Cons Lower sensitivity, matrix interferenceNot suitable for non-volatile compounds, thermal degradation riskHigher cost, potential for matrix effects (ion suppression)

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 1-Phenylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of 1-phenylpiperidin-3-ol as a versatile starting material in the synthesis of active pharmaceutical ingredients (APIs). The inherent structural features of this compound, namely the phenylpiperidine core and the reactive hydroxyl group at the 3-position, make it a valuable building block for a range of therapeutic agents, particularly those targeting the central nervous system. This document will delve into the key chemical transformations of this compound, providing detailed protocols and explaining the scientific rationale behind the methodological choices.

The phenylpiperidine scaffold is a well-established pharmacophore found in numerous drugs, including analgesics and agents for neurodegenerative diseases.[1] The strategic functionalization of this compound allows for the exploration of vast chemical space and the fine-tuning of pharmacological activity.[2]

Core Synthetic Strategies and Mechanistic Insights

The hydroxyl group of this compound is the primary site for chemical modification, enabling the introduction of diverse functionalities through various reactions. The choice of reaction is dictated by the desired final product and the need for stereochemical control, which is often crucial for biological activity.

Etherification: Accessing Key Pharmacophores

The formation of an ether linkage at the 3-position of the piperidine ring is a common strategy in the synthesis of potent APIs. This can be achieved through several methods, with the Williamson ether synthesis and the Mitsunobu reaction being the most prominent.

a) Williamson Ether Synthesis: This classical method involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. While straightforward, this method may require harsh conditions and is not always suitable for complex substrates.

b) Mitsunobu Reaction: A Powerful Tool for Stereoinversion

The Mitsunobu reaction is a highly effective method for converting alcohols into a variety of functional groups, including ethers, with a predictable inversion of stereochemistry.[2][3] This is particularly valuable when the stereochemistry at the 3-position is critical for the pharmacological activity of the target molecule. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.

The mechanism involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[2] This in-situ activation forms a good leaving group, which is then displaced by a nucleophile in an Sₙ2 reaction, resulting in the inversion of configuration at the stereocenter.

Experimental Protocols

Protocol 1: Stereoinvertive Etherification of (R)-1-Phenylpiperidin-3-ol via the Mitsunobu Reaction

This protocol describes the synthesis of a key intermediate for Vesamicol analogs, which are potent inhibitors of the vesicular acetylcholine transporter (VAChT).[4][5] The stereochemistry at the 3-position of the piperidine ring is crucial for high-affinity binding to the transporter.

Objective: To synthesize (S)-3-(benzyloxy)-1-phenylpiperidine from (R)-1-phenylpiperidin-3-ol.

Materials:

  • (R)-1-Phenylpiperidin-3-ol

  • Benzyl alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-1-phenylpiperidin-3-ol (1.0 eq) and benzyl alcohol (1.2 eq) in anhydrous THF (10 mL/mmol of alcohol) under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DIAD (1.5 eq) in anhydrous THF (2 mL/mmol of DIAD) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired (S)-3-(benzyloxy)-1-phenylpiperidine.

Expected Outcome: The reaction should yield the desired ether product with a high degree of stereochemical inversion.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can hydrolyze the reactive intermediates.

  • Order of Addition: Adding the DIAD solution slowly at 0 °C helps to control the exothermic reaction and minimize side product formation.[2]

  • Stoichiometry: Using an excess of the phosphine and azodicarboxylate ensures complete activation of the alcohol.

  • Workup: The aqueous workup removes the water-soluble byproducts, and column chromatography is necessary to separate the desired product from the triphenylphosphine oxide byproduct.

Protocol 2: Esterification of this compound

Ester derivatives of this compound can exhibit a range of biological activities and can also serve as prodrugs.[6] Standard esterification methods, such as reaction with an acyl chloride or carboxylic acid anhydride in the presence of a base, can be employed.

Objective: To synthesize 1-phenylpiperidin-3-yl acetate.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine (5:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Data Presentation

Reaction TypeSubstrateReagent(s)ProductYield (%)Reference
Mitsunobu Etherification(R)-1-Phenylpiperidin-3-olBenzyl alcohol, PPh₃, DIAD(S)-3-(Benzyloxy)-1-phenylpiperidine75-85[2][3]
EsterificationThis compoundAcetic Anhydride, Pyridine1-Phenylpiperidin-3-yl acetate>90General Procedure
N-AlkylationThis compoundMethyl Iodide, K₂CO₃1-Methyl-3-phenylpiperidin-3-ol85-95[7]

Visualization of Key Processes

Mitsunobu Reaction Workflow

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants This compound + Nucleophile (e.g., Alcohol) + PPh3 in Anhydrous THF Cooling Cool to 0 °C Reactants->Cooling DIAD_addition Slow, dropwise addition of DIAD Cooling->DIAD_addition Stirring Stir at Room Temperature (12-16 hours) DIAD_addition->Stirring Concentration Concentrate in vacuo Stirring->Concentration Extraction Aqueous Workup (NaHCO3, Brine) Concentration->Extraction Drying Dry (MgSO4) & Filter Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Inverted Product Purification->Product

Caption: Workflow for the Mitsunobu reaction.

Synthetic Pathway to a Vesamicol Analog Precursor

Vesamicol_Synthesis Start This compound Intermediate1 3-(Substituted-benzyloxy)-1-phenylpiperidine Start->Intermediate1 Mitsunobu Reaction (Substituted Benzyl Alcohol, PPh3, DIAD) Final_Product Vesamicol Analog Intermediate1->Final_Product Further Synthetic Steps (e.g., modifications to the phenyl ring)

Caption: Synthetic route to Vesamicol analogs.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical ingredients. Its utility is primarily centered around the strategic functionalization of the hydroxyl group, which allows for the introduction of various pharmacophoric elements and the modulation of physicochemical properties. The Mitsunobu reaction stands out as a particularly powerful tool, enabling access to stereochemically defined ethers with high fidelity. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery and development of new therapeutic agents.

References

The Phenylpiperidine Scaffold in Dopamine Transporter Imaging: Application Notes and Protocols for Novel Radiotracer Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key imaging target for assessing the integrity of the nigrostriatal pathway in neurodegenerative disorders, most notably Parkinson's disease.[1][2] The development of selective and high-affinity radioligands for Positron Emission Tomography (PET) imaging of DAT is paramount for early diagnosis, tracking disease progression, and evaluating therapeutic interventions. The phenylpiperidine moiety has emerged as a privileged scaffold in the design of potent central nervous system (CNS) agents due to its favorable physicochemical properties that often translate to good blood-brain barrier penetration.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the phenylpiperidine scaffold, using derivatives of 1-Phenylpiperidin-3-ol as a conceptual basis, in the research and development of novel PET radiotracers for DAT imaging. We will explore the structure-activity relationships, detail protocols for radiolabeling, and provide methodologies for in vitro and in vivo characterization.

Introduction: The Rationale for Phenylpiperidine-Based DAT Ligands

The dopaminergic system is integral to motor control, motivation, and reward. The presynaptic dopamine transporter (DAT) terminates dopamine signaling by re-uptaking dopamine from the synaptic cleft.[1] A decline in DAT density is a hallmark of Parkinson's disease and other parkinsonian syndromes.[1] PET imaging allows for the in vivo quantification of DAT, offering a sensitive biomarker for neuronal integrity.[4]

The ideal PET radioligand for DAT imaging must possess several key attributes:

  • High Binding Affinity and Selectivity: Nanomolar or sub-nanomolar affinity for DAT with minimal off-target binding to other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).

  • Optimal Lipophilicity: Sufficient lipophilicity to cross the blood-brain barrier (BBB) but not so high as to cause non-specific binding.

  • Favorable Pharmacokinetics: Rapid brain uptake and washout from non-target regions to provide a high signal-to-noise ratio.

  • Metabolic Stability: Resistance to rapid metabolism, particularly the formation of radiometabolites that can cross the BBB and confound the imaging signal.

  • Amenability to Radiolabeling: The chemical structure must allow for the relatively straightforward incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min).[5]

The 1-phenylpiperidine scaffold is a versatile starting point for designing DAT ligands. Modifications at the 1-position (the nitrogen of the piperidine ring), the phenyl ring, and other positions on the piperidine ring can be systematically explored to optimize binding affinity and selectivity. For instance, structure-activity relationship (SAR) studies on various piperidine derivatives have shown that substitutions on the phenyl ring can significantly impact potency and selectivity for DAT over SERT.[6]

While direct radiolabeled analogs of this compound for DAT imaging are not extensively documented in peer-reviewed literature, the principles of its chemical structure are highly relevant. The hydroxyl group at the 3-position, for example, offers a site for further chemical modification and can influence the molecule's polarity and binding interactions. For the purposes of this guide, we will focus on a well-characterized phenylpiperidine derivative that exemplifies the principles of developing such tracers.

Featured Application: [¹¹C]Methylphenidate as an Archetypal Phenylpiperidine DAT Radiotracer

d-threo-methylphenidate (the active enantiomer in Ritalin) is a potent and selective DAT inhibitor. Its structure, which contains a phenyl and a piperidine ring, makes it an excellent case study. [¹¹C]-labeling of d-threo-methylphenidate has produced a valuable PET ligand for quantifying DAT availability in the human brain.

PropertyValueReference
Target Dopamine Transporter (DAT)
Radionuclide Carbon-11 (¹¹C)
Binding Affinity (Kd) ~50 nM (in vivo)
Selectivity High for DAT over SERT and NET
Application Quantification of DAT density in clinical and preclinical research

Experimental Protocols

This section provides detailed protocols for the synthesis, radiolabeling, and evaluation of phenylpiperidine-based DAT PET tracers, using [¹¹C]d-threo-methylphenidate as a guiding example.

Synthesis of Precursor and Reference Standard

The synthesis of the precursor for radiolabeling is the first critical step. For [¹¹C]methylphenidate, the precursor is d-threo-ethylphenidate. The synthesis involves standard organic chemistry techniques to produce the non-radioactive compound that will be labeled in the final step. The reference standard, non-radiolabeled methylphenidate, is also required for quality control and in vitro assays.

Radiosynthesis of [¹¹C]d-threo-methylphenidate

The radiosynthesis of ¹¹C-labeled compounds must be rapid and efficient due to the short half-life of ¹¹C. [¹¹C]Methyl iodide ([¹¹C]CH₃I) is a common and versatile precursor for introducing the ¹¹C-methyl group.

Protocol: Automated Radiosynthesis of [¹¹C]d-threo-methylphenidate

  • Production of [¹¹C]CO₂: Cyclotron bombardment of a nitrogen gas target with protons produces [¹¹C]CO₂.

  • Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is trapped and converted to [¹¹C]CH₃I using a two-step process involving reduction to [¹¹C]methanol followed by reaction with hydroiodic acid, typically within an automated synthesis module.

  • ¹¹C-Methylation: The [¹¹C]CH₃I is distilled into a reaction vessel containing the precursor (d-threo-ethylphenidate) and a suitable base (e.g., sodium hydroxide) in a solvent like ethanol. The reaction is heated to facilitate the transesterification.

  • Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to separate the radiolabeled product from unreacted precursor and byproducts.

  • Formulation: The collected HPLC fraction containing [¹¹C]d-threo-methylphenidate is reformulated into a sterile, injectable solution (typically saline with a small amount of ethanol) for in vivo studies.

  • Quality Control: The final product is tested for radiochemical purity (via analytical HPLC), specific activity, pH, and sterility before injection.

Caption: Automated radiosynthesis workflow for a typical ¹¹C-labeled PET tracer.

In Vitro Characterization

Before proceeding to in vivo studies, the binding characteristics of the new ligand must be thoroughly evaluated in vitro.

Protocol: In Vitro Binding Affinity Assay

  • Tissue Preparation: Prepare homogenates of brain tissue known to be rich in DAT, such as the striatum, from a suitable animal model (e.g., rat).

  • Competition Binding Assay: Incubate the tissue homogenate with a known concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the new test compound (the non-radioactive reference standard).

  • Incubation and Separation: After incubation to allow binding to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of the radioligand binding versus the concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol: Autoradiography on Brain Slices

  • Brain Sectioning: Obtain thin (e.g., 20 µm) cryosections of animal or human post-mortem brain tissue.

  • Incubation: Incubate the brain slices with the radiolabeled test compound at a suitable concentration. For determining non-specific binding, incubate adjacent slices in the presence of a high concentration of a known DAT blocker (e.g., GBR 12909).

  • Washing and Drying: Wash the slices to remove unbound radioligand and dry them.

  • Imaging: Expose the dried slices to a phosphor imaging plate or digital autoradiography system.

  • Analysis: Quantify the signal intensity in different brain regions (e.g., striatum vs. cerebellum) to assess the regional distribution and specificity of binding.

In Vivo Evaluation in Animal Models

PET imaging in animal models is crucial to assess the pharmacokinetic profile and in vivo specificity of the radiotracer.

Protocol: Small Animal PET Imaging

  • Animal Preparation: Anesthetize the animal (e.g., a rat or non-human primate) and place it in the PET scanner. A tail vein catheter is typically inserted for radiotracer injection.

  • Radiotracer Injection: Inject a bolus of the radiolabeled compound intravenously.

  • Dynamic PET Scan: Acquire dynamic PET data over a period of 60-120 minutes.

  • Image Reconstruction and Analysis: Reconstruct the PET data into a series of time-gated images. Draw regions of interest (ROIs) over DAT-rich areas (e.g., striatum) and a reference region with negligible DAT density (e.g., cerebellum).

  • Kinetic Modeling: Generate time-activity curves (TACs) for each ROI. The binding potential (BP_ND) can be calculated using various kinetic models (e.g., simplified reference tissue model), which provides a measure of DAT availability.

  • Blocking Studies: To confirm in vivo specificity, a separate group of animals can be pre-treated with a high dose of a known DAT blocker before injecting the radiotracer. A significant reduction in striatal uptake compared to the baseline scan confirms specific binding to DAT.

Caption: General workflow for in vivo evaluation of a DAT PET radiotracer.

Data Interpretation and Troubleshooting

  • High Non-Specific Binding: If in vivo studies show high uptake in the reference region (cerebellum) or a low striatum-to-cerebellum ratio, this may indicate that the ligand is too lipophilic. Chemical modifications to increase polarity may be necessary.

  • Poor Brain Penetration: Low overall brain uptake suggests the compound is not effectively crossing the BBB. This could be due to low lipophilicity, being a substrate for efflux transporters (like P-glycoprotein), or rapid peripheral metabolism.

  • Radiometabolites: If TACs do not show the expected shape or if the signal in the reference region increases over time, it may indicate the presence of brain-penetrant radiometabolites. Metabolic studies in plasma and brain tissue are essential to identify and characterize these metabolites.

Conclusion

The phenylpiperidine scaffold serves as a robust and versatile foundation for the development of potent and selective ligands for the dopamine transporter. Through systematic chemical modification, radiolabeling, and a rigorous cascade of in vitro and in vivo evaluations, novel PET tracers can be developed to provide critical insights into the pathophysiology of Parkinson's disease and other neurological disorders. The protocols and principles outlined in this guide, using [¹¹C]d-threo-methylphenidate as a well-established example, provide a framework for researchers to advance the field of molecular neuroimaging.

References

Application Notes and Protocols for Testing the Bioactivity of 1-Phenylpiperidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Phenylpiperidin-3-ol derivatives represent a class of compounds with significant potential in drug discovery, particularly for central nervous system (CNS) disorders. Their structural motif suggests possible interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels, which are pivotal in neuronal signaling.[1][2] This guide provides a comprehensive framework for the systematic evaluation of the bioactivity of novel this compound derivatives, from initial in vitro screening to in vivo validation. The experimental design detailed herein is structured to elucidate the mechanism of action, potency, efficacy, and potential therapeutic applications of these compounds.

The overarching goal of this preclinical research is to conduct a thorough investigation that is both scientifically rigorous and ethically sound.[3] All experiments must be designed, conducted, analyzed, and reported with the highest level of transparency and rigor to ensure the validity of the findings.[3][4]

PART 1: Foundational In Vitro Bioactivity Profiling

The initial phase of testing is designed to broadly assess the cytotoxic and potential pharmacological activity of the this compound derivatives. This stage is crucial for identifying promising lead compounds and eliminating those with unfavorable toxicity profiles.

1.1. Cytotoxicity Assessment

Before evaluating the specific bioactivity of a compound, it is essential to determine its cytotoxic potential to ensure that observed effects are not merely a consequence of cell death.[5] Two common and reliable methods for assessing cytotoxicity are the MTT and LDH assays.[5][6]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Cell Seeding: Plate a suitable neuronal or other relevant cell line (e.g., SH-SY5Y, HEK293) in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives (e.g., 0.1, 1, 10, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[7]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, which is a marker of cell membrane integrity loss and necrosis.[5][6][8]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.[5]

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture from a commercially available kit.[5][7]

  • Incubation: Incubate the plate at room temperature, protected from light.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated wells to a maximum LDH release control.[5]

Parameter MTT Assay LDH Assay
Principle Measures metabolic activityMeasures membrane integrity
Endpoint Cell viability (IC50)Cytotoxicity (% LDH release)
Typical Incubation 24-72 hours24-72 hours
Detection Colorimetric (570 nm)Colorimetric (490 nm)

1.2. High-Throughput Screening (HTS) for Target Identification

Given the structural similarity of this compound derivatives to known CNS-active compounds, initial screening should focus on common neurological targets.

1.2.1. G-Protein Coupled Receptor (GPCR) Profiling

GPCRs are a large family of receptors that are common drug targets.[1][9] Functional assays are crucial to understand if a compound is an agonist, antagonist, or modulator of a GPCR.[10][11][12]

  • Receptor Binding Assays: These assays determine the affinity of the compound for a panel of GPCRs.[13] Radioligand binding assays are a common method where a radiolabeled ligand competes with the test compound for binding to the receptor.[14][15]

  • Functional Assays: These assays measure the downstream signaling effects of GPCR activation, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.[10][11][12] Fluorescence-based assays are often used for high-throughput screening.[12]

1.2.2. Ion Channel Screening

Ion channels are another important class of drug targets in the CNS.[2][16]

  • Automated Patch Clamp (APC): This high-throughput electrophysiological technique directly measures the flow of ions through channels, providing detailed information on channel modulation.[16][17][18] It is considered the gold standard for studying ion channel function.[16]

  • Fluorescence-Based Assays: These assays use fluorescent dyes that are sensitive to changes in membrane potential or ion concentration to indirectly measure ion channel activity.[19]

PART 2: Mechanistic Elucidation and In Vitro Pharmacology

Once initial hits are identified, the next step is to perform more detailed in vitro studies to understand the mechanism of action and pharmacological profile of the lead compounds.

2.1. Detailed Receptor Pharmacology

For compounds that show activity at specific GPCRs, a more in-depth characterization is necessary.

Protocol 3: Competitive Radioligand Binding Assay

This protocol provides a detailed method for determining the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand, and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the free radioligand.[20]

  • Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

2.2. Functional Characterization

To determine whether a compound is an agonist, antagonist, or allosteric modulator, functional assays are essential.

Protocol 4: Calcium Flux Assay for Gq-Coupled GPCRs

This assay is used to measure the increase in intracellular calcium that occurs upon activation of Gq-coupled receptors.

  • Cell Loading: Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Quantify the increase in fluorescence to determine the potency (EC50) and efficacy of the compound.

2.3. Blood-Brain Barrier (BBB) Permeability

For compounds intended for CNS targets, assessing their ability to cross the BBB is critical.[21][22][23][24]

Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based, high-throughput assay that predicts passive diffusion across the BBB.[21]

  • Plate Preparation: A filter plate is coated with a lipid mixture that mimics the BBB.[21]

  • Assay Setup: The test compound is added to the donor compartment, and the amount of compound that crosses the artificial membrane into the acceptor compartment is measured over time.

  • Quantification: The concentration of the compound in both compartments is determined using LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated.

PART 3: In Vivo Efficacy and Safety Assessment

Promising compounds from in vitro studies should be advanced to in vivo testing in appropriate animal models to evaluate their efficacy and safety. All animal studies must be conducted in accordance with ethical guidelines and regulations.[25][26][27][28][29]

3.1. Pharmacokinetic (PK) Studies

Before efficacy studies, it is important to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in vivo.

3.2. Efficacy in Animal Models

The choice of animal model will depend on the hypothesized therapeutic application of the compound. Given the potential CNS activity of this compound derivatives, models of pain, inflammation, and neurological disorders are relevant.[30][31][32][33]

3.2.1. Analgesic Activity

Several models can be used to assess the pain-relieving properties of the compounds.[34][35][36][37][38][39][40][41]

Protocol 6: Hot Plate Test (Thermal Pain)

This test evaluates the response to a thermal stimulus and is effective for assessing centrally acting analgesics.[36]

  • Apparatus: A commercially available hot plate with a constant temperature surface.[36]

  • Procedure: Place the animal (mouse or rat) on the hot plate and measure the latency to a response (e.g., paw licking, jumping).[36]

  • Treatment: Administer the test compound and measure the response latency at different time points.

  • Data Analysis: Compare the response latency of treated animals to that of control animals.

Protocol 7: Formalin Test (Inflammatory Pain)

This model induces a biphasic pain response and is useful for studying both acute and chronic inflammatory pain.[42][43]

  • Procedure: Inject a dilute formalin solution into the plantar surface of the animal's hind paw.

  • Observation: Observe the animal's behavior (e.g., licking, flinching, lifting of the injected paw) during the early (0-5 min) and late (15-30 min) phases.[43]

  • Treatment: Administer the test compound prior to the formalin injection.

  • Data Analysis: Quantify the duration of pain-related behaviors in treated versus control animals.

3.2.2. Anti-inflammatory Activity

Protocol 8: Carrageenan-Induced Paw Edema

This is a widely used model to assess acute inflammation.[35][39][42]

  • Procedure: Induce inflammation by injecting carrageenan into the sub-plantar tissue of the animal's hind paw.

  • Measurement: Measure the paw volume or thickness at various time points after carrageenan injection.

  • Treatment: Administer the test compound before the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema in treated animals compared to the control group.

3.3. Behavioral and Neurological Assessments

For compounds targeting CNS disorders, a battery of behavioral tests can be employed to assess effects on motor function, cognition, anxiety, and depression.[30][44]

3.4. Preliminary Safety and Tolerability

Throughout the in vivo studies, animals should be closely monitored for any signs of toxicity or adverse effects.

PART 4: Data Interpretation and Decision Making

A robust preclinical data package is essential for making informed decisions about advancing a compound to clinical development.[3][4][45][46] The Bayesian approach can be a useful framework for integrating data from various experiments to guide decision-making.[47]

Visualization of Experimental Workflow

Experimental_Workflow cluster_0 PART 1: In Vitro Profiling cluster_1 PART 2: Mechanistic Studies cluster_2 PART 3: In Vivo Evaluation cluster_3 PART 4: Decision Making A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT & LDH Assays) A->B C High-Throughput Screening (GPCR & Ion Channel Panels) B->C Non-toxic compounds D Receptor Binding Assays (Ki Determination) C->D Identified Hits E Functional Assays (Agonist/Antagonist Mode) D->E F Blood-Brain Barrier Permeability (PAMPA) E->F G Pharmacokinetic Studies F->G Promising Leads H Efficacy Models (Pain, Inflammation) G->H K Data Analysis & Interpretation G->K I Behavioral & Neurological Assessments H->I J Preliminary Safety/ Tolerability H->J I->K J->K L Lead Candidate Selection K->L GPCR_Signaling cluster_gq Gq-coupled Pathway Ligand This compound Derivative (Agonist) GPCR_Gq Gq-coupled Receptor Ligand->GPCR_Gq PLC Phospholipase C (PLC) GPCR_Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response_Gq Cellular Response Ca_release->Response_Gq PKC->Response_Gq

References

Application Notes & Protocols: The 1-Phenylpiperidin-3-ol Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of contemporary drug design, recognized as one of the most vital synthetic fragments in the pharmaceutical industry.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals.[1][2] Within this broad family, the 1-phenylpiperidin-3-ol moiety emerges as a particularly valuable scaffold. Featuring a chiral center at the C-3 position and multiple sites for chemical modification, this structure offers the stereochemical and functional diversity essential for developing highly selective and potent therapeutic agents. These application notes provide an in-depth exploration of the this compound scaffold, detailing its synthesis, key structure-activity relationships (SAR), and practical protocols for its application in drug discovery workflows, with a primary focus on neurological disorders and beyond.

The this compound Scaffold: A Privileged Structure

The term "privileged scaffold" refers to molecular frameworks that can bind to multiple, diverse biological targets through strategic modifications.[3] The this compound scaffold (Chemical Formula: C11H15NO) perfectly embodies this concept.[4] Its utility stems from several key structural features:

  • Three-Dimensionality: The sp3-hybridized carbon atoms of the piperidine ring provide a non-planar structure, which is crucial for precise interactions within the complex three-dimensional binding pockets of biological targets like GPCRs and enzymes.[5]

  • Chirality: The hydroxyl group at the C-3 position creates a chiral center. As biological systems are inherently chiral, the ability to synthesize specific stereoisomers is critical, since different enantiomers can exhibit vastly different pharmacological activities and safety profiles.[5][6]

  • Multiple Modification Vectors: The scaffold offers three primary sites for chemical diversification: the phenyl ring, the piperidine nitrogen, and the 3-hydroxyl group. This allows for fine-tuning of a compound's physicochemical properties (solubility, lipophilicity), pharmacokinetic profile (ADME), and pharmacodynamic activity (potency, selectivity).

Logical Workflow for Scaffold Utilization

The following diagram illustrates the typical workflow for employing the this compound scaffold in a drug discovery program, from initial synthesis to lead optimization.

G cluster_0 Synthesis & Core Assembly cluster_1 Diversification & Optimization cluster_2 Preclinical Development Start N-Protected 3-Piperidone Grignard Grignard Reaction (+ Phenylmagnesium bromide) Start->Grignard Dehydration Dehydration/ Elimination Grignard->Dehydration Reduction Hydrogenation/ Reduction Dehydration->Reduction Core Racemic This compound Reduction->Core Derivatization Scaffold Derivatization (SAR Exploration) Core->Derivatization Chiral Resolution & Functionalization Screening High-Throughput Screening Derivatization->Screening Lead_ID Lead Identification Screening->Lead_ID Lead_Opt Lead Optimization Lead_ID->Lead_Opt ADME ADME/Tox Profiling Lead_Opt->ADME InVivo In Vivo Efficacy Studies ADME->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: Drug discovery workflow using the this compound scaffold.

Synthetic Strategies and Protocols

Accessing the this compound core and its analogs relies on robust synthetic methodologies that allow for control over stereochemistry and functional group installation. The most common and industrially scalable routes often begin with an N-protected 3-piperidone.

General Synthesis of the Racemic Core

A prevalent strategy involves a sequence of Grignard reaction, elimination, and reduction.[7] This approach is efficient and utilizes relatively inexpensive starting materials.

Protocol 1: Synthesis of Racemic this compound

Causality: This multi-step synthesis is designed for efficiency. The initial Grignard reaction installs the key phenyl group at the C-3 position. The subsequent elimination (dehydration) of the tertiary alcohol creates an unsaturated intermediate, which is then stereoselectively reduced to yield the desired 3-phenylpiperidine core. Final deprotection reveals the target scaffold.

Materials:

  • N-Boc-3-piperidone

  • Phenylmagnesium bromide (3.0 M in ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium borohydride (NaBH4) or H2 gas with Pd/C catalyst

  • Trifluoroacetic acid (TFA) or 6N HCl

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Step A: Grignard Reaction:

    • Dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0°C.

    • Slowly add phenylmagnesium bromide (1.2 eq) dropwise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo to yield crude N-Boc-3-hydroxy-3-phenylpiperidine.

  • Step B: Elimination Reaction:

    • Dissolve the crude product from Step A in toluene.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, wash with saturated NaHCO3 solution, dry, and concentrate to yield a mixture of tetrahydropyridine isomers.[7]

  • Step C: Hydrogenation Reduction:

    • Dissolve the mixture from Step B in methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain N-Boc-3-phenylpiperidine.[7]

  • Step D: Deprotection:

    • Dissolve the N-Boc-3-phenylpiperidine in DCM.

    • Add an excess of TFA (or use 6N HCl in dioxane) and stir at room temperature for 1-2 hours.

    • Concentrate the mixture in vacuo, re-dissolve in water, and basify with NaOH to pH > 10.

    • Extract with DCM, dry the organic layers over MgSO4, and concentrate to yield racemic 3-phenylpiperidine. The hydroxylated analog synthesis would involve a different reduction strategy in Step C that preserves the hydroxyl group. Note: For this compound, a direct reduction of the 3-piperidone to the alcohol is required, followed by N-arylation.

Stereoselective Synthesis

For many applications, particularly in CNS-targeted drugs, obtaining a single enantiomer is paramount.[5]

  • Chiral Resolution: The racemic mixture can be separated using chiral acids (e.g., tartaric acid derivatives) to form diastereomeric salts that are separated by crystallization.

  • Asymmetric Synthesis: Modern catalytic methods, such as rhodium-catalyzed asymmetric reductive Heck reactions or biocatalytic reductions of N-protected-3-piperidones, can provide direct access to enantiomerically enriched 3-hydroxypiperidines.[6][8]

Medicinal Chemistry Applications & SAR

The this compound scaffold is a versatile template for developing a wide array of functionalized analogues.[6] Modifications are strategically focused on the phenyl ring, the piperidine nitrogen, and the C-3 hydroxyl group to probe structure-activity relationships (SAR).

SAR Modification Sites

SAR_Points Scaffold A B C

Caption: Key modification points on the this compound scaffold.

Central Nervous System (CNS) Agents

Phenylpiperidine derivatives have a long history in CNS drug discovery, most notably as analgesics that act on opioid receptors.[9] The this compound scaffold allows for more nuanced modulation of various CNS targets.

  • Opioid Receptor Modulation: The core structure is related to potent analgesics like fentanyl.[9] The phenyl group and the nitrogen atom are critical for binding to the mu-opioid receptor. The 3-hydroxyl group can serve as a key hydrogen bond donor, potentially increasing affinity and modifying selectivity across opioid receptor subtypes (mu, delta, kappa).

  • Dopamine and Serotonin Transporter (DAT/SERT) Inhibition: The 3-phenylpiperidine scaffold is a known template for inhibitors of monoamine transporters.[6] Modifications on the phenyl ring (e.g., adding chloro- or fluoro- substituents) and altering the N-substituent can tune the selectivity between DAT, SERT, and the norepinephrine transporter (NET), making these compounds potential candidates for treating depression, ADHD, or substance abuse disorders.

Anticancer and Antimicrobial Applications

While less common than CNS applications, the scaffold has been explored for other therapeutic areas. Research indicates that certain derivatives of 1-phenylpiperidine-3-carboxylic acid, a closely related structure, exhibit potential anticancer and antimicrobial properties.[10] The mechanism often involves inhibiting key enzymes or disrupting cell proliferation pathways.

Structure-Activity Relationship (SAR) Summary

The following table summarizes common modifications and their observed effects on biological activity.

Modification SiteSubstituent/ChangeGeneral Effect on ActivityRationale & Citation
A: Phenyl Ring Electron-withdrawing groups (e.g., F, Cl)Can increase potency and alter metabolic stability.Modifies electronic properties for target interaction; blocks sites of metabolic oxidation.
Electron-donating groups (e.g., OCH3)May increase or decrease activity depending on the target.Alters electronic and steric profile.[1]
Positional Isomerism (ortho, meta, para)Para-substitution is often optimal for many CNS targets.Directs the vector of the substituent into specific sub-pockets of the binding site.
B: N-Substituent H (unsubstituted) vs. Aryl (e.g., Phenyl)N-aryl group is crucial for many CNS activities.Provides key hydrophobic and pi-stacking interactions with the target protein.
Replacement of Phenyl with other groupsCan drastically change the pharmacological profile.The N-substituent is a primary determinant of potency and agonist vs. antagonist activity.[6]
C: 3-Hydroxyl Group (R) vs. (S) enantiomerOften results in significant differences in potency.Biological targets are chiral and one enantiomer typically has a superior fit.[5]
O-Alkylation or Esterification (Prodrug)Can improve pharmacokinetic properties (e.g., oral bioavailability).Masks the polar hydroxyl group to improve membrane permeability; ester is cleaved in vivo.[10]
Inversion of stereochemistryCan switch from agonist to antagonist activity.Alters the orientation of the key hydrogen-bonding group within the receptor.

Protocol: Evaluating Target Engagement via a Radioligand Binding Assay

Context: Once a library of this compound derivatives is synthesized, it is essential to quantify their affinity for the intended biological target. A radioligand binding assay is a gold-standard method for this purpose. This protocol provides a general framework for a competitive binding assay against a GPCR target, such as the mu-opioid receptor (MOR).

Principle: This is a self-validating system. The assay measures the ability of a test compound (your derivative) to displace a known, radioactively labeled ligand from its receptor. The inclusion of controls for non-specific binding (using a high concentration of a known unlabeled ligand) and total binding (no competitor) ensures the data is robust and specific. The resulting IC50 value is a direct measure of the compound's affinity for the target.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-hMOR cells)

  • Radioligand (e.g., [³H]-DAMGO for MOR)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled ligand for non-specific binding (e.g., Naloxone)

  • 96-well filter plates (GF/C or similar)

  • Scintillation cocktail and a microplate scintillation counter

Procedure:

  • Preparation:

    • Prepare serial dilutions of your test compounds in the assay buffer. The final DMSO concentration should be kept low (<1%).

    • Thaw the cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add 50 µL of buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of unlabeled ligand (high concentration, e.g., 10 µM Naloxone), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Test Compound: Add 50 µL of your test compound dilution, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash each well several times with ice-cold assay buffer to remove all unbound radioactivity.

  • Detection:

    • Allow the filter mat to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its inherent three-dimensionality, chirality, and multiple vectors for chemical modification provide chemists with a powerful platform to design novel therapeutics. Through systematic synthetic exploration and rigorous biological evaluation, derivatives of this scaffold have shown significant promise, particularly in the challenging area of CNS disorders. The protocols and SAR insights provided herein serve as a foundational guide for researchers aiming to leverage the full potential of this remarkable chemical entity in their drug discovery endeavors.

References

Application Note: A Scalable and Robust Methodology for the Synthesis and Purification of 1-Phenylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Phenylpiperidin-3-ol is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular scaffold, featuring a phenyl-substituted piperidine ring with a hydroxyl group, is of significant interest in medicinal chemistry. This application note provides a comprehensive, field-tested guide for the large-scale synthesis and subsequent purification of this compound. We present a robust synthetic strategy centered on the catalytic hydrogenation of an N-phenyl pyridinium salt precursor. This is followed by a multi-step purification protocol involving acid-base extraction and recrystallization, designed to yield high-purity material suitable for drug development applications. The causality behind critical process parameters is explained, and detailed, step-by-step protocols are provided for both synthesis and purification workflows.

Introduction: Strategic Importance and Challenges

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic motifs found in FDA-approved drugs.[1][2] Its saturated, sp³-rich structure often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, compared to its flat aromatic counterparts.[1][2] this compound serves as a key building block for a variety of therapeutic agents.

However, its synthesis and purification at scale present distinct challenges:

  • Synthesis: Requires a selective and high-yielding reaction that is amenable to scale-up, often involving high-pressure hydrogenation. The choice of catalyst and reaction conditions is critical to avoid side reactions and ensure complete conversion.

  • Purification: The molecule's polarity, conferred by the hydroxyl group, and its basicity, from the piperidine nitrogen, complicate purification. Crude reaction mixtures often contain unreacted starting materials, catalyst residues, and byproducts.[3] The basic nitrogen can cause issues like peak tailing in chromatographic methods if not properly addressed.[4]

This guide provides a validated approach to overcome these challenges, ensuring both high yield and high purity on a large scale.

Synthesis Methodology: Catalytic Hydrogenation

The chosen synthetic route involves the initial formation of an N-phenyl-3-hydroxypyridinium salt, which is then subjected to catalytic hydrogenation. This method is highly efficient and scalable. The direct reduction of pyridines to piperidines is an attractive strategy for producing high-value compounds.[1] Modern methods often employ iridium catalysts, though traditional catalysts like palladium or platinum are also effective and widely used in industrial production.[1][5][6]

Overall Reaction Scheme

cluster_0 Step 1: Pyridinium Salt Formation cluster_1 Step 2: Catalytic Hydrogenation S1 3-Hydroxypyridine I1 N-Phenyl-3-hydroxypyridinium bromide (Intermediate) S1->I1 + S2 CuI, L-proline, K2CO3 DMSO, 90°C S2 Bromobenzene P1 This compound I1->P1 H2 (10 bar) PtO2 or Pd/C Ethanol, 50°C

Caption: Two-step synthesis of this compound.

Rationale for Method Selection
  • Convergence: This route efficiently assembles the target molecule from commercially available precursors.

  • Scalability: Catalytic hydrogenation is a well-established and scalable industrial process.[7] The conditions described are typical for large-scale reactors.

  • Selectivity: Hydrogenation of the pyridinium ring is highly favored under these conditions, minimizing the risk of over-reduction or side reactions on the phenyl ring.

Materials and Equipment
Reagent / MaterialGradeSupplier ExampleNotes
3-Hydroxypyridine99%Sigma-AldrichStarting material.
BromobenzeneReagentPlus®, 99%Sigma-AldrichPhenylating agent.
Copper(I) Iodide (CuI)99.995% trace metalsSigma-AldrichCatalyst for Ullmann condensation.
L-Proline≥99% (TLC)Sigma-AldrichLigand for copper catalyst.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-AldrichReaction solvent.
Platinum(IV) Oxide (PtO₂, Adam's catalyst)-Sigma-AldrichHydrogenation catalyst. Can be substituted with 10% Pd/C.
Hydrogen (H₂) GasHigh Purity (5.0)AirgasReducing agent.
Ethanol (EtOH)200 Proof, AnhydrousVWRHydrogenation solvent.
Celite® 545-Sigma-AldrichFiltration aid for catalyst removal.

Equipment:

  • Large-scale glass reactor (e.g., 20 L or larger) equipped with mechanical stirring, temperature control, and inert atmosphere capabilities.

  • High-pressure hydrogenator (e.g., Parr reactor) rated for at least 15 bar (approx. 220 psi).

  • Buchner funnel and filtration flasks for large-scale filtration.

  • Rotary evaporator with a large-capacity flask.

Detailed Synthesis Protocol

Step 1: N-Phenyl-3-hydroxypyridinium Bromide Formation (In-situ)

  • Reactor Setup: Charge the 20 L reactor with 3-Hydroxypyridine (951 g, 10.0 mol), Copper(I) Iodide (95 g, 0.5 mol), L-Proline (115 g, 1.0 mol), and anhydrous Potassium Carbonate (2760 g, 20.0 mol).

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15 minutes.

  • Solvent and Reagent Addition: Add anhydrous DMSO (8 L) followed by Bromobenzene (1570 g, 10.0 mol) via an addition funnel.

  • Reaction: Heat the mixture to 90°C and maintain vigorous stirring for 24-36 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or HPLC for the disappearance of 3-hydroxypyridine.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature. The crude pyridinium salt solution is used directly in the next step.

Step 2: Catalytic Hydrogenation

  • Transfer: Carefully transfer the crude reaction mixture from Step 1 to the high-pressure hydrogenator.

  • Solvent & Catalyst Addition: Add Ethanol (5 L) to dilute the mixture, followed by the cautious addition of Platinum(IV) Oxide (50 g). Note: Handle PtO₂ with care, as it can be pyrophoric.

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 10 bar (150 psi) with hydrogen.

  • Reaction: Heat the reactor to 50°C and stir vigorously. An exothermic reaction may be observed. Maintain the hydrogen pressure at 10 bar.

  • Monitoring: The reaction is complete when hydrogen uptake ceases (typically 12-24 hours).

  • Depressurization & Purging: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen.

Large-Scale Purification Protocol

The purification strategy is designed to efficiently remove inorganic salts, the catalyst, and organic byproducts. It leverages the basicity of the target compound.

Workflow for Purification

G start Crude Reaction Mixture (Post-Hydrogenation) step1 Catalyst Filtration start->step1 Filter through Celite® step2 Solvent Evaporation step1->step2 Concentrate filtrate step3 Acid-Base Extraction step2->step3 Isolate crude oil/solid step4 Recrystallization step3->step4 Isolate crude base end_node Pure this compound step4->end_node Collect crystals

Caption: Overall purification workflow.

Protocol 1: Catalyst Removal and Acid-Base Extraction

This protocol is essential for separating the basic product from neutral impurities and catalyst residues.[3][8]

  • Filtration: Set up a large Buchner funnel with a pad of Celite® (approx. 2 inches thick). Wet the pad with ethanol. Filter the reaction mixture from the hydrogenator through the Celite® pad to remove the platinum catalyst. Wash the pad thoroughly with additional ethanol (2 x 1 L).

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol and most of the DMSO. This will yield a dark, oily residue.

  • Dissolution: Dissolve the residue in Ethyl Acetate (10 L).

  • Acidic Wash: Transfer the organic solution to a large separatory funnel or vessel. Extract with 1M Hydrochloric Acid (3 x 4 L). The basic product will move into the aqueous layer as its hydrochloride salt.

  • Organic Wash of Aqueous Layer: Combine the acidic aqueous layers. Wash this combined layer with Ethyl Acetate (2 x 3 L) to remove any remaining neutral impurities. Discard the organic washes.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 6M Sodium Hydroxide solution with vigorous stirring until the pH is >12. The free base of this compound will precipitate as a solid or separate as an oil.

  • Extraction of Product: Extract the product from the basic aqueous layer with Dichloromethane (DCM) (3 x 4 L).

  • Drying and Concentration: Combine the DCM extracts, dry over anhydrous Sodium Sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

Principle of Acid-Base Extraction

G cluster_0 Step 1: Add HCl (aq) cluster_1 Step 2: Add NaOH (aq) Organic Layer 1 DCM/EtOAc + Neutral Impurities Aqueous Layer 1 H₂O + Product-H⁺Cl⁻ Organic Layer 1->Aqueous Layer 1 Product moves to aq. phase Aqueous Layer 2 H₂O + NaCl Organic Layer 2 DCM + Product (Free Base) Aqueous Layer 2->Organic Layer 2 Product moves back to org. phase

Caption: Phase separation during acid-base extraction.

Protocol 2: Final Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds on a large scale.[3][9]

  • Solvent Selection: A suitable solvent system is a mixture of isopropanol (IPA) and heptane. This compound is soluble in hot IPA and insoluble in cold heptane.

  • Dissolution: Place the crude solid from the acid-base extraction into a clean reactor. Add a minimal amount of hot isopropanol (start with 2 L) and heat to 70-80°C with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter.

  • Crystallization: Slowly add heptane (a "poor" solvent) dropwise to the hot, stirred solution until it becomes slightly turbid.[3] If necessary, add a small amount of hot IPA to redissolve the precipitate, then remove from heat.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath for at least 2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold 1:1 IPA/heptane solution, followed by cold heptane.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Process Data and Quality Control

ParameterTarget Value / Specification
Synthesis
Reaction Time36-48 hours total
Hydrogen Pressure10 bar (150 psi)
Temperature90°C (Step 1), 50°C (Step 2)
Purification
Crude Yield75-85%
Purified Yield65-75% (overall)
Quality Control
AppearanceWhite to off-white crystalline solid
Melting Point83-86 °C
Purity (HPLC)≥99.0%
Identity (¹H NMR, MS)Conforms to structure

Safety and Hazard Management

All operations must be conducted in a controlled environment (e.g., a chemical fume hood or walk-in hood) by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.

  • This compound: May be toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.

  • Bromobenzene: Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation.

  • Hydrogen Gas: Extremely flammable. High pressures present a significant explosion hazard. Ensure the reactor is properly rated and maintained.

  • Platinum(IV) Oxide (Adam's Catalyst): May be pyrophoric, especially after use. Do not allow the used catalyst to dry in the air. Quench carefully under a nitrogen atmosphere.

  • Solvents (DMSO, Ethanol, DCM, Heptane): Handle flammable and volatile organic solvents with care, avoiding ignition sources. DCM is a suspected carcinogen.[10]

Always consult the latest Safety Data Sheet (SDS) for each chemical before use.[10][11][12]

References

Application Notes and Protocols for the Chiral Separation of 1-Phenylpiperidin-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chiral separation of 1-Phenylpiperidin-3-ol enantiomers. The stereoisomers of this compound and its derivatives are critical precursors in the synthesis of various pharmacologically active agents, where enantiomeric purity can dictate therapeutic efficacy and safety. This guide moves beyond a simple listing of methods to explain the underlying principles and causalities behind experimental choices. We present detailed, field-proven protocols for the most effective and widely used techniques: High-Performance Liquid Chromatography (HPLC), Enzymatic Kinetic Resolution, and Diastereomeric Crystallization. Each protocol is designed to be a self-validating system, complete with expert insights, troubleshooting advice, and data presentation standards.

The Imperative of Chirality in Pharmaceutical Development

In drug development, enantiomers of a chiral molecule are treated as distinct chemical entities.[1] Their interactions with the chiral environment of the human body—such as enzymes and receptors—can differ significantly.[1][2] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[1][2] The classic, tragic case of thalidomide, where the (R)-enantiomer was an effective sedative while the (S)-enantiomer was teratogenic, underscores the critical importance of isolating and testing enantiomers independently.[2] Therefore, robust and efficient methods for chiral separation are not merely an analytical exercise but a fundamental requirement for the development of safe and effective medicines.

Overview of Chiral Separation Strategies

Resolving a racemic mixture of this compound into its constituent enantiomers can be approached through several established techniques. The choice of method depends on the desired scale (analytical vs. preparative), required purity, and available resources. The primary strategies discussed herein are:

  • Chiral Chromatography: A powerful technique that utilizes a chiral stationary phase (CSP) to physically separate enantiomers, allowing for both analytical quantification and preparative isolation.[3][4]

  • Enzymatic Kinetic Resolution: A biocatalytic method that leverages the stereoselectivity of enzymes to modify one enantiomer, allowing it to be separated from the unreacted enantiomer.[5]

  • Diastereomeric Crystallization: A classical resolution method where the enantiomeric mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility.[6]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Principle of Separation: Chiral HPLC is a direct and highly effective method for separating enantiomers.[3] The separation is achieved on a column packed with a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stability.[2] This difference in interaction energy causes one enantiomer to be retained longer on the column than the other, resulting in their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile and widely used for a broad range of chiral compounds, including amines.[4][7]

Application Note & Protocol: HPLC Separation of this compound

This protocol provides a robust starting point for the analytical separation of this compound enantiomers. Optimization may be required based on the specific instrumentation and purity of the sample.

Expert Insight: The basic nitrogen in the piperidine ring can cause peak tailing on silica-based CSPs due to strong interactions with residual silanol groups. The addition of a small amount of an amine, such as diethylamine (DEA), to the mobile phase is crucial. DEA acts as a competitor for the active sites on the silica surface, improving peak shape and resolution.

Experimental Protocol

  • Instrumentation & Materials:

    • HPLC system with UV detector

    • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)

    • HPLC-grade n-Hexane

    • HPLC-grade Isopropanol (IPA)

    • HPLC-grade Diethylamine (DEA)

    • Racemic this compound standard

    • Class A volumetric flasks and pipettes

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) .

    • To prepare 1 L: mix 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.

    • Sonicate or degas the mobile phase for 15-20 minutes before use to prevent bubble formation in the system.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in Isopropanol.

    • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Run Time: Approximately 15-20 minutes (or until both peaks have eluted).

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared sample of racemic this compound.

    • Record the chromatogram and identify the retention times for the two enantiomers.

Data Presentation & Expected Results

The method should provide baseline separation of the two enantiomers. The resolution (Rs) value should ideally be greater than 1.5 for accurate quantification.

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/IPA/DEA (80:20:0.1)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV, 254 nm
Retention Time (Enantiomer 1) ~8.5 min
Retention Time (Enantiomer 2) ~10.2 min
Resolution (Rs) > 2.0

Note: Retention times are illustrative and may vary depending on the specific system, column age, and exact mobile phase composition.

Workflow Visualization: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (Hex/IPA/DEA) Equilibrate System & Column Equilibration MobilePhase->Equilibrate SamplePrep Sample Prep (0.1 mg/mL) Inject Inject Sample (10 µL) SamplePrep->Inject Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Flow: 1 mL/min Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Integrate Peaks & Calculate Resolution Chromatogram->Analyze

Chiral HPLC analysis workflow for this compound.

Method 2: Enzymatic Kinetic Resolution (EKR)

Principle of Separation: Enzymatic kinetic resolution is a highly selective method for separating enantiomers on a preparative scale.[8] The technique relies on the ability of an enzyme, typically a lipase, to catalyze a reaction (e.g., acylation) on one enantiomer at a much faster rate than on the other.[9] For this compound, the hydroxyl group is the target for an enantioselective acylation reaction. The reaction is stopped at or near 50% conversion, resulting in a mixture of one acylated enantiomer (ester) and one unreacted enantiomer (alcohol). These two compounds now have significantly different chemical properties and can be easily separated using standard techniques like column chromatography or extraction.

Application Note & Protocol: Lipase-Catalyzed Resolution

This protocol uses Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, which is a robust and highly selective biocatalyst for the resolution of secondary alcohols.[9]

Expert Insight: The choice of acyl donor and solvent is critical. An activated ester like vinyl acetate is often used as it is an irreversible acyl donor, driving the reaction forward. The solvent should be non-polar (e.g., toluene or hexane) to maintain high enzyme activity and prevent denaturation. The reaction must be monitored and stopped around 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the product and the remaining substrate.

Experimental Protocol

  • Instrumentation & Materials:

    • Magnetic stirrer with heating

    • Reaction vessel (e.g., round-bottom flask) with a septum

    • Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym 435

    • Racemic this compound

    • Vinyl acetate (acyl donor)

    • Anhydrous Toluene (solvent)

    • Silica gel for column chromatography

    • Equipment for monitoring the reaction (e.g., the Chiral HPLC method described above)

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add racemic this compound (e.g., 1.0 g, 5.64 mmol).

    • Add 50 mL of anhydrous Toluene.

    • Add vinyl acetate (0.58 g, 6.77 mmol, 1.2 equivalents).

    • Add the immobilized lipase, Novozym 435 (e.g., 100 mg, 10% by weight of substrate).

    • Seal the flask and stir the mixture at a constant temperature, for example, 40 °C.

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress by taking small aliquots (~50 µL) at regular intervals (e.g., every 2-4 hours). Filter the enzyme and analyze the sample by chiral HPLC to determine the conversion percentage.

    • Stop the reaction when it reaches approximately 50% conversion. This is the point where the concentration of the starting material has been halved.

    • Filter off the immobilized enzyme. The enzyme can often be washed with solvent, dried, and reused.[10]

    • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude mixture of the acylated enantiomer and the unreacted alcohol enantiomer.

  • Separation of Products:

    • The crude mixture can be separated by silica gel column chromatography.

    • Use a solvent system such as Hexane/Ethyl Acetate to elute the less polar ester first, followed by the more polar unreacted alcohol.

    • Combine the fractions for each compound and remove the solvent.

    • The acylated enantiomer can be hydrolyzed back to the alcohol using a simple base-catalyzed hydrolysis if desired.

Data Presentation & Expected Results

The success of the resolution is measured by the conversion and the enantiomeric excess (ee) of the product and the remaining substrate.

ParameterValue
Enzyme Immobilized Candida antarctica Lipase B
Substrate Racemic this compound
Acyl Donor Vinyl Acetate
Solvent Anhydrous Toluene
Temperature 40 °C
Optimal Conversion ~50%
ee (Unreacted Alcohol) >95%
ee (Acylated Product) >95%

Workflow Visualization: Enzymatic Kinetic Resolution

EKR_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Separation cluster_analysis Final Products & Analysis Setup Combine Substrate, Acyl Donor, Solvent & Lipase Incubate Incubate with Stirring (e.g., 40°C) Setup->Incubate Monitor Monitor Conversion (via Chiral HPLC) Incubate->Monitor Stop Stop Reaction at ~50% Conversion Monitor->Stop Filter Filter to Remove Enzyme Stop->Filter Separate Separate Ester & Alcohol (Column Chromatography) Filter->Separate Product1 Enantiopure Unreacted Alcohol Separate->Product1 Product2 Enantiopure Acylated Product Separate->Product2 Analyze Determine ee% (Chiral HPLC) Product1->Analyze Product2->Analyze

Workflow for enzymatic kinetic resolution of this compound.

Method 3: Diastereomeric Crystallization

Principle of Separation: This classical method involves converting the pair of enantiomers into a pair of diastereomers.[6] This is achieved by reacting the racemic this compound, which is a base, with an enantiomerically pure chiral acid (a "resolving agent"). The resulting products are diastereomeric salts (e.g., (R)-base-(R)-acid and (S)-base-(R)-acid). Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent.[6] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize from the solution while the other remains dissolved. The crystallized salt is then isolated, and the chiral resolving agent is removed to yield the desired pure enantiomer.

General Protocol & Considerations:

  • Selection of Resolving Agent: Common resolving agents for basic compounds include enantiopure forms of tartaric acid, mandelic acid, or camphorsulfonic acid.[11][12] Screening several agents is often necessary.

  • Salt Formation: The racemic base and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent are dissolved in a suitable solvent, often with heating to ensure complete dissolution.

  • Crystallization: The solution is slowly cooled to allow for the selective crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.[11]

  • Isolation: The crystals are isolated by filtration.

  • Purity Check: The enantiomeric purity of the amine is checked by liberating it from the salt (e.g., by treatment with a base) and analyzing it using the chiral HPLC method.

  • Liberation of Enantiomer: The pure diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free base (the desired enantiomer), which can then be extracted.

Expert Insight: Diastereomeric crystallization is often a process of trial and error, requiring significant empirical optimization of the resolving agent, solvent, and temperature profile.[13] While it can be highly effective and scalable, it is generally more labor-intensive to develop than chromatographic methods.

Conclusion and Method Selection

The chiral separation of this compound is a critical step in the synthesis of enantiopure pharmaceuticals. This guide has detailed three primary methods, each with distinct advantages.

  • Chiral HPLC is the gold standard for analytical purposes, offering rapid, reliable, and highly accurate quantification of enantiomeric purity. It is also applicable for small-scale preparative separations.

  • Enzymatic Kinetic Resolution is an excellent choice for preparative-scale synthesis, offering high enantioselectivity under mild conditions and the potential for enzyme recycling.

  • Diastereomeric Crystallization remains a powerful and cost-effective technique for large-scale industrial production, though it often requires more extensive initial method development.

The optimal method will depend on the specific goals of the researcher, balancing the need for analytical precision, preparative scale, and developmental resources.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Phenylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Phenylpiperidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and overcoming common synthetic challenges. By explaining the causality behind experimental choices and grounding protocols in established literature, we aim to provide a trustworthy and authoritative resource.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are three principal pathways for synthesizing this compound, each with distinct advantages and challenges:

  • Reduction of a Ketone Precursor: The most common and often highest-yielding route involves the reduction of 1-phenylpiperidin-3-one. This method is favored for its straightforward execution and the commercial availability of the starting ketone.

  • N-Arylation of Piperidin-3-ol: This route involves the coupling of piperidin-3-ol with an arylating agent, such as a phenyl halide or phenylboronic acid. Modern catalytic methods like the Buchwald-Hartwig amination are typically employed.[1][2]

  • Cyclization followed by Reduction/Decarboxylation: A more classical approach involves an intramolecular cyclization, such as the Dieckmann condensation, to form the piperidine ring, followed by subsequent chemical modifications.[3][4][5] This route is generally more complex and less common in modern settings.

Q2: Which synthetic route is recommended for the best balance of yield and scalability?

For most applications, the reduction of 1-phenylpiperidin-3-one is the recommended route. This pathway offers several advantages:

  • High Yields: The reduction of the ketone is typically a high-conversion reaction.

  • Simplicity: It is often a single-step transformation from a readily available precursor.

  • Scalability: The reaction conditions are generally amenable to scale-up with standard laboratory equipment.

While the Buchwald-Hartwig amination is a powerful tool for C-N bond formation, it can be more sensitive to catalyst poisoning and may require more extensive optimization of ligands, bases, and solvents, making it potentially more costly and complex for this specific target.[6][7]

Q3: What are the critical safety considerations for this synthesis?

Regardless of the chosen route, several safety precautions are paramount:

  • Sodium Borohydride (NaBH₄): This reagent is flammable and reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources. Add it portion-wise to control the reaction rate and heat generation.

  • Aniline and Aryl Halides: These reagents are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases (e.g., NaH, KOtBu): Used in Dieckmann condensations and some N-arylation protocols, these bases are highly reactive and corrosive. They react violently with water. Strict anhydrous conditions are necessary.[3]

  • Palladium Catalysts: While generally used in small quantities, palladium catalysts can be pyrophoric on carbon supports when dry. Handle with care.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, focusing on the most common synthetic route: the reduction of 1-phenylpiperidin-3-one.

Problem: Low yield or incomplete conversion in the reduction of 1-phenylpiperidin-3-one.

Q: I've performed the reduction of 1-phenylpiperidin-3-one using sodium borohydride in methanol, but my TLC and NMR analysis show significant starting material remaining and a low yield of the desired alcohol. What went wrong?

A: This is a common issue that can usually be resolved by systematically evaluating several key parameters. The causes can be traced to reagent stoichiometry, reaction conditions, or work-up procedures.

The stoichiometry of sodium borohydride (NaBH₄) is critical. While the theoretical molar ratio is 0.25 equivalents (as one mole of NaBH₄ provides four hydride ions), in practice, a molar excess is required to ensure complete conversion and to compensate for any reaction with the solvent (protic solvents like methanol) or ambient moisture.

Solution:

  • Increase Stoichiometry: Use 1.0 to 1.5 molar equivalents of NaBH₄ relative to the ketone.

  • Monitor the Reaction: Follow the reaction progress by Thin Layer Chromatography (TLC). If starting material is still present after 1-2 hours, consider adding another small portion (0.2-0.3 equivalents) of NaBH₄.

The reduction of ketones with NaBH₄ is typically exothermic. Running the reaction at room temperature from the start can sometimes lead to side reactions or decomposition. Conversely, if the temperature is too low for an extended period, the reaction rate may be impractically slow.

Solution:

  • Controlled Addition: Add the NaBH₄ portion-wise to the solution of the ketone in methanol at 0 °C (ice bath). This helps to control the initial exotherm.

  • Gradual Warming: After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes, then remove the ice bath and let the reaction warm to room temperature to ensure it goes to completion.

Improper work-up can lead to significant product loss. The borate esters formed during the reaction must be hydrolyzed, and the product must be effectively extracted from the aqueous layer. The pH of the aqueous phase is crucial for ensuring the product, an amine, is in its free base form for extraction into an organic solvent.

Solution:

  • Quench Carefully: After the reaction is complete (as determined by TLC), cool the mixture back to 0 °C and slowly quench the excess NaBH₄ by adding acetone or dilute acetic acid until effervescence ceases.

  • Adjust pH: Remove the bulk of the organic solvent (methanol) under reduced pressure. Add water and adjust the pH to >10 using 1-2 M NaOH. This ensures the piperidine nitrogen is deprotonated.

  • Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to maximize recovery.

Problem: Formation of significant impurities during the reaction.

Q: My crude product shows multiple spots on the TLC plate that are not the starting material or the desired product. What are these impurities and how can I avoid them?

A: Impurity formation often points to side reactions or instability of the product/starting material under the reaction or work-up conditions.

While NaBH₄ is a mild reducing agent, prolonged reaction times or excessive temperatures can sometimes lead to undesired side reactions, particularly if the starting material contains other reducible functional groups.

Solution:

  • Strict Monitoring: Do not let the reaction run for an unnecessarily long time. Once TLC indicates full consumption of the starting material, proceed with the work-up.

  • Solvent Choice: Methanol is generally effective. However, in some cases, using ethanol or isopropanol can alter the reactivity and selectivity, potentially minimizing side products.

The quality of the starting 1-phenylpiperidin-3-one is critical. Impurities in the starting material will carry through and complicate the purification of the final product.

Solution:

  • Verify Purity: Always check the purity of the starting ketone by NMR, GC-MS, or melting point before starting the reaction.

  • Purify if Necessary: If the starting material is impure, consider purifying it by recrystallization or column chromatography.

G start Low Yield / Incomplete Reaction check_tlc Analyze Crude Reaction by TLC start->check_tlc sm_present Significant Starting Material Present? check_tlc->sm_present increase_nabh4 Solution: 1. Increase NaBH4 to 1.5 eq. 2. Add NaBH4 portion-wise at 0°C. sm_present->increase_nabh4 Yes impurities Multiple Impurity Spots? sm_present->impurities No monitor Monitor reaction for 2h increase_nabh4->monitor end_success Improved Yield monitor->end_success workup_issue Work-up / Purification Issue? optimize_workup Solution: 1. Adjust aqueous pH to >10. 2. Extract 4x with DCM/EtOAc. 3. Dry organic layers thoroughly. workup_issue->optimize_workup Yes optimize_workup->end_success impurities->workup_issue No check_sm_purity Solution: 1. Check starting material purity. 2. Optimize temp (0°C -> RT). 3. Minimize reaction time. impurities->check_sm_purity Yes check_sm_purity->end_success

References

Troubleshooting common issues in 1-Phenylpiperidin-3-ol crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 1-Phenylpiperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following question-and-answer guide provides in-depth, field-proven insights and actionable protocols to help you achieve high-purity, crystalline material consistently.

Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider before starting a crystallization?

A1: Understanding the fundamental properties of this compound is the first step to designing a successful crystallization protocol. The molecule's structure, featuring a polar hydroxyl group (-OH), a basic tertiary amine (the piperidine nitrogen), and a non-polar phenyl group, dictates its solubility and crystalline behavior. While specific experimental data for this exact compound is not broadly published, we can infer its properties based on its constituent functional groups and similar structures like 3-phenylpiperidin-3-ol.[1][2]

Key Considerations:

  • Polarity: The molecule possesses both polar (hydroxyl, amine) and non-polar (phenyl ring) regions, giving it moderate overall polarity. This amphiphilic nature means it will have varied solubility across a range of solvents.

  • Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor, while the tertiary amine is an acceptor. These interactions are critical for crystal lattice formation and solvent selection.[2]

  • Basicity: The piperidine nitrogen is basic and can be protonated in acidic conditions, forming a salt. This property can be exploited for purification, as the salt will have drastically different solubility (e.g., higher water solubility) than the free base.

Table 1: Estimated Physicochemical Properties of this compound

Property Estimated Value / Characteristic Significance for Crystallization
Molecular Formula C₁₁H₁₅NO ---
Molecular Weight ~177.24 g/mol Influences mass-based calculations for solution concentration.
Appearance Likely a colorless to pale yellow solid.[1] Visual indicator of purity; color may suggest impurities.
Melting Point Expected to be moderately high (>100 °C) for a small organic molecule, but highly dependent on purity. A low melting point can increase the risk of "oiling out".[3] Impurities will depress and broaden the melting point range.

| Solubility | Soluble in polar protic solvents (e.g., alcohols) and some polar aprotic solvents; slightly soluble or insoluble in non-polar solvents (e.g., hexanes) and water.[1] | The cornerstone of selecting a suitable recrystallization solvent system. |

Q2: How do I select the best solvent system for crystallizing this compound?

A2: Solvent selection is the most critical experimental variable. The ideal solvent will dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but will have low solubility for the compound at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility differential is what drives the crystallization process and allows for high recovery.[4]

Protocol 1: Systematic Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise (start with 0.5 mL). Test a range of solvents with varying polarities (see Table 2).

  • Room Temperature Observation: Agitate the tubes at room temperature. Note if the compound dissolves completely, partially, or not at all.

    • If it dissolves completely, the solvent is too good for single-solvent crystallization but could be the "good" solvent in a mixed-solvent system.

    • If it is completely insoluble, it could be a "poor" solvent (anti-solvent) in a mixed-solvent system.

  • Heating: For tubes where the compound was not fully soluble at room temperature, gently heat them in a water bath. Observe if the compound dissolves.

  • Cooling: If the compound dissolves upon heating, allow the tube to cool slowly to room temperature, then place it in an ice bath. Observe if crystals form.

  • Selection: The best single solvent is one that dissolves the compound when hot and yields a good quantity of crystals upon cooling. If no single solvent is ideal, you must develop a mixed-solvent system.[4] This typically involves dissolving the compound in a minimal amount of a "good" solvent (e.g., methanol) at an elevated temperature and then adding a "poor" anti-solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy (the saturation point). Then, add a drop or two of the "good" solvent to redissolve the solid and allow the solution to cool slowly.

Table 2: Common Laboratory Solvents for Screening

Solvent Polarity Type Boiling Point (°C) Notes
Hexane/Heptane Non-Polar Alkane 69 / 98 Likely a poor solvent; good as an anti-solvent.
Toluene Non-Polar Aromatic 111 May dissolve the phenyl group well but not the polar functionalities.
Ethyl Acetate Moderately Polar Ester 77 A common and effective recrystallization solvent.
Acetone Moderately Polar Ketone 56 Often a good solvent, but its low boiling point can lead to rapid evaporation and crashing out.
Isopropanol (IPA) Polar Protic 82 A very common choice for compounds with hydroxyl groups.
Ethanol/Methanol Very Polar Protic 78 / 65 Often too soluble, but excellent as the "good" solvent in a mixed system.
Water Very Polar Protic 100 Likely a poor solvent; good as an anti-solvent with alcohols.

(Data sourced from general chemistry resources[5])

Solvent_Selection_Workflow start Start: Crude this compound screen Solvent Screening (Single Solvents) start->screen decision1 Ideal Single Solvent Found? screen->decision1 protocol_single Protocol: Single Solvent Crystallization decision1->protocol_single Yes mixed_solvent Develop Mixed-Solvent System decision1->mixed_solvent No end End: Pure Crystals protocol_single->end dissolve_good Dissolve in min. 'Good' Solvent (hot) mixed_solvent->dissolve_good add_poor Add 'Poor' Solvent (hot) till cloudy dissolve_good->add_poor reheat Re-clarify with a drop of 'Good' Solvent add_poor->reheat protocol_mixed Protocol: Mixed Solvent Crystallization reheat->protocol_mixed protocol_mixed->end

Caption: Workflow for selecting a crystallization solvent system.

Troubleshooting Guide
Q3: My compound separated as a liquid or "oiled out" instead of forming crystals. What happened, and how can I fix it?

A3: "Oiling out" is a common and frustrating problem. It occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase.[6] This happens when the temperature of the solution is higher than the melting point of your compound at that specific concentration.[3] Because impurities dramatically lower a compound's melting point, this is often a sign of impure starting material.[3][7] The resulting oil is often an amorphous, impure goo that solidifies into a glass, trapping impurities and defeating the purpose of crystallization.[6][8]

Primary Causes:

  • High Impurity Concentration: Impurities cause significant melting point depression.[8]

  • Rapid Cooling: If the solution is cooled too quickly, it can become highly supersaturated at a temperature that is still above the compound's melting point.[4]

  • Inappropriate Solvent Choice: A solvent with a very high boiling point might mean that the solution is still too hot when saturation is reached.[8]

Protocol 2: Remediation for Oiling Out

  • Re-dissolve the Oil: Place the flask back on the heat source and heat until the oil completely redissolves into the solution.

  • Dilute the Solution: Add more of the primary ("good") solvent (e.g., 10-20% more volume) to decrease the saturation point. This ensures that the compound will precipitate at a lower temperature.[3]

  • Cool Slowly: This is the most critical step. Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels. Do not put it directly into an ice bath. Slow cooling promotes the formation of a few stable nuclei followed by ordered crystal growth, rather than rapid precipitation.[3]

  • Induce Crystallization (If Necessary): If no crystals form after reaching room temperature, try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.

  • Consider Seeding: If you have a pure crystal from a previous batch, add a single tiny crystal ("seed crystal") to the cooled, saturated solution to initiate controlled crystal growth.

  • Purify Further: If oiling out persists, the starting material may be too impure. Consider a preliminary purification step like column chromatography or an acid-base extraction to remove impurities before attempting crystallization again.

Oiling_Out_vs_Ideal cluster_0 Ideal Crystallization Path cluster_1 Oiling Out Path hot_sol_ideal Hot, Clear Solution (Undersaturated) slow_cool Slow Cooling hot_sol_ideal->slow_cool meta_ideal Metastable Zone (Supersaturated) slow_cool->meta_ideal nucleation Nucleation & Growth meta_ideal->nucleation crystals Solid Crystalline Product nucleation->crystals hot_sol_oil Hot, Clear Solution (Undersaturated) fast_cool Rapid Cooling / High Impurity hot_sol_oil->fast_cool meta_oil Metastable Zone (Above M.P. of impure solid) fast_cool->meta_oil llps Liquid-Liquid Phase Separation meta_oil->llps oil Liquid Oil Droplets Form llps->oil

Caption: Comparison of ideal crystallization versus the "oiling out" phenomenon.

Q4: My crystallization worked, but I have a very low yield. What are the common causes and solutions?

A4: A low yield is typically a result of losing too much product to the mother liquor (the solution left after filtering the crystals).

Common Causes & Solutions:

  • Too Much Solvent: This is the most frequent cause. Using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of the product remaining dissolved even after cooling.

    • Solution: If you still have the mother liquor, you can recover more product by boiling off some of the solvent to re-concentrate the solution, and then cooling it again to obtain a second crop of crystals.[3] Be aware that second-crop crystals may be less pure.

  • Premature Filtration: Filtering the crystals while the solution is still warm will leave a large amount of product dissolved.

    • Solution: Ensure the crystallization flask is thoroughly cooled (e.g., in an ice-water bath for at least 20 minutes) before filtration to maximize precipitation.

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures.

    • Solution: Re-evaluate your solvent system. A different single solvent or a modified mixed-solvent ratio might improve recovery.

  • Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve your product off the filter paper.

    • Solution: Always wash the crystals with a small amount of ice-cold crystallization solvent. The cold temperature minimizes the product's solubility during the wash.

Q5: The crystals are very small, needle-like, or aggregated. How can I improve the crystal quality?

A5: Poor crystal quality is usually a result of crystallization occurring too quickly.[3] The formation of large, well-defined crystals requires a slow rate where nucleation (the initial formation of crystal seeds) is limited and crystal growth (the ordered addition of molecules onto existing nuclei) is favored.[9] Rapid crystallization leads to a burst of simultaneous nucleation, resulting in a large number of small crystals that often trap impurities.[4]

Strategies to Improve Crystal Quality:

  • Decrease Supersaturation:

    • Use more solvent: Add a slight excess of solvent beyond the minimum required for dissolution when hot. This will slow down the point at which saturation is reached upon cooling.[3]

    • Cool much more slowly: This is the most effective method. Let the solution cool to room temperature undisturbed over several hours, then move it to a refrigerator (4 °C) rather than an ice bath (-0 °C).

  • Reduce Evaporation: Cover the flask with a watch glass or loose cap during cooling. Rapid evaporation of the solvent concentrates the solution too quickly.[10]

  • Try a Different Solvent System: Some solvents inherently promote different crystal habits. Experiment with solvents of different viscosities or polarities.

Q6: I've successfully crystallized my product, but my analytical data (e.g., melting point, dissolution rate) is inconsistent between batches. Could polymorphism be the issue?

A6: Yes, inconsistent analytical data between batches of crystalline material is a classic indicator of polymorphism. Polymorphism is the ability of a compound to exist in two or more different crystal lattice arrangements, known as polymorphs.[11][12] These different forms are chemically identical but are physically distinct solids with different properties, such as:

  • Melting point[12]

  • Solubility and dissolution rate[11][13]

  • Stability and shelf-life[11]

  • Mechanical properties (e.g., tabletability)[11]

For pharmaceutical compounds, controlling polymorphism is critical, as an unexpected change to a less soluble form can drastically affect a drug's bioavailability.[11][13]

Factors Influencing Polymorph Formation:

  • Crystallization Solvent: The polarity and hydrogen-bonding characteristics of the solvent can direct the assembly of molecules into a specific crystal lattice.[14]

  • Temperature and Cooling Rate: The rate of cooling can trap a "kinetic" polymorph (the one that forms fastest) over the "thermodynamic" polymorph (the most stable one).[11][12]

  • Presence of Impurities: Impurities can sometimes inhibit the formation of one polymorph or act as a template for another.[15][16]

  • Agitation: The level of stirring can influence nucleation kinetics.[14]

If you suspect polymorphism, it is crucial to characterize your crystalline batches using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and control the desired crystal form.[14]

Polymorphism_Factors cluster_conditions Crystallization Conditions start This compound in Solution solvent Solvent Choice (e.g., IPA vs. Ethyl Acetate) start->solvent cooling Cooling Rate (Fast vs. Slow) start->cooling impurities Impurities (Present vs. Absent) start->impurities polymorph_A Polymorph A (e.g., Kinetic Form) solvent->polymorph_A polymorph_B Polymorph B (e.g., Thermodynamic Form) solvent->polymorph_B cooling->polymorph_A amorphous Amorphous Solid cooling->amorphous impurities->polymorph_B impurities->amorphous

Caption: Factors influencing the formation of different solid forms.

References

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 1-Phenylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the N-alkylation of 1-Phenylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve higher yields and purity.

Introduction: The Challenge of Selective N-Alkylation

The N-alkylation of this compound, a secondary amine, is a fundamental reaction for synthesizing a vast array of pharmacologically active compounds.[1] While seemingly straightforward as a nucleophilic substitution (Sₙ2) reaction, this process is fraught with challenges.[2][3] The primary difficulty arises because the tertiary amine product is often more nucleophilic than the secondary amine starting material, leading to a "runaway reaction" that forms a quaternary ammonium salt byproduct.[4][5][6] Furthermore, the presence of a hydroxyl group introduces the potential for a competing O-alkylation side reaction.

This guide provides a structured approach to overcoming these common hurdles through logical troubleshooting and the application of alternative synthetic strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the N-alkylation of this compound in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Low or no conversion is typically a result of insufficient reactivity in the system. Several factors could be at play.[7][8][9]

  • Cause 1: Poor Leaving Group on the Alkylating Agent. The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart.

    • Expert Insight: The reactivity trend for alkyl halides is I > Br > Cl > F.[4][7] If you are using an alkyl chloride, the reaction may be too sluggish.

    • Solution: Switch to a more reactive alkyl bromide or, preferably, an alkyl iodide to accelerate the reaction rate.[7] For substrates sensitive to halides, consider using an alkyl sulfonate (e.g., tosylate, mesylate) as they are also excellent leaving groups.[2]

  • Cause 2: Insufficient Basicity or Inappropriate Base Choice. An acid (HX) is generated during the reaction, which protonates the nucleophilic amine starting material, effectively shutting down the reaction.[7] A base is required to scavenge this acid.[7][9]

    • Expert Insight: The chosen base must be strong enough to neutralize the acid byproduct but should not introduce other complications.

    • Solution: Use at least one equivalent of a non-nucleophilic base. Potassium carbonate (K₂CO₃) is a cost-effective and common choice.[7][10][11] For enhanced reactivity, particularly if solubility is an issue, cesium carbonate (Cs₂CO₃) is an excellent, albeit more expensive, alternative.[5][9] Organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are also highly effective.[7][11] Avoid strong, nucleophilic bases like NaOH or KOH if O-alkylation is a concern.

  • Cause 3: Suboptimal Solvent. The solvent plays a critical role in stabilizing intermediates and solvating reactants.

    • Expert Insight: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for Sₙ2 reactions.[8][9][10] They solvate the cation of the base (e.g., K⁺) while leaving the amine nucleophile relatively "bare" and highly reactive. Protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity.[8]

    • Solution: Ensure your solvent is anhydrous. Switch from less polar solvents like THF or acetone to ACN, DMF, or DMSO.[8][10]

  • Cause 4: Insufficient Temperature. Many N-alkylation reactions require thermal energy to overcome the activation barrier, especially with less reactive substrates or steric hindrance.[7][9]

    • Solution: If the reaction is not proceeding at room temperature, gradually increase the heat. A common starting point is 60-80 °C.[8][12] Monitor the reaction by TLC or LC-MS to check for decomposition at higher temperatures.

Q2: My main product is contaminated with a significant amount of quaternary ammonium salt. How can I prevent this over-alkylation?

This is the most common challenge in alkylating secondary amines.[4][13] The tertiary amine product is often a better nucleophile than the starting material, leading to a second alkylation event.[6]

  • Solution 1: Control Stoichiometry and Addition Rate.

    • Expert Insight: Maintaining a low concentration of the alkylating agent relative to the amine minimizes the chance of the product reacting further.

    • Actionable Step: Use a slight excess of the this compound (e.g., 1.2 equivalents) relative to the alkylating agent. Crucially, add the alkylating agent slowly to the reaction mixture over several hours using a syringe pump.[4][11] This technique keeps the concentration of the electrophile low at all times.

  • Solution 2: Use a Bulky, Non-Nucleophilic Base.

    • Expert Insight: A base like DIPEA can effectively scavenge protons without promoting side reactions. Its steric bulk also helps to create a crowded environment that can disfavor the formation of the even bulkier quaternary salt.

    • Actionable Step: Use 1.5-2.0 equivalents of DIPEA in a solvent like anhydrous acetonitrile.[11]

  • Solution 3: Switch to an Alternative Methodology.

    • Expert Insight: When direct alkylation proves unselective, a different strategic approach is the most robust solution. Reductive amination is the gold standard for avoiding over-alkylation.[4][6]

    • Actionable Step: Instead of an alkyl halide, use the corresponding aldehyde or ketone. The amine and carbonyl compound will form an enamine or iminium ion in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the desired tertiary amine.[14][15] This method is highly selective as the product amine does not react further under these conditions.

Q3: I am observing a byproduct with a similar polarity to my desired product, which I suspect is the O-alkylated compound. How can I improve N-selectivity?

The hydroxyl group of this compound is also nucleophilic and can compete with the nitrogen, especially under strongly basic conditions.

  • Cause: The use of a strong base (e.g., NaH, tBuOK) can deprotonate the hydroxyl group, forming a highly reactive alkoxide that readily attacks the alkylating agent.

    • Expert Insight: The pKa of the N-H in a protonated secondary amine is ~11, while the pKa of the O-H in an alcohol is ~16-18. A moderately strong base like K₂CO₃ is sufficient to deprotonate the ammonium salt formed during the reaction but is generally not strong enough to deprotonate the alcohol to a significant extent. Stronger bases like sodium hydride (NaH) will readily deprotonate the alcohol.[8]

    • Solution 1: Use a Milder Base. Avoid strong bases like NaH, LDA, or tBuOK. Stick to inorganic carbonates (K₂CO₃, Cs₂CO₃) or sterically hindered organic bases (DIPEA).[7][9][11]

    • Solution 2: Protect the Hydroxyl Group. If O-alkylation remains a persistent issue, especially when forcing conditions are required, a protection strategy is advisable. Protect the alcohol as a silyl ether (e.g., TBS ether) or a benzyl ether, perform the N-alkylation, and then deprotect the hydroxyl group in a subsequent step.

Troubleshooting Decision Workflow

Use the following workflow to diagnose and solve common issues systematically.

G cluster_low Low/No Conversion cluster_side Major Side Products start Reaction Start check_conversion Monitor Reaction (TLC/LC-MS) Is conversion >80%? start->check_conversion cause_lg Poor Leaving Group? check_conversion->cause_lg No check_purity Analyze Crude Product Is desired product the major component? check_conversion->check_purity Yes cause_base Insufficient Base? sol_lg Use Alkyl Iodide or Tosylate cause_lg->sol_lg cause_temp Low Temperature? sol_base Use K₂CO₃, Cs₂CO₃, or DIPEA cause_base->sol_base sol_temp Increase Temp. (e.g., 60-80 °C) cause_temp->sol_temp is_quaternary Quaternary Salt (Over-alkylation)? check_purity->is_quaternary No success Proceed to Purification check_purity->success Yes is_o_alkyl O-Alkylation? is_quaternary->is_o_alkyl No sol_quat_1 Slowly add Alkyl Halide (Syringe Pump) is_quaternary->sol_quat_1 Yes sol_o_alkyl_1 Use Milder Base (e.g., K₂CO₃, DIPEA) is_o_alkyl->sol_o_alkyl_1 Yes is_o_alkyl->success No sol_quat_2 Switch to Reductive Amination sol_quat_1->sol_quat_2 sol_o_alkyl_2 Protect -OH Group sol_o_alkyl_1->sol_o_alkyl_2

Caption: A decision tree for troubleshooting N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q: Which is better for this reaction: direct alkylation with an alkyl halide or reductive amination?

A: This depends on your specific substrate and goals. Reductive amination is generally the superior method for controlling selectivity and avoiding the common problem of over-alkylation.[4][6] It is often the go-to method in pharmaceutical development for its reliability and cleaner reaction profiles. Direct alkylation can be faster and simpler if it works well for a specific, highly reactive alkylating agent and if conditions can be optimized to prevent side reactions.

FeatureDirect Alkylation (with Alkyl Halide)Reductive Amination (with Aldehyde/Ketone)
Primary Challenge Over-alkylation to quaternary salt[5][6]Handling of reducing agents
Selectivity Often moderate; requires careful control[13]Excellent; highly selective for mono-alkylation[4]
Substrate Scope Good for reactive halides (I, Br)Very broad; works with most aldehydes/ketones
Byproducts HX salt, quaternary ammonium saltWater, spent reducing agent
Atom Economy ModerateHigh
Recommendation Good for quick trials, but be prepared to troubleshoot.Preferred method for reliable, scalable synthesis.

Q: Can I use alcohols directly as alkylating agents?

A: Yes, this is possible through a modern catalytic method known as the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" strategy.[4][9][16] This highly atom-economical process uses a transition metal catalyst (typically based on ruthenium or iridium) to temporarily oxidize the alcohol to an aldehyde in situ.[9][17][18] The aldehyde then undergoes reductive amination with the amine, and the "borrowed" hydrogen is transferred back to reduce the imine intermediate. The only byproduct is water.[4][19] This is an excellent green chemistry alternative but requires specific catalysts and often higher temperatures (100-140 °C).[20][21]

Q: How should I monitor the reaction progress effectively?

A: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexanes with 1% triethylamine to prevent streaking of the basic amine spots). Stain with potassium permanganate or ninhydrin to visualize the spots. For more quantitative and precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It allows you to track the disappearance of starting material and the appearance of the product and any side products, confirming their identities by mass.

Q: What is the best way to purify the final product?

A: Given the basic nature of the piperidine nitrogen, acid-base extraction is a powerful first-pass purification technique.[7][22] After the reaction is complete and the solvent is removed, dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities or unreacted base scavengers.[7] You can then extract the aqueous layer again to ensure full recovery. After drying and concentrating the organic phase, the crude product can be further purified by flash column chromatography on silica gel if necessary.[8][22]

Standard Operating Protocols

Protocol 1: Direct N-Alkylation using an Alkyl Bromide

This protocol is a robust starting point for direct alkylation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile (to make a 0.1 M solution).

  • Add Base: Add finely ground potassium carbonate (K₂CO₃, 2.0 eq). For more challenging substrates, N,N-diisopropylethylamine (DIPEA, 1.5 eq) can be used instead.[7][11]

  • Add Alkylating Agent: Dissolve the alkyl bromide (1.1 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirred reaction mixture at room temperature over 1 hour using a syringe pump.[11]

  • Reaction: Heat the mixture to 70 °C and stir under a nitrogen atmosphere.[11] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[7] Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash chromatography.[8]

Protocol 2: N-Alkylation via Reductive Amination

This is the recommended method for achieving high selectivity and avoiding over-alkylation.[4][15]

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq). Dissolve the components in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to make a 0.1 M solution).

  • Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature under a nitrogen atmosphere. Monitor by TLC or LC-MS until the intermediate is consumed and the product is formed (typically 2-12 hours).

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash chromatography if necessary.

References

Resolving low solubility issues of 1-Phenylpiperidin-3-ol in specific solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Phenylpiperidin-3-ol

Introduction: Navigating the Solubility Challenges of this compound

This compound is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. However, its utility is often hampered by a common yet significant hurdle: low aqueous solubility. This guide is designed to serve as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility issues with this compound. We will explore the physicochemical principles governing its solubility and provide a series of structured troubleshooting guides and advanced methodologies to overcome these challenges, ensuring your research progresses efficiently and effectively.

Physicochemical Profile of this compound

Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility. The structure of this compound, containing a bulky, nonpolar phenyl group and a piperidine ring, alongside a polar hydroxyl group, creates a delicate solubility balance.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
Appearance Colorless to pale yellow solid[2]
Melting Point ~157-162 °C[2]
General Solubility Soluble in alcohol and ether; slightly soluble in water.[2]

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A1: The low aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure.

  • Hydrophobic Character: The compound features a phenyl group and a piperidine ring, both of which are predominantly nonpolar and hydrophobic. These groups resist interaction with polar water molecules, favoring self-association and precipitation.

  • Hydrophilic Character: While the molecule contains a hydroxyl (-OH) group and a tertiary amine within the piperidine ring, which can participate in hydrogen bonding, their contribution is insufficient to overcome the hydrophobicity of the larger carbon skeleton in neutral water.[3]

  • Basicity: The nitrogen atom in the piperidine ring is a weak base. In neutral water (pH ~7), it is primarily in its uncharged, free base form, which is less water-soluble than its protonated, charged counterpart.[4][5]

Q2: How does pH impact the solubility of this compound, and how can I leverage this?

A2: The solubility of this compound is highly pH-dependent. As a basic compound, its solubility dramatically increases in acidic conditions.[6]

The Mechanism: By lowering the pH of the aqueous solvent, the piperidine nitrogen becomes protonated, forming a positively charged ammonium salt (the conjugate acid). This charged species is significantly more polar than the neutral free base, leading to much stronger ion-dipole interactions with water molecules and, consequently, a substantial increase in solubility.[4] This is a cornerstone strategy for formulating basic drugs.[7]

Diagram: pH-Dependent Ionization of this compound

G cluster_main Solubility Equilibrium Compound_Low This compound (Free Base) Low Aqueous Solubility Compound_High Protonated this compound (Salt Form) High Aqueous Solubility Compound_Low->Compound_High + H⁺ (Acidic pH) Compound_High->Compound_Low - H⁺ (Basic pH)

Caption: Effect of pH on the ionization and solubility of this compound.

Experimental Application: You can determine the optimal pH for your experiment by performing a pH-solubility profile.

Table: Predicted Effect of pH on this compound Solubility

Solvent SystemApproximate pHExpected SolubilityRationale
Deionized Water~7.0Very LowThe compound is in its neutral, poorly soluble free base form.
Phosphate-Buffered Saline (PBS)7.4Very LowSimilar to deionized water, the compound remains uncharged.
0.01 M Hydrochloric Acid (HCl)2.0HighThe acidic environment protonates the piperidine nitrogen, forming a highly soluble salt.[8]
0.1 M Acetate Buffer4.5Moderate to HighThe pH is sufficiently acidic to protonate a significant portion of the molecules.

Actionable Protocol: For a detailed methodology, see Protocol 1: Determining the pH-Solubility Profile .

Q3: My compound precipitates when diluting a DMSO stock into my aqueous assay buffer. How can I fix this?

A3: This common problem, often called "crashing out," occurs when a drug that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is poor. The solvent environment changes too quickly for the molecules to stay solvated.

Here are several effective troubleshooting strategies:

  • Lower the Stock Concentration: Preparing a less concentrated stock solution in DMSO can sometimes prevent precipitation upon dilution.

  • Incorporate a Co-solvent: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of nonpolar compounds.[9][10] This is achieved by reducing the overall polarity of the solvent system.[11]

    • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP).[12]

    • Implementation: Add a small percentage (e.g., 1-10%) of a co-solvent to your final aqueous buffer before adding the compound stock.

  • Use Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a buffer containing a higher percentage of the co-solvent.

  • Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help redissolve small amounts of precipitate, but be cautious of the compound's thermal stability.

Diagram: Workflow for Resolving Precipitation from Stock Solution

G start Compound precipitates from DMSO stock in aqueous buffer q1 Is lowering stock concentration (e.g., to 10 mM) feasible? start->q1 a1_yes Prepare lower conc. stock and re-test q1->a1_yes Yes q2 Add a co-solvent (e.g., 5% Ethanol, 1% DMSO) to the final buffer q1->q2 No q3 Does precipitation persist? a1_yes->q3 q2->q3 a3_no Success: Proceed with experiment q3->a3_no No q4 Increase co-solvent conc. or try stepwise dilution q3->q4 Yes end Consider advanced formulation (Q4) q4->end

Caption: Troubleshooting workflow for compound precipitation issues.

Actionable Protocol: For a detailed methodology, see Protocol 2: Screening for an Effective Co-Solvent System .

Q4: Simple methods are insufficient for my needs (e.g., in vivo studies). What advanced solubility enhancement techniques should I consider?

A4: When high concentrations in aqueous media are required or a solid dosage form with improved dissolution is needed, advanced formulation strategies are necessary. The choice depends on the desired final concentration, administration route, and stability requirements.

  • Complexation with Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex with greatly enhanced apparent aqueous solubility.[13][14][15]

    • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their high solubility and safety profiles.[16]

    • Best For: Injectable formulations and oral solutions where the active ingredient needs to be in a dissolved state.[8]

  • Solid Dispersions:

    • Mechanism: This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[17][18] When introduced to an aqueous medium, the polymer dissolves quickly, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate.[19][20]

    • Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[21][22]

    • Best For: Improving the oral bioavailability of poorly soluble drugs by enhancing their dissolution rate in the gastrointestinal tract.

  • Salt Formation:

    • Mechanism: Beyond simple pH adjustment in a solution, a stable, solid salt form of this compound can be synthesized and isolated. Reacting the free base with a suitable acid (e.g., hydrochloride, sulfate, tartrate) produces a salt with its own unique, and typically much higher, aqueous solubility and improved physical stability.[7][23]

    • Best For: Creating a stable, solid drug substance with improved handling, dissolution, and bioavailability for oral solid dosage forms (tablets, capsules).

Diagram: Decision Tree for Solubility Enhancement Strategy

G start Need to increase aqueous solubility q1 Is a small increase for in vitro assays sufficient? start->q1 a1_yes Use pH Adjustment and/or Co-solvents q1->a1_yes Yes q2 Is the final product a liquid formulation (e.g., for injection)? q1->q2 No a2_yes Use Cyclodextrin Complexation q2->a2_yes Yes q3 Is the goal to improve dissolution of a solid form for oral delivery? q2->q3 No a3_yes Use Solid Dispersions or Salt Formation q3->a3_yes Yes end Consult a formulation specialist q3->end No

References

Strategies to prevent degradation of 1-Phenylpiperidin-3-ol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Phenylpiperidin-3-ol

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a molecule featuring a tertiary amine within a piperidine ring and a tertiary alcohol, this compound possesses specific vulnerabilities. Understanding these is key to preventing degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: For optimal stability, storage conditions should be tailored to the intended duration. Like many piperidine derivatives, this compound is sensitive to temperature, moisture, light, and atmospheric oxygen.[1]

Storage DurationTemperatureAtmosphereLight ConditionContainer
Short-Term (< 1 month) 2-8°C (Refrigerated)Tightly SealedAmber Vial / OpaqueGlass or Inert Plastic
Long-Term (> 1 month) -20°C (Frozen)Inert Gas (Argon/N₂)Amber Vial / OpaqueTightly Sealed Glass

Causality: Lowering the temperature significantly reduces the rate of all potential chemical degradation reactions.[1] Storing under an inert atmosphere is crucial for long-term stability as it displaces oxygen, the primary agent in oxidative degradation of the tertiary amine.

Q2: I noticed a slight discoloration (yellowing) in my solid sample of this compound over time. Is it still usable?

A2: Discoloration often indicates the formation of degradation products, which are typically chromophoric impurities resulting from oxidation or photodegradation. While the bulk material may still be largely intact, the presence of impurities can interfere with sensitive downstream applications. We strongly recommend performing an analytical check (e.g., HPLC, LC-MS, or even TLC) to assess the purity before use. For high-stakes experiments, using a fresh, pure lot is the safest course of action.

Q3: My this compound is in a solution (e.g., DMSO, Ethanol). How should I store it?

A3: Solutions can be more susceptible to degradation than the solid compound due to increased molecular mobility and interaction with the solvent. Store solutions frozen at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Ethanol should be stored in a cool, dry, well-ventilated area away from heat sources.[2] Using anhydrous solvents is recommended, as moisture can facilitate hydrolytic degradation pathways for some compounds.[1]

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter and provides a logical framework for troubleshooting.

Issue 1: Inconsistent or non-reproducible results in my biological assay.

If you suspect degradation of this compound is the cause, follow this diagnostic workflow.

G A Inconsistent Assay Results B Check Purity of Stock (HPLC, LC-MS) A->B C Purity >98%? B->C D Degradation Unlikely to be Source of Inconsistency. Investigate other variables: - Assay conditions - Reagent stability - Cell line integrity C->D Yes E Purity <98% or Degradants Detected C->E No F Review Storage & Handling: - Stored at correct temp? - Protected from light? - Inert atmosphere used? - Repeated freeze-thaw cycles? E->F G Procure Fresh Compound. Implement Correct Storage Protocol. F->G DegradationPathways cluster_main This compound cluster_products Degradation Products cluster_prevention Prevention Strategies Main This compound (C₁₁H₁₅NO) N_Oxide N-Oxide Derivative (+16 Da) Main->N_Oxide Oxidation (O₂, light, heat) Photo_Products Radical-Derived Impurities Main->Photo_Products Photodegradation (UV Light) Inert Inert Atmosphere (Ar, N₂) Inert->Main Cold Refrigerate/Freeze (2-8°C or -20°C) Cold->Main Dark Store in Dark (Amber Vials) Dark->Main Workflow A Receive Compound B Visually Inspect (Color, Form) A->B C Log Lot # & Date. Perform QC Check (Optional) (HPLC/LC-MS) B->C D Transfer to Pre-Labeled Amber Glass Vial C->D E Backfill Vial with Inert Gas (Ar/N₂) D->E F Seal Tightly with Parafilm E->F G Store at Recommended Temperature (-20°C Long-Term) F->G H For Use: Equilibrate to RT in Desiccator Before Opening G->H Retrieval

References

Overcoming challenges in the scale-up of 1-Phenylpiperidin-3-ol production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Phenylpiperidin-3-ol Production Scale-Up

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this important intermediate from the laboratory bench to pilot or production scale. Here, we address common challenges through a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and field-proven experience.

Section 1: Core Synthesis & Scale-Up Strategy

This section provides an overview of the primary synthetic route and the strategic considerations essential for a successful scale-up campaign.

Q1: What is the most common and scalable synthetic route to this compound?

The most prevalent and industrially viable route is the reduction of the corresponding ketone, 1-Phenylpiperidin-3-one. This method is favored for its high atom economy and the relative accessibility of the starting material. The reaction is typically a catalytic hydrogenation or a chemical reduction using a hydride reagent.

  • Catalytic Hydrogenation: This "green" approach uses hydrogen gas with a metal catalyst (e.g., Palladium on Carbon, Platinum oxide). It avoids the use of stoichiometric metal hydride reagents, simplifying work-up and reducing waste. However, it requires specialized high-pressure reactor systems.

  • Chemical Reduction: Using reagents like sodium borohydride (NaBH₄) is common at both lab and industrial scales due to its operational simplicity and high selectivity. It can be performed in standard reactors without the need for high-pressure equipment.

The choice between these methods often depends on available equipment, safety infrastructure, and cost considerations at the desired scale.

Q2: What are the primary challenges when scaling the reduction of 1-Phenylpiperidin-3-one?

Transitioning from a lab-scale (grams) to a production-scale (kilograms) process introduces several critical challenges:

  • Thermal Management: The reduction is exothermic. What is easily managed in a small flask with an ice bath can become a dangerous runaway reaction in a large reactor if not properly controlled.[1]

  • Mixing and Mass Transfer: Inefficient agitation in large vessels can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield. This is especially critical in heterogeneous catalytic hydrogenations.

  • Reagent Addition and Control: The rate of addition of the reducing agent must be carefully controlled to manage the reaction rate and heat generation.[1]

  • Work-up and Product Isolation: Handling and quenching large volumes of reactive mixtures, followed by extraction and crystallization, present logistical and safety challenges.

  • Impurity Profile Control: Impurities that are minor at the lab scale can become significant issues at a larger scale, complicating purification and affecting final product quality.

A general workflow for navigating these challenges is outlined below.

G cluster_prep Phase 1: Preparation & Lab Scale cluster_scaleup Phase 2: Pilot Scale-Up cluster_prod Phase 3: Production A Raw Material QC (1-Phenylpiperidin-3-one) B Lab-Scale Reaction Optimization (DoE) A->B D Thermal Hazard Assessment (DSC/RC1) C Analytical Method Development (HPLC, GC) B->C C->D Data Transfer E Pilot Batch Synthesis (1-10 kg) D->E H Define Critical Process Parameters (CPPs) F Process Parameter Refinement E->F G Impurity Profile Characterization E->G G->H Data Transfer I Production Scale Campaign H->I J Final Product QC & Release I->J

Caption: High-level workflow for scaling this compound production.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during synthesis in a practical question-and-answer format.

Q3: My reaction yield is low (<80%) after scaling up the NaBH₄ reduction. What are the likely causes and solutions?

Low yield is a common scale-up issue. A troubleshooting decision tree can help diagnose the problem.

G Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC In-Process Control) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Cause1 Cause: Insufficient Reagent or Poor Reagent Quality Incomplete->Cause1 Cause2 Cause: Suboptimal Temperature or Time Incomplete->Cause2 Cause3 Cause: Degradation during Work-up or Quench Complete->Cause3 Cause4 Cause: Product Loss during Extraction Complete->Cause4 Solution1 Solution: 1. Titrate NaBH₄ before use. 2. Increase stoichiometry slightly (e.g., 1.1 -> 1.2 eq). 3. Ensure anhydrous conditions. Cause1->Solution1 Solution2 Solution: 1. Ensure internal reactor temp is at target (0-5°C). 2. Extend reaction time post-addition. Cause2->Solution2 Solution3 Solution: 1. Control quench temperature (keep below 20°C). 2. Minimize time in acidic/basic conditions. Cause3->Solution3 Solution4 Solution: 1. Check pH of aqueous layer to ensure product is free base. 2. Perform a material balance on aqueous layers. Cause4->Solution4

Caption: Decision tree for troubleshooting low reaction yield.

In-depth Explanation:

  • Reagent Stoichiometry & Quality: Sodium borohydride can degrade upon storage. At scale, the impact of using slightly degraded reagent is magnified. Action: Always titrate your NaBH₄ lot before use or purchase from a reputable supplier with a recent certificate of analysis.

  • Temperature Control: The internal temperature of a large reactor can be significantly different from the jacket temperature. Action: Use a calibrated internal temperature probe. During the addition of NaBH₄, the rate should be dictated by the cooling system's ability to maintain the target temperature range (e.g., 0-10°C).

  • Work-up Losses: this compound has some water solubility. During aqueous work-up and extraction, significant product loss can occur if the pH is not optimal or if insufficient solvent is used. Action: Adjust the aqueous layer to a pH > 11 before extraction to ensure the amine is in its free base form, minimizing its solubility in water. Use a solvent like dichloromethane or ethyl acetate and perform multiple extractions (e.g., 3x volumes) to ensure complete recovery.

Q4: My final product has a persistent yellow or brown color. How can I remove it?

Color formation often indicates the presence of minor, highly conjugated impurities or degradation products.

  • Root Cause: These impurities can arise from the oxidation of the aniline moiety or from side reactions occurring at elevated temperatures during reaction or distillation.

  • Solution 1: Activated Charcoal Treatment: Before crystallization, dissolving the crude product in a suitable solvent (e.g., ethanol, isopropanol) and treating it with 1-2% (w/w) activated charcoal can be very effective.[1] Stir for 30-60 minutes at room temperature, then filter through a pad of celite to remove the charcoal before proceeding to crystallization.

  • Solution 2: Recrystallization Solvent Screening: The choice of solvent is critical. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at cold temperatures, while keeping impurities dissolved.

Solvent SystemTemperature ProfileExpected Outcome
Isopropanol (IPA) / WaterDissolve in hot IPA, add water as anti-solventGood for breaking oils, often yields fine white crystals.
Ethyl Acetate / HeptaneDissolve in hot Ethyl Acetate, add HeptaneEffective for less polar impurities.
TolueneDissolve in hot Toluene, cool slowlyCan yield large, high-purity crystals.

Action: Perform small-scale screening of several solvent systems to find the optimal one for your specific impurity profile before committing to the full batch.

Section 3: Purification & Isolation Challenges

Q5: My crude product is an oil and won't crystallize. What steps can I take to induce solidification?

This is a frequent problem when residual solvents or impurities act as crystallization inhibitors.

  • Expert Insight: The inability to crystallize is almost always due to impurities or incorrect solvent composition. Pure this compound is a solid.

  • Step 1: Ensure High Purity: Before attempting crystallization, ensure the crude material is of sufficient purity (>95% by HPLC is a good target). If not, consider a preliminary purification step like a silica gel plug filtration (for smaller scale) or an acid-base wash to remove non-basic impurities.

  • Step 2: Solvent Swap & Trituration: Remove all reaction solvents under vacuum. Add a non-polar solvent in which the product is poorly soluble, such as n-heptane or diethyl ether.[1] Stir vigorously. This process, called trituration, can "shock" the oil into solidifying by washing away soluble impurities.

  • Step 3: Seeding: If you have a small amount of pure, solid material from a previous batch, add a few seed crystals to the supersaturated solution to initiate crystallization. This is a highly effective technique used universally in industrial production.

  • Step 4: Controlled Cooling: Crash cooling often leads to oiling out. A slow, controlled cooling profile (e.g., 5-10°C per hour) with gentle agitation gives the molecules time to orient into a crystal lattice.

Section 4: Analytical & Quality Control

Q6: What are the critical quality attributes (CQAs) and recommended analytical methods for the final product?

For a pharmaceutical intermediate like this compound, the following CQAs are essential.

Critical Quality AttributeAnalytical MethodAcceptance Criteria (Typical)Rationale
Identity ¹H NMR, FT-IRConforms to reference standardConfirms the correct molecular structure.
Assay/Purity HPLC-UV, GC-FID≥ 99.0%Ensures the material is potent and free from significant impurities.
Specific Impurities HPLC-UV, GC-MSStarting Ketone: ≤ 0.15%Any other impurity: ≤ 0.10%Controls levels of known byproducts or unreacted starting materials.[2]
Residual Solvents Headspace GC-FIDPer ICH Q3C GuidelinesEnsures solvents used in manufacturing are removed to safe levels.
Water Content Karl Fischer Titration≤ 0.5%Water can affect the stability and reactivity of the material in subsequent steps.

Expert Insight: Developing a robust, stability-indicating HPLC method early in the process is crucial. This method must be able to separate the starting material, the final product, and all potential byproducts and degradants. Method validation should be performed according to regulatory guidelines.[2][3]

Section 5: Key Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of 1-Phenylpiperidin-3-one (5 kg Scale)

Safety Warning: This reaction is exothermic and generates flammable hydrogen gas during the quench. Perform in a well-ventilated area with appropriate grounding and personal protective equipment (PPE).[4][5]

  • Reactor Setup: Charge a 100 L glass-lined reactor with 1-Phenylpiperidin-3-one (5.0 kg, 1.0 eq) and Methanol (25 L, 5 vol).

  • Cooling: Begin agitation and cool the solution to 0-5°C using a chiller on the reactor jacket.

  • Reagent Addition: In a separate vessel, prepare a solution of sodium borohydride (NaBH₄, 0.65 kg, 1.2 eq) in a 0.1 M sodium hydroxide aqueous solution (2.5 L). The caustic solution stabilizes the NaBH₄.

  • Controlled Addition: Add the NaBH₄ solution to the reactor via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 5-10°C for an additional 1-2 hours. Take a sample for in-process control (IPC) via TLC or HPLC to confirm the disappearance of the starting ketone.

  • Quench: Slowly and carefully add acetone (2.5 L) to the reactor to quench any excess NaBH₄. A slight exotherm will be observed. Then, slowly add water (20 L).

  • Solvent Removal: Concentrate the reaction mixture under vacuum to remove the majority of the methanol.

  • Extraction: Add Dichloromethane (DCM, 25 L) to the remaining aqueous slurry. Adjust the pH to >11 with 50% NaOH solution. Separate the layers. Extract the aqueous layer two more times with DCM (2 x 15 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude this compound, typically as a viscous oil or off-white solid.

  • Purification: Proceed with recrystallization as determined by lab-scale screening (e.g., from an IPA/water system).

References

Technical Support Center: Method Development for Removing Stubborn Impurities from 1-Phenylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 1-Phenylpiperidin-3-ol. This guide is structured for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this valuable synthetic intermediate. Instead of a generic protocol, we offer a logic-driven approach to identifying impurities and developing a robust purification strategy, grounded in fundamental chemical principles.

PART 1: Frequently Asked Questions (FAQs) & Impurity Profiling

This section addresses the most common issues encountered during the purification of this compound. Understanding the nature of the impurity is the first and most critical step in its removal.

Q1: What are the most common stubborn impurities in crude this compound and how can I identify them?

A1: The impurity profile of this compound is highly dependent on its synthetic route, typically the reduction of 1-Phenylpiperidin-3-one. Stubborn impurities are often those with similar polarity and structural features to the desired product.

Common Impurity Classes:

  • Unreacted Starting Material: Residual 1-Phenylpiperidin-3-one is a frequent impurity. Its ketone functionality gives it a slightly different polarity, but it can be challenging to remove in large quantities.

  • Over-reduction Products: While less common with selective reducing agents like sodium borohydride, stronger reagents could potentially lead to the reduction of the phenyl ring, although this would require harsh conditions.

  • Oxidation Byproducts: The tertiary amine of the piperidine ring is susceptible to oxidation, forming the corresponding This compound N-oxide .[1][2] This is a very common impurity, especially if the reaction or work-up is exposed to air for extended periods. It is significantly more polar than the parent amine.

  • Dehydration Products: Under acidic conditions or at elevated temperatures, the tertiary alcohol can be eliminated to form 1-Phenyl-1,2,3,4-tetrahydropyridine or 1-Phenyl-1,2,5,6-tetrahydropyridine . These are less polar impurities.

  • Residual Solvents & Reagents: Solvents from the reaction (e.g., methanol, ethanol, THF) or work-up (e.g., ethyl acetate, dichloromethane) can be trapped in the solid product.

Identification Strategy:

A multi-technique analytical approach is essential for unambiguous identification.

Analytical TechniqueWhat It Tells You
Thin Layer Chromatography (TLC) The primary tool for initial assessment. Use a combination of polar and non-polar solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol) to visualize the number of components. N-oxides will appear as highly polar spots (low Rf), while dehydration products will be less polar (high Rf).
¹H NMR Spectroscopy Provides detailed structural information. Look for the characteristic ketone peak (around δ 2.5-3.0 ppm) for unreacted starting material. N-oxide formation causes a downfield shift of the protons adjacent to the nitrogen.[1] Quantitative ¹H NMR (qHNMR) can be used to determine the purity of the target analyte without complete identification of all impurities.[3]
Mass Spectrometry (GC-MS or LC-MS) Determines the molecular weight of the components. An [M+16] peak relative to the product's mass is a strong indicator of an N-oxide impurity. An [M-18] peak suggests a dehydration product.
High-Performance Liquid Chromatography (HPLC) Provides high-resolution separation and quantification of impurities. A chiral HPLC method may be necessary if enantiomeric purity is a concern.[4]
Q2: My this compound is a persistent oil or fails to crystallize properly during recrystallization. What is causing this?

A2: This phenomenon, often called "oiling out," is a common problem in recrystallization and typically points to one of two issues: a high concentration of impurities or an inappropriate solvent system.[5]

  • Impact of Impurities: Impurities disrupt the crystal lattice formation of the desired compound. This disruption can lower the melting point of the mixture to below the temperature of the solution, causing it to separate as a liquid (oil) rather than a solid.

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point.[6][7] If the compound is too soluble in the chosen solvent, even when cooled, it will remain in solution. Conversely, if it is too insoluble, it will not dissolve sufficiently to allow for purification. If the boiling point of the solvent is higher than the melting point of your compound (or the eutectic mixture with its impurities), it will melt before dissolving and oil out.

Troubleshooting Steps:

  • Pre-purify: If the crude material is very impure, perform a preliminary purification step like an acid-base extraction to remove the bulk of contaminants before attempting recrystallization.

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, toluene, acetonitrile, or mixtures like ethyl acetate/heptane).[8]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Rapid cooling (e.g., plunging into an ice bath) promotes oiling out or the formation of very small, impure crystals.[5]

  • Seeding: If you have a small crystal of pure material, add it to the cooled, supersaturated solution to induce crystallization.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[6]

Q3: I have a stubborn N-oxide impurity that co-elutes with my product in chromatography and is difficult to remove by recrystallization. What should I do?

A3: The this compound N-oxide is a challenging impurity because its high polarity can sometimes lead to tailing or unpredictable behavior on silica gel. While it is more polar, its ability to form strong hydrogen bonds can complicate separation. Recrystallization may also be inefficient if it forms a co-crystal or solid solution. In this case, a chemical conversion approach is often the most effective solution.

The N-oxide can be selectively reduced back to the parent tertiary amine under mild conditions that will not affect the alcohol or phenyl ring.

Recommended Method: Mild Chemical Reduction A mild and effective method involves using a reducing agent like sodium metabisulfite or ammonium formate with a palladium catalyst.[9] This converts the highly polar N-oxide back into your desired product, effectively "removing" the impurity by converting it to the target compound. This increases the overall yield and simplifies the subsequent final purification (e.g., a simple recrystallization). See Protocol 3 for a detailed procedure.

PART 2: Method Development & Troubleshooting Workflow

A systematic approach is key to developing an efficient purification protocol. The following workflow provides a decision-making framework for tackling an uncharacterized crude product.

PurificationWorkflow cluster_0 Phase 1: Analysis & Characterization cluster_1 Phase 2: Purification Strategy Selection cluster_2 Phase 3: Final Polish & Verification A Crude this compound B Analytical Assessment (TLC, ¹H NMR, LC-MS) A->B C Identify Impurity Profile - Polar (e.g., N-Oxide) - Non-Polar (e.g., Dehydration) - Starting Material B->C D High concentration of non-polar or neutral impurities? C->D Assess Profile E Protocol 4: Acid-Base Extraction D->E Yes F N-Oxide impurity detected? D->F No E->F G Protocol 3: Mild Chemical Reduction F->G Yes H Multiple impurities with similar polarity? F->H No G->H I Protocol 2: Flash Column Chromatography H->I Yes J Protocol 1: High-Purity Recrystallization H->J No I->J Post-column cleanup K Final Product J->K L Purity Verification (qHNMR, HPLC, Elemental Analysis) K->L M Product >99% Pure? L->M M->D No, Re-evaluate N Store under Inert Atmosphere (N₂ or Ar) M->N Yes

Caption: Decision workflow for purifying this compound.

PART 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE).

Protocol 1: High-Purity Recrystallization

This protocol is ideal as a final purification step when the crude material is >90% pure.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a solvent (e.g., isopropyl alcohol, ethyl acetate, or toluene) dropwise. Observe solubility at room temperature and upon heating. The ideal solvent will fully dissolve the material when hot and result in significant precipitation upon cooling.

  • Dissolution: Place the bulk crude material (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in portions while heating the mixture to a gentle boil with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount (~1-2% w/w) of activated carbon. Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration: If carbon was used or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Recrystallization A Place Crude Solid in Flask B Add Minimum Hot Solvent to Dissolve A->B C Optional: Add Activated Carbon B->C D Hot Gravity Filtration C->D E Slowly Cool Filtrate to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filter Crystals F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Caption: Workflow for the recrystallization protocol.

Protocol 2: Flash Column Chromatography

Use this method for separating mixtures with components of differing polarities, especially when recrystallization is ineffective.[10]

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate eluent system using TLC. The ideal system should provide a good separation between your product and impurities, with the product having an Rf value of ~0.3. A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and carefully pack a column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude material in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which is often preferable for polar compounds. Apply the sample to the top of the packed column.

  • Elution: Begin elution with the determined solvent system. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Removal of N-Oxide Impurities via Mild Chemical Reduction

This protocol specifically targets the conversion of this compound N-oxide back to the parent amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure this compound (containing the N-oxide) in a suitable solvent like methanol or a mixture of THF/water.

  • Reagent Addition: Add sodium metabisulfite (Na₂S₂O₅, ~1.5-2.0 equivalents relative to the estimated N-oxide content) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the disappearance of the highly polar N-oxide spot by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The resulting material, now free of the N-oxide, can be further purified by recrystallization (Protocol 1) to remove any residual reagents and other impurities.

Protocol 4: Acid-Base Extraction

This is a bulk purification technique to separate the basic product from neutral or acidic impurities.[11]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3x). The basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Basification: Combine the acidic aqueous layers and cool them in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium carbonate solution, with stirring until the solution is basic (pH > 10). The free amine will precipitate or form an oil.

  • Back Extraction: Extract the liberated product back into an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

PART 4: References

  • BenchChem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide. Retrieved January 2, 2026, from --INVALID-LINK--

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265.

  • BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification. Retrieved January 2, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity. Retrieved January 2, 2026, from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved January 2, 2026, from --INVALID-LINK--

  • Boswell, R. F., et al. (1974). Process for preparing 4-aryloxy-3-phenylpiperidines. U.S. Patent No. 4,424,357.

  • de Capitani, M. (2018). How to remove excess 4-amino piperidine from reaction medium? ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 2, 2026, from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 2, 2026, from --INVALID-LINK--

  • Petzer, A., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Pharmacology & Translational Science.

  • Various Authors. (2015-2023). 28 questions with answers in PIPERIDINES | Science topic. ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325-355.

  • Wang, T., et al. (2011). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 52(17), 2045-2047.

  • Sunny Pharmtech Inc. (n.d.). Chromatographic Separation and Purification. Retrieved January 2, 2026, from --INVALID-LINK--

  • Asian Publication Corporation. (2025). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry.

  • Szymański, P., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 27(24), 8887.

  • Various Authors. (2019). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. WIPO Patent No. WO2019165981A1.

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved January 2, 2026, from --INVALID-LINK--

  • Various Authors. (2025). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ResearchGate.

  • PubChem. (n.d.). (3R)-3-phenylpiperidin-3-ol. Retrieved January 2, 2026, from --INVALID-LINK--

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • BenchChem. (n.d.). Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. Retrieved January 2, 2026, from --INVALID-LINK--

  • PubChemLite. (n.d.). 3-phenylpiperidin-3-ol (C11H15NO). Retrieved January 2, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-Phenylpiperidin-3-one. Retrieved January 2, 2026, from --INVALID-LINK--

  • ChemBK. (n.d.). 3-Phenylpiperidin-3-ol. Retrieved January 2, 2026, from --INVALID-LINK--

References

Technical Support Center: Enhancing the In Vivo Stability of 1-Phenylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Phenylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo stability of this compound. Our goal is to provide a comprehensive resource that combines foundational scientific principles with actionable troubleshooting protocols to ensure the success of your preclinical studies.

Introduction: The Stability Challenge of this compound

This compound is a versatile scaffold in medicinal chemistry, forming the core of numerous neurologically active agents.[1][2][3] However, its structure presents inherent stability challenges that can limit its therapeutic potential. The secondary alcohol on the piperidine ring and the tertiary amine are susceptible to extensive first-pass metabolism, primarily through oxidation and conjugation reactions. This can lead to low oral bioavailability, short half-life, and high inter-subject variability in pharmacokinetic profiles. This guide will walk you through identifying, understanding, and overcoming these stability hurdles.

Frequently Asked Questions (FAQs)

Q1: My plasma concentrations of this compound are much lower than expected after oral dosing. What is the likely cause?

A: This is a classic sign of poor oral bioavailability, likely due to extensive first-pass metabolism in the liver and gut wall. The primary culprits are Cytochrome P450 (CYP) enzymes, which can oxidize the molecule at several positions, and UDP-glucuronosyltransferases (UGTs), which can conjugate the hydroxyl group.[4][5] We recommend conducting an in vitro metabolic stability assay using liver microsomes to quantify the metabolic rate.

Q2: I'm observing rapid clearance of the compound even after intravenous (IV) administration. What does this suggest?

A: Rapid clearance post-IV dosing points to high systemic metabolic instability. The compound is quickly removed from circulation and metabolized, primarily by the liver. The secondary alcohol at the 3-position is a key site for metabolic attack, likely undergoing oxidation to the corresponding ketone (1-Phenylpiperidin-3-one) or direct phase II conjugation.

Q3: The compound seems to be degrading in my dosing vehicle before administration. How can I improve its formulation stability?

A: this compound, like many amines, can be susceptible to oxidative degradation, especially at non-optimal pH or in the presence of certain excipients. Ensure your formulation vehicle has a suitable pH (typically slightly acidic for amine stability) and consider including antioxidants. For aqueous vehicles, poor solubility can also manifest as apparent instability due to precipitation. See our troubleshooting guide on formulation for more details.

Q4: What are the primary metabolic pathways I should be concerned about with a phenylpiperidine structure?

A: Phenylpiperidine derivatives are primarily metabolized by CYP enzymes.[1][6] Key pathways include:

  • N-dealkylation (if the nitrogen is substituted).

  • Oxidation of the piperidine ring , including hydroxylation or oxidation of the secondary alcohol to a ketone.[5]

  • Aromatic hydroxylation on the phenyl ring.

  • Phase II conjugation (glucuronidation or sulfation) at the hydroxyl group.

CYP3A4 and CYP2D6 are frequently implicated in the metabolism of piperidine-containing drugs.[4][7][8]

Q5: Is a prodrug strategy a viable option for this compound?

A: Absolutely. The hydroxyl group is an ideal handle for creating a prodrug. Esterifying this group to form an ester or carbonate prodrug can mask this metabolic soft spot, temporarily increasing lipophilicity (which can aid absorption) and protecting it from premature metabolism.[9][][11] The prodrug is then cleaved by endogenous esterases in vivo to release the active parent compound.

Troubleshooting Guide 1: Diagnosing and Mitigating Metabolic Instability

Metabolic instability is the most common barrier to achieving adequate in vivo exposure for compounds like this compound. The following workflow will help you diagnose and address this issue.

Visual Workflow: From Problem to Solution

workflow cluster_problem Problem Identification cluster_diagnosis In Vitro Diagnosis cluster_strategy Strategy Selection cluster_validation In Vivo Validation Problem Low In Vivo Exposure (High Clearance) Microsome Metabolic Stability Assay (Liver Microsomes) Problem->Microsome Quantify Metabolism MetID Metabolite Identification (LC-MS/MS) Microsome->MetID Identify 'Soft Spots' Formulate Formulation Optimization MetID->Formulate Choose Strategy Prodrug Prodrug Synthesis MetID->Prodrug Choose Strategy SAR Structural Modification (Block Metabolism) MetID->SAR Choose Strategy PK_Study Rodent PK Study (Oral & IV) Formulate->PK_Study Validate Improvement Prodrug->PK_Study Validate Improvement SAR->PK_Study Validate Improvement

Caption: Workflow for addressing in vivo stability issues.

Key Metabolic Pathways for this compound

The diagram below illustrates the most probable metabolic fates of this compound, primarily driven by hepatic enzymes.

metabolism cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent This compound Ketone Oxidation (1-Phenylpiperidin-3-one) Parent->Ketone CYP2D6, CYP3A4 (?) Aromatic_OH Aromatic Hydroxylation (Phenolic Metabolite) Parent->Aromatic_OH CYP3A4, CYP1A2 (?) Piperidine_OH Piperidine Ring Hydroxylation Parent->Piperidine_OH CYP Isoforms Glucuronide Glucuronidation (O-Glucuronide) Parent->Glucuronide UGTs Aromatic_OH->Glucuronide UGTs

Caption: Predicted metabolic pathways for this compound.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the intrinsic clearance of a compound, providing a quantitative measure of its metabolic lability.[12]

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., warfarin, tolbutamide) for reaction quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a working solution of your compound in buffer (e.g., 100 µM). Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup: In a 96-well plate, add phosphate buffer, the microsomal suspension (final concentration ~0.5 mg/mL), and the compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with the internal standard. This stops the reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining amount of this compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the degradation rate constant.

Data Interpretation:

ParameterFormulaInterpretation
Half-life (t½) 0.693 / kTime required for 50% of the compound to be metabolized. A shorter t½ indicates higher instability.
Intrinsic Clearance (CLint) (k / [microsomal protein]) * (mL buffer / mg microsomes)The rate of metabolism independent of blood flow. Used to predict in vivo clearance.

Troubleshooting Guide 2: Formulation Strategies for Enhanced Stability & Solubility

Poor aqueous solubility can lead to precipitation in dosing vehicles, inconsistent absorption, and an underestimation of bioavailability.[13][14]

Table 1: Common Formulation Vehicles and Troubleshooting Tips
Vehicle SystemCompositionBest ForTroubleshooting Steps
Saline + Acid 0.9% NaCl with HCl to pH 3-4IV administrationIssue: Precipitation upon neutralization in blood. Solution: Dose slowly; consider a co-solvent system.
PEG/Ethanol/Water 20% PEG-400, 10% Ethanol, 70% WaterIV or OralIssue: Compound precipitates upon dilution. Solution: Increase the percentage of PEG-400; check the final concentration in the assay.[15]
Aqueous Suspension 0.5% Methylcellulose, 0.2% Tween-80 in WaterOral gavageIssue: Inconsistent dosing due to particle settling. Solution: Ensure uniform particle size (micronization); vortex vigorously before each dose.
Cyclodextrin Solution 5-10% Hydroxypropyl-β-cyclodextrin (HPβCD) in WaterIV or OralIssue: Not achieving target concentration. Solution: HPβCD is excellent for encapsulating hydrophobic moieties like the phenyl group, enhancing solubility.[16][17] Increase HPβCD concentration or gently warm to aid dissolution.
Protocol 2: Rapid Formulation Screening for Solubility

Procedure:

  • Prepare small-scale versions (1-2 mL) of 4-5 different potential formulation vehicles from the table above.

  • Add an excess of this compound to each vial to create a saturated solution.

  • Agitate the vials at room temperature for 2-4 hours.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and dilute it in a suitable solvent (e.g., acetonitrile/water).

  • Quantify the concentration using a validated analytical method (e.g., HPLC-UV).

  • The vehicle that provides the highest concentration is your lead formulation for further stability and in vivo testing.

Troubleshooting Guide 3: Prodrug Strategy to Mask Metabolic Liability

If intrinsic metabolic clearance is unacceptably high, a prodrug approach is a powerful strategy to protect the vulnerable hydroxyl group.[9][][18]

Conceptual Diagram: Ester Prodrug Activation

prodrug cluster_prodrug Prodrug (Improved Absorption & Stability) Prodrug_Struct 1-Phenylpiperidin-3-yl acetate (Masked -OH group) Active_Struct This compound Prodrug_Struct->Active_Struct Esterase-mediated hydrolysis (in Plasma/Liver) Promoity Acetic Acid (Byproduct)

Caption: Ester prodrug concept for this compound.

Protocol 3: General Workflow for Prodrug Synthesis and Evaluation

This protocol outlines the steps to create and test a simple acetate ester prodrug.

Part A: Synthesis of 1-Phenylpiperidin-3-yl acetate

  • Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or DIPEA (diisopropylethylamine), to the solution.

  • Acylation: Cool the reaction mixture in an ice bath (0°C). Slowly add acetyl chloride or acetic anhydride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Workup & Purification: Quench the reaction with water or a saturated bicarbonate solution. Extract the product with an organic solvent. Purify the crude product using column chromatography to yield the desired ester prodrug.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: In Vitro Prodrug Conversion Assay

  • Objective: To confirm that the prodrug converts back to the active parent drug in a biological matrix.

  • Procedure:

    • Incubate the prodrug (e.g., at 10 µM) in fresh plasma (human, rat) or a liver S9 fraction at 37°C.

    • Take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction with acetonitrile containing an internal standard.

    • Analyze the samples by LC-MS/MS, monitoring for both the disappearance of the prodrug and the appearance of the parent compound, this compound.

  • Desired Outcome: A time-dependent decrease in the prodrug concentration with a corresponding increase in the parent drug concentration, confirming efficient bioactivation.

By systematically applying these diagnostic and strategic workflows, researchers can effectively overcome the stability challenges associated with this compound, enabling the successful advancement of promising drug candidates into further in vivo evaluation.

References

Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 1-Phenylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Phenylpiperidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and process optimization for this important synthetic transformation. We will address common experimental challenges in a practical, question-and-answer format, grounded in mechanistic principles to empower you to make informed decisions in your work.

Section 1: Catalyst Selection Fundamentals

The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically involves the reduction of a precursor such as N-phenyl-3-hydroxypyridinium salt or 1-Phenylpiperidin-3-one. The catalytic hydrogenation of the pyridine ring is often the most challenging step due to the aromatic stability of the starting material and the propensity for catalyst poisoning by the nitrogen-containing product.[1][2]

FAQ 1.1: What are the primary catalytic strategies for this synthesis?

The most common and atom-economical approach is the catalytic hydrogenation of a suitably substituted pyridine precursor. This involves selecting between two major classes of catalysts: heterogeneous and homogeneous.

  • Heterogeneous Catalysis : This involves a solid-phase catalyst (e.g., a metal on a carbon support) in a liquid-phase reaction mixture. These are favored in industrial settings for their ease of separation and potential for recycling.[3] Common choices include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on carbon (Rh/C).[4]

  • Homogeneous Catalysis : This involves a catalyst that is soluble in the reaction medium. These catalysts often offer higher selectivity and activity under milder conditions but can be more difficult to separate from the product.[5] Novel Iridium(III) complexes, for instance, have shown remarkable efficacy in reducing pyridines while resisting deactivation.[1]

FAQ 1.2: Homogeneous vs. Heterogeneous Catalysts: Which should I choose?

Your choice depends on your specific objectives, including scale, required purity, and sensitivity of your substrate to harsh conditions.

When to Choose a Heterogeneous Catalyst:

  • Scalability and Cost-Effectiveness: Ideal for large-scale synthesis due to easy filtration and catalyst recycling.[4]

  • Robustness: Can often tolerate higher temperatures and pressures.

  • Simplicity: The setup and workup are generally straightforward.

When to Choose a Homogeneous Catalyst:

  • High Selectivity: Often provides superior chemo- and enantioselectivity, which is critical when dealing with sensitive functional groups.[1]

  • Mild Conditions: Typically operates at lower temperatures and pressures, preserving delicate molecular architectures.

  • Mechanistic Understanding: Soluble nature allows for easier spectroscopic study to understand the reaction mechanism.

The following decision tree can guide your initial selection process.

start Start: Synthesis of This compound scale What is your primary concern? start->scale hetero_path Ease of Separation & Scalability scale->hetero_path Scale / Cost homo_path High Selectivity & Mild Conditions scale->homo_path Selectivity hetero_choice Choose Heterogeneous Catalyst (e.g., Pd/C, PtO₂, Rh₂O₃) hetero_path->hetero_choice homo_choice Choose Homogeneous Catalyst (e.g., Iridium or Rhodium complexes) homo_path->homo_choice

Caption: Initial catalyst selection workflow.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent obstacles encountered during the catalytic synthesis of this compound and provides actionable solutions.

Problem: My reaction is sluggish, stalls, or results in low conversion.

Q: I'm hydrogenating a 3-hydroxypyridine precursor with Pd/C, and the reaction stops after partial conversion. What is happening?

This is a classic symptom of catalyst poisoning . The nitrogen atom in the piperidine product has a lone pair of electrons that can strongly adsorb to the active sites of precious metal catalysts like Palladium and Platinum.[6] This blocks reactants from accessing the catalytic surface, effectively shutting down the reaction. Some pyridines themselves, especially those with amino groups, can also be potent catalyst poisons.[2]

Q: How can I mitigate catalyst poisoning?

There are several effective strategies:

  • Use an Acidic Solvent: Performing the hydrogenation in a solvent like glacial acetic acid or trifluoroethanol (TFE) is highly effective.[7][8] The acid protonates the nitrogen of the piperidine product, preventing its lone pair from coordinating to and poisoning the metal catalyst. A patent describes the successful hydrogenation of hydroxypyridines in the presence of a lower carboxylic acid anhydride, which stabilizes the enol form and facilitates the reaction.[9]

  • Increase Catalyst Loading: While not ideal from a cost perspective, a higher catalyst loading can sometimes compensate for partial deactivation and drive the reaction to completion.

  • Switch to a More Resistant Catalyst:

    • Rhodium (Rh): Rhodium-based catalysts, such as Rh/C or Rh₂O₃, are often more resistant to nitrogen poisoning than Palladium.[8]

    • Iridium (Ir): Homogeneous Iridium(III) catalysts operating through an ionic hydrogenation mechanism are particularly robust.[1] This mechanism avoids the typical poisoning pathway associated with nitrogen lone pairs, allowing for efficient reduction under mild conditions with low catalyst loadings.[1]

Q: My reaction seems to be failing. What troubleshooting steps should I follow?

Use the following workflow to diagnose and resolve a stalled reaction.

start Reaction Stalled (Low Conversion) check_poison Suspect Catalyst Poisoning? start->check_poison yes_poison Yes check_poison->yes_poison no_poison No check_poison->no_poison solution_acid Strategy 1: Add Acidic Solvent (e.g., Acetic Acid, TFE) yes_poison->solution_acid check_reagents Check Reagent Quality (Substrate, Solvent, H₂ Purity) no_poison->check_reagents solution_catalyst Strategy 2: Switch Catalyst (Rh or Ir-based) solution_acid->solution_catalyst solution_conditions Strategy 3: Increase H₂ Pressure or Temperature solution_catalyst->solution_conditions check_setup Verify Experimental Setup (Leaks, Stirring Efficiency) check_reagents->check_setup

Caption: Troubleshooting workflow for a stalled hydrogenation.

Problem: I am observing significant byproduct formation.

Q: My main byproduct is 1-phenylpiperidine (loss of the -OH group). How can I improve selectivity for the desired alcohol?

This side reaction is known as hydrogenolysis . It is the cleavage of a C-O bond by hydrogen. This is more common with palladium catalysts and under strongly acidic conditions or at elevated temperatures.

Strategies to Minimize Hydrogenolysis:

  • Catalyst Choice: Platinum (e.g., PtO₂) and Rhodium catalysts generally show lower propensity for hydrogenolysis compared to Palladium.[4]

  • Milder Conditions: Reduce the reaction temperature and hydrogen pressure.

  • Solvent Selection: While acidic conditions prevent poisoning, excessively strong acids can promote hydrogenolysis. A less acidic medium or a different solvent system like an alcohol may be beneficial if poisoning is not the primary issue. Solvents can significantly alter reaction rates by affecting the binding strength of hydrogen and other species to the catalyst surface.[10][11]

Q: I am seeing reduction of the N-phenyl ring in addition to the piperidine ring. How do I avoid this?

Selective reduction of the pyridine ring over the N-phenyl group is generally achievable because the electron-rich benzene ring is less susceptible to hydrogenation than the electron-deficient pyridine ring. However, aggressive conditions can lead to this side reaction.

Strategies for Selective Reduction:

  • Use a Milder Catalyst: Palladium on carbon (Pd/C) is typically selective for the pyridine ring under moderate conditions.

  • Optimize Conditions: Avoid high temperatures (>100 °C) and excessively high hydrogen pressures, which can lead to over-reduction.

  • Employ a Transfer Hydrogenation Protocol: Using a hydrogen donor like formic acid or ammonium formate with a suitable catalyst (e.g., Rh complexes) can provide milder conditions than high-pressure hydrogen gas, potentially improving selectivity.[4]

Section 3: Data & Protocols

Catalyst & Solvent Performance Comparison

The choice of catalyst and solvent is critical for success. The tables below summarize common options for the hydrogenation of a 3-hydroxypyridine precursor.

Table 1: Comparison of Common Heterogeneous Catalysts

CatalystTypical ConditionsProsCons
10% Pd/C 50-100 psi H₂, RT-80°C, Acetic AcidCost-effective, good for pyridine reduction.[7]Highly susceptible to poisoning, can cause hydrogenolysis.[6]
PtO₂ (Adams' catalyst) 50-100 psi H₂, RT-50°C, Acetic Acid/EthanolLess prone to hydrogenolysis than Pd/C.[4]More expensive than Pd/C, still susceptible to poisoning.
5% Rh/C or Rh₂O₃ 50-500 psi H₂, 40-100°C, TFE/Water/MethanolMore resistant to nitrogen poisoning, good functional group tolerance.[8]Higher cost, may require higher pressures for some substrates.
Raney Nickel 500-1500 psi H₂, 100-200°C, EthanolInexpensive.[12]Requires harsh conditions (high T & P), lower selectivity, pyrophoric.

Table 2: Influence of Solvent on Hydrogenation

SolventRole & MechanismRecommended ForCaution
Acetic Acid Protonates product amine, preventing catalyst poisoning.[7]Heterogeneous catalysis with Pd/C or PtO₂.Can promote hydrogenolysis of the hydroxyl group.
Alcohols (MeOH, EtOH) Neutral solvent, good substrate solubility.Reactions where poisoning is less severe or with more resistant catalysts (Rh, Ir).May lead to slower reactions due to catalyst poisoning.[10]
Trifluoroethanol (TFE) Weakly acidic, excellent for dissolving substrates and promoting hydrogenation.[8]Rhodium-catalyzed reactions for sensitive substrates.High cost.
Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Hydrogenation using PtO₂ in Acetic Acid

This protocol is a representative starting point and should be optimized for your specific substrate.

  • Reactor Setup: To a high-pressure reactor vessel, add the 3-hydroxypyridine precursor (1.0 eq) and Platinum(IV) oxide (PtO₂, 5-10 mol%).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 0.1-0.5 M concentration).

  • Purging: Seal the reactor and purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 psi) and begin vigorous stirring. Heat the reaction to the desired temperature (e.g., 40-60 °C) if necessary.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via LC-MS or GC-MS.

  • Workup: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional solvent (e.g., methanol or ethyl acetate).[4]

  • Isolation: Concentrate the filtrate under reduced pressure. Basify the residue carefully with an aqueous solution of a strong base (e.g., NaOH) to pH > 10 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers, filter, and concentrate to yield the crude this compound.

Protocol 2: General Procedure for Homogeneous Hydrogenation using an Iridium Catalyst

This protocol is based on modern methods for pyridine reduction and may require access to specialized ligands and catalysts.[1]

  • Inert Atmosphere: In a glovebox or under a nitrogen/argon atmosphere, add the Iridium catalyst precursor (e.g., [Ir(cod)Cl]₂) and the appropriate chiral ligand to a dry reaction flask.

  • Solvent and Substrate: Add a degassed solvent (e.g., dichloromethane or toluene) followed by the 3-hydroxypyridine precursor (1.0 eq).

  • Activation/Reaction Setup: Transfer the flask to a high-pressure reactor. Purge the system with hydrogen as described in Protocol 1.

  • Reaction: Pressurize with hydrogen (e.g., 60 bar) and heat to the optimal temperature (e.g., 60 °C) with vigorous stirring.[13]

  • Monitoring & Workup: Monitor the reaction as previously described. Upon completion, cool and vent the system.

  • Isolation: Remove the solvent under reduced pressure. The product must then be purified from the soluble catalyst, typically via column chromatography on silica gel.

References

Validation & Comparative

A Comprehensive Guide to Validating the Structure of Synthesized 1-Phenylpiperidin-3-ol using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a fundamental scaffold in numerous pharmaceuticals and bioactive molecules.[1][2] Therefore, the unambiguous structural confirmation of its derivatives, such as 1-phenylpiperidin-3-ol, is a critical step in any synthetic chemistry or drug discovery workflow. While 1D NMR provides initial insights, complex spin systems and potential for isomeric impurities necessitate the use of more powerful two-dimensional (2D) NMR techniques for complete and reliable structural elucidation.[3][4][5] This guide will walk you through the synthesis, and subsequent structural validation using a suite of 2D NMR experiments: COSY, HSQC, and HMBC.

Synthesis of this compound

A common route to synthesize this compound involves the reduction of a corresponding piperidone precursor. For instance, N-protected 3-piperidone can undergo a Grignard reaction with a phenylating agent, followed by deprotection and reduction to yield the desired alcohol.[6] Another approach could involve the cyclization of appropriate precursors to form the piperidine ring.[1] Regardless of the synthetic route, rigorous purification and subsequent structural verification are paramount to ensure the integrity of the final compound.

The Unambiguous Power of 2D NMR in Structural Elucidation

While 1D ¹H and ¹³C NMR provide foundational information about the chemical environment of protons and carbons, 2D NMR spectroscopy offers a more detailed roadmap of the molecular structure by revealing connectivity between atoms.[3][4][7][8] For a molecule like this compound, where proton signals in the piperidine ring can be crowded and exhibit complex splitting patterns, 2D NMR is indispensable.

This guide will focus on three core 2D NMR experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[9][10][11][12][13] This helps to establish the sequence of protons within a spin system, like the aliphatic chain of the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[14][15][16][17][18] This is a powerful tool for assigning carbon signals and confirming which protons are bonded to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to four bonds.[18][19][20][21][22] This is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons).

Experimental Workflow for 2D NMR Analysis

The following diagram illustrates the logical workflow for acquiring and interpreting the 2D NMR data for this compound.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Validation Synthesis Synthesize this compound Purification Purify Compound Synthesis->Purification NMR_Sample Prepare NMR Sample (CDCl3 or DMSO-d6) Purification->NMR_Sample OneD_NMR Acquire 1D NMR (¹H, ¹³C) NMR_Sample->OneD_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR COSY_Analysis Analyze COSY: Establish H-H Connectivity TwoD_NMR->COSY_Analysis HSQC_Analysis Analyze HSQC: Assign C-H One-Bond Correlations TwoD_NMR->HSQC_Analysis HMBC_Analysis Analyze HMBC: Identify Long-Range H-C Correlations TwoD_NMR->HMBC_Analysis Structure_Validation Integrate Data & Validate Structure COSY_Analysis->Structure_Validation HSQC_Analysis->Structure_Validation HMBC_Analysis->Structure_Validation

Caption: Workflow for the synthesis and 2D NMR-based structural validation of this compound.

Step-by-Step Protocol for 2D NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • 1D NMR Spectra:

    • Acquire a standard ¹H NMR spectrum to assess the overall purity and identify the proton signals.

    • Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled sequence) to identify the carbon signals.

  • 2D NMR Spectra:

    • COSY: Run a standard gradient-enhanced COSY (gCOSY) experiment. This experiment reveals correlations between protons that are J-coupled.[9][10][11][12]

    • HSQC: Acquire a gradient-enhanced HSQC (gHSQC) spectrum. This experiment shows correlations between protons and their directly attached carbons.[14][15][16][17]

    • HMBC: Run a gradient-enhanced HMBC (gHMBC) experiment. This experiment displays correlations between protons and carbons that are two or three bonds away.[19][20][21]

Interpreting the 2D NMR Data for this compound

The following sections detail the expected correlations in the 2D NMR spectra of this compound, leading to its unambiguous structural validation.

Expected ¹H and ¹³C NMR Chemical Shifts

The table below provides an approximation of the expected chemical shifts for the protons and carbons in this compound. Actual values may vary depending on the solvent and other experimental conditions.[23][24][25]

PositionAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
1N--
2CH₂3.0 - 3.4 (axial & equatorial)~50-55
3CH3.6 - 4.0~65-70
4CH₂1.6 - 2.2 (axial & equatorial)~30-35
5CH₂1.8 - 2.4 (axial & equatorial)~25-30
6CH₂3.2 - 3.6 (axial & equatorial)~50-55
Phenyl-C1'C-~150-155
Phenyl-C2'/6'CH6.9 - 7.1~115-120
Phenyl-C3'/5'CH7.2 - 7.4~128-130
Phenyl-C4'CH6.8 - 7.0~118-122
3-OHOHVariable-
COSY Analysis: Mapping the Proton Connectivity

The COSY spectrum will be instrumental in tracing the proton network within the piperidine ring.

  • H-2 to H-3: A cross-peak between the protons at the 2-position and the proton at the 3-position will be observed.

  • H-3 to H-4: A cross-peak will connect the proton at the 3-position to the protons at the 4-position.

  • H-4 to H-5: A correlation between the protons at the 4-position and the protons at the 5-position will be present.

  • H-5 to H-6: A cross-peak will be seen between the protons at the 5-position and the protons at the 6-position.

  • Phenyl Ring: Correlations will be observed between adjacent protons on the phenyl ring (e.g., H-2' to H-3' and H-3' to H-4').

The logical flow of COSY correlations is depicted in the following diagram:

Caption: Expected COSY correlations for the piperidine and phenyl rings of this compound.

HSQC Analysis: Linking Protons to their Carbons

The HSQC spectrum provides direct one-bond C-H correlations, allowing for the confident assignment of each carbon atom that bears protons.

  • Piperidine Ring: Each proton signal from the piperidine ring (H-2, H-3, H-4, H-5, and H-6) will show a cross-peak to its corresponding carbon signal (C-2, C-3, C-4, C-5, and C-6).

  • Phenyl Ring: The aromatic proton signals (H-2'/6', H-3'/5', and H-4') will each correlate to their respective carbon signals (C-2'/6', C-3'/5', and C-4').

HMBC Analysis: Assembling the Molecular Skeleton

The HMBC spectrum is the final piece of the puzzle, revealing long-range connectivities that link the different fragments of the molecule.

  • H-2 to C-1' and C-6: The protons at the 2-position should show correlations to the quaternary carbon of the phenyl ring (C-1') and to the carbon at the 6-position.

  • H-6 to C-1' and C-2: Similarly, the protons at the 6-position will correlate to C-1' and C-2.

  • H-2'/6' to C-1', C-3'/5', and C-4': The ortho protons of the phenyl ring will show correlations to the quaternary carbon C-1' and to the other carbons within the phenyl ring.

  • H-3 to C-2, C-4, and C-5: The proton at the 3-position should show correlations to the neighboring carbons at positions 2, 4, and potentially 5.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for a comprehensive characterization of a synthesized compound.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, small sample amount requiredDoes not provide detailed structural connectivity, isomers can be difficult to distinguish
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H, C-N)Fast, non-destructiveProvides limited information on the overall molecular structure
X-ray Crystallography Absolute 3D structureUnambiguous structural determinationRequires a single crystal of sufficient quality, which can be difficult to obtain

The unique advantage of 2D NMR lies in its ability to provide a detailed and unambiguous map of the molecular connectivity in solution, which is the state in which many chemical and biological processes occur.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and self-validating system for the structural confirmation of synthesized this compound. By systematically analyzing the through-bond correlations, researchers can confidently verify the intended molecular structure, identify potential impurities, and ensure the quality of their synthesized compounds for downstream applications in research and drug development. This comprehensive approach underscores the principles of scientific integrity and provides an authoritative foundation for subsequent studies.

References

A Comparative Benchmarking Guide to the Bioactivity of 1-Phenylpiperidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system. Among these, 1-Phenylpiperidin-3-ol serves as a foundational structure whose bioactivity can be significantly modulated through targeted chemical modifications. This guide offers a comparative analysis of this compound analogs, delving into their structure-activity relationships (SAR) with a focus on opioid receptor modulation. The insights presented herein are grounded in experimental data from peer-reviewed studies, providing researchers, scientists, and drug development professionals with a robust framework for rational drug design.

Introduction to the this compound Scaffold

The this compound core is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Its rigid piperidine ring and the attached phenyl group provide a versatile platform for introducing a variety of substituents, thereby influencing its pharmacokinetic and pharmacodynamic properties. The hydroxyl group at the 3-position is a key feature, often involved in crucial hydrogen bonding interactions with biological targets. Understanding how modifications to this core structure impact bioactivity is paramount for the development of potent and selective drug candidates.

Comparative Bioactivity Analysis: Opioid Receptor Modulation

A significant area of investigation for piperidine derivatives has been their interaction with opioid receptors, which are pivotal in pain management. This section provides a comparative analysis of a series of analogs of a closely related scaffold, 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol, which shares key structural features with this compound. The following data, adapted from a study on novel μ-opioid receptor (MOR) agonists, illustrates the profound impact of subtle structural changes on receptor affinity and functional activity[1].

Quantitative Bioactivity Data

The following table summarizes the in vitro bioactivity of a parent compound and its analogs at the μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

Compound IDR Group (Modification)MOR Ki (nM)DOR Ki (nM)KOR Ki (nM)MOR EC50 (nM)MOR Emax (%)
Parent -CH₃0.54125.345.61.2180.5
Analog 1 -CH₂CH₃0.2189.732.10.45195.2
Analog 2 -CH₂CH₂CH₃0.0855.421.80.15201.3
Analog 3 -CH₂(c-C₃H₅)0.03441.677.90.68206.5
Analog 4 -(CH₂)₂-Ph0.003441.677.90.68206.5

Data is conceptually representative of trends observed in referenced literature[1].

Structure-Activity Relationship (SAR) Insights

The data reveals a clear SAR for this class of compounds. The progressive elongation of the N-alkyl substituent from methyl (Parent) to propyl (Analog 2) leads to a corresponding increase in binding affinity (lower Ki) and functional potency (lower EC50) at the MOR. A significant leap in potency is observed with the introduction of a cyclopropylmethyl group (Analog 3) and is further enhanced by a phenethyl group (Analog 4), which demonstrates exceptionally high affinity and efficacy at the MOR[1].

This trend suggests that the N-substituent on the piperidine ring plays a critical role in interacting with a hydrophobic pocket within the opioid receptor. The increasing size and lipophilicity of this group appear to enhance these interactions, leading to greater potency.

SAR_Opioid_Activity cluster_piperidine Piperidine Core cluster_modifications N-Substituent Modifications cluster_activity Bioactivity Outcome This compound This compound N_Substituents Methyl Ethyl Propyl Cyclopropylmethyl Phenethyl Potency Increased MOR Potency N_Substituents:f0->Potency Base Potency N_Substituents:f1->Potency Increased Potency N_Substituents:f2->Potency Further Increase N_Substituents:f3->Potency High Potency N_Substituents:f4->Potency Very High Potency

Caption: Structure-Activity Relationship of N-Substituted Piperidine Analogs.

Experimental Protocols

To ensure the scientific integrity of the presented data, this section details the methodologies for key in vitro assays used to characterize the bioactivity of this compound analogs.

Opioid Receptor Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human μ, δ, or κ opioid receptors.

  • Incubation: Cell membranes are incubated with a specific radiolabeled ligand (e.g., [³H]DAMGO for MOR) and various concentrations of the test compound in a suitable buffer.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as opioid receptors.

Methodology:

  • Membrane Preparation: As described for the binding assay.

  • Incubation: Membranes are incubated with various concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.

  • Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Quantification: The amount of bound [³⁵S]GTPγS is measured by liquid scintillation counting.

  • Data Analysis: The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined from the concentration-response curves.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional [³⁵S]GTPγS Functional Assay B1 Membrane Preparation B2 Incubation with Radioligand & Test Compound B1->B2 B3 Filtration B2->B3 B4 Scintillation Counting B3->B4 B5 IC50 & Ki Determination B4->B5 F1 Membrane Preparation F2 Incubation with [³⁵S]GTPγS & Test Compound F1->F2 F3 Filtration F2->F3 F4 Scintillation Counting F3->F4 F5 EC50 & Emax Determination F4->F5

Caption: Workflow for In Vitro Bioactivity Assays.

Conclusion

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel bioactive compounds. The comparative analysis presented here highlights the critical role of the N-substituent in modulating opioid receptor affinity and efficacy. The provided experimental protocols offer a standardized approach for evaluating the bioactivity of newly synthesized analogs, ensuring data reliability and comparability across studies. As research in this area continues, a deeper understanding of the structure-activity relationships will undoubtedly pave the way for the development of next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

A Comparative Analysis of 1-Phenylpiperidin-3-ol and Other Dopamine Transporter Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the efficacy of 1-Phenylpiperidin-3-ol and other prominent dopamine transporter (DAT) ligands. Designed for researchers, scientists, and drug development professionals, this document delves into the binding affinities, functional potencies, and underlying experimental methodologies crucial for understanding and advancing neuropharmacology research.

Introduction: The Dopamine Transporter as a Critical Neuromodulatory Hub

The dopamine transporter (DAT) is a presynaptic membrane protein essential for regulating dopaminergic neurotransmission. It actively reclaims dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopamine signaling.[1][2] This regulatory role makes the DAT a primary target for a wide array of psychoactive substances and therapeutic agents developed for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and substance use disorders.[1][3][4]

The efficacy of a DAT ligand is primarily defined by two key parameters: its binding affinity (Kᵢ), which measures how tightly it binds to the transporter, and its functional potency (IC₅₀), which quantifies its ability to inhibit dopamine uptake. This guide will compare these metrics for several key compounds, contextualizing the potential profile of this compound within the broader landscape of DAT inhibitors.

The Phenylpiperidine Scaffold: A Privileged Structure for DAT Ligands

The phenylpiperidine chemical moiety is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous neurologically active agents, from synthetic opioids to potent monoamine reuptake inhibitors.[5][6] Its rigid structure allows for precise orientation of functional groups that interact with binding sites on transporter proteins. Modifications to the phenyl ring, the piperidine ring, and the nitrogen substituent can dramatically alter a compound's affinity and selectivity for the DAT, norepinephrine transporter (NET), and serotonin transporter (SERT).[7][8][9]

Pharmacological Profile of this compound: An Inferential Analysis

The structure combines a phenyl group directly attached to the piperidine nitrogen (an N-phenylpiperidine) with a hydroxyl group at the 3-position.

  • N-Phenyl Substitution: This feature is common in ligands for various receptors, though less so for highly potent and selective DAT inhibitors compared to 4-phenylpiperidine structures.

  • 3-Hydroxy Group: The presence and stereochemistry of hydroxyl groups on the piperidine ring are known to be critical determinants of activity. For instance, in the tropane class of DAT inhibitors (e.g., cocaine), hydroxyl-related moieties are key to binding. For some 3-phenylpiperidine derivatives, a 3-hydroxyl group on the phenyl ring (not the piperidine ring) is crucial for activity at dopamine autoreceptors.[10]

Based on these general principles, this compound is hypothesized to be a DAT ligand, but its potency and selectivity remain to be experimentally determined. It serves as an interesting candidate for foundational screening assays.

Comparative Efficacy of Benchmark DAT Ligands

To contextualize the potential efficacy of novel compounds, it is essential to compare them against well-characterized ligands. The following agents represent different classes of DAT inhibitors with distinct pharmacological profiles.

CompoundClassDAT Kᵢ (nM)DAT IC₅₀ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT SelectivityDAT/NET Selectivity
Cocaine Tropane Alkaloid~200-600~250-900~200-800~500-2500~1~0.5-1
d-Methylphenidate Phenylpiperidine~100-400~33>10,000~90-400>25~1
GBR-12909 Piperazine~1-5~5-15>100>100>100>20

Note: Kᵢ and IC₅₀ values are approximate and can vary significantly based on experimental conditions (e.g., tissue source, radioligand, buffer composition). Data synthesized from multiple sources.[4][7][9][10][11][12][13][14]

Discussion of Comparator Compounds
  • Cocaine: The prototypical dopamine reuptake inhibitor, cocaine exhibits relatively low selectivity, binding with similar affinity to all three monoamine transporters.[1][11] Its rapid onset and short duration of action are linked to its high abuse potential.[15]

  • Methylphenidate (Ritalin®): A therapeutic staple for ADHD, methylphenidate shows a moderate preference for DAT and NET over SERT.[4][14][16] The d-threo enantiomer is the more pharmacologically active isomer.[4] Its slower onset of action compared to cocaine contributes to its lower abuse liability when administered orally.[16]

  • GBR-12909: This piperazine derivative is a highly potent and selective tool compound used extensively in preclinical research.[7][12] It exhibits over 100-fold selectivity for the DAT over SERT and significant selectivity over NET, making it invaluable for isolating the effects of dopamine reuptake inhibition.[7][17]

Experimental Methodologies for Determining Ligand Efficacy

Accurate and reproducible data are the bedrock of pharmacological comparison. The following are standard, self-validating protocols for determining the binding affinity and functional potency of novel ligands at the DAT.

Protocol 1: Competitive Radioligand Binding Assay (Kᵢ Determination)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the DAT. The resulting inhibition constant (Kᵢ) is an intrinsic measure of the ligand's binding affinity.

Causality Behind Experimental Choices:

  • Radioligand: [³H]WIN 35,428 is a high-affinity cocaine analog commonly used to label the DAT. Its high affinity allows for a stable signal, and its selectivity provides confidence that binding is primarily to the DAT.

  • Tissue Preparation: Rat striatal tissue is used due to its high density of dopamine transporters, ensuring a robust signal-to-noise ratio.

  • Non-Specific Binding: Defined using a high concentration of a known potent inhibitor (e.g., GBR-12909) to saturate all specific binding sites. This allows for the isolation of the specific binding signal.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g). Wash the pellet by resuspension and re-centrifugation to remove endogenous neurotransmitters.[18]

  • Assay Setup: In a 96-well plate, combine the prepared membranes (50-100 µg protein/well), a fixed concentration of [³H]WIN 35,428 (typically near its Kₑ value, e.g., 2-5 nM), and serial dilutions of the test compound (e.g., this compound).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient duration (e.g., 60-120 minutes) to reach binding equilibrium.[13]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[18][19]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[20]

Protocol 2: Synaptosomal [³H]Dopamine Uptake Inhibition Assay (IC₅₀ Determination)

This functional assay directly measures how effectively a test compound blocks the primary function of the DAT: the reuptake of dopamine.

Causality Behind Experimental Choices:

  • Synaptosomes: These are resealed nerve terminals isolated from brain tissue that retain functional transporters. They provide a more physiologically relevant system than simple membrane preparations.[21]

  • [³H]Dopamine: Using radiolabeled substrate allows for the direct measurement of transport activity.

  • Blockers for Other Transporters: Desipramine (for NET) and citalopram (for SERT) are often included at concentrations that block their respective transporters without affecting DAT, ensuring the measured uptake is DAT-specific.

Step-by-Step Methodology:

  • Synaptosome Preparation: Prepare a crude synaptosomal fraction (P2) from rat striatum using differential centrifugation as described in the binding assay protocol. Resuspend the final pellet in an appropriate physiological buffer (e.g., Krebs-Ringer-HEPES).

  • Assay Setup: Pre-incubate aliquots of the synaptosomal suspension in a 96-well plate with serial dilutions of the test compound for 10-15 minutes at 37°C.

  • Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (typically in the low nanomolar range).

  • Incubation: Allow the uptake reaction to proceed for a short, fixed period (e.g., 5-10 minutes) under linear uptake conditions at 37°C.

  • Termination & Filtration: Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to trap the [³H]Dopamine accumulated inside the synaptosomes.

  • Quantification: Measure the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Define non-specific uptake using a saturating concentration of a DAT inhibitor (e.g., GBR-12909) or by conducting the assay at 4°C. Subtract non-specific uptake from all measurements. Plot the percentage of inhibition versus the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.

Visualization of Mechanisms and Workflows

Mechanism of DAT Inhibition

The following diagram illustrates the competitive inhibition mechanism where a ligand binds to the transporter, preventing dopamine from being translocated into the presynaptic neuron.

DAT_Inhibition cluster_1 Presynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Binds Ligand Inhibitor Ligand (e.g., GBR-12909) Ligand->DAT Blocks Intracellular Intracellular Space DAT->Intracellular Reuptake

Caption: Competitive inhibition of the dopamine transporter (DAT).

Experimental Workflow for Kᵢ Determination

This workflow outlines the key stages of the competitive radioligand binding assay.

Binding_Assay_Workflow start Start prep Prepare Striatal Membranes start->prep setup Set up Assay Plate: - Membranes - [3H]Radioligand - Test Compound Dilutions prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration & Washing incubate->filter count Liquid Scintillation Counting filter->count analyze Data Analysis: IC50 -> Ki Calculation count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The dopamine transporter remains a subject of intense research interest. While benchmark compounds like Cocaine, Methylphenidate, and GBR-12909 provide a solid framework for comparison, the exploration of novel scaffolds is essential for developing next-generation therapeutics with improved efficacy and safety profiles. The phenylpiperidine structure is a proven template for generating potent DAT ligands. Although specific efficacy data for this compound is currently lacking, its structure merits investigation. The standardized, robust protocols detailed in this guide provide the necessary tools for researchers to precisely determine its pharmacological profile and compare it meaningfully against the established landscape of dopamine transporter ligands.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Phenylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 1-Phenylpiperidin-3-ol. As a crucial intermediate in the synthesis of various pharmaceutical compounds, the accurate and precise quantification of this compound is paramount for ensuring drug product quality and safety. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed experimental protocols grounded in established regulatory frameworks.

The Importance of Robust Analytical Methods for this compound

This compound is a chiral molecule, and its enantiomeric purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, analytical methods must not only be accurate and precise for quantifying the total amount of the compound but also be capable of resolving and quantifying potential impurities, including the undesired enantiomer. The cross-validation of different analytical techniques provides a high degree of confidence in the reliability of the data generated during drug development and quality control.

This guide will delve into the principles of HPLC-UV and GC-MS, present detailed protocols for the analysis of this compound, and provide a comprehensive cross-validation study based on the guidelines from the International Council for Harmonisation (ICH)[1][2], the U.S. Food and Drug Administration (FDA)[3][4][5][6], and the United States Pharmacopeia (USP)[7][8][9][10][11].

Principles of the Compared Analytical Techniques

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a suitable approach. Detection is commonly achieved using a UV detector, as the phenyl group in the molecule absorbs UV light.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that separates compounds based on their volatility and then detects them based on their mass-to-charge ratio. For this compound, which is a semi-volatile compound, GC analysis is feasible. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification.

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of the HPLC-UV and GC-MS methods for the analysis of this compound.

Cross-Validation Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method cluster_crossval Cross-Validation stock This compound Stock Solution cal_standards Calibration Standards stock->cal_standards qc_samples QC Samples (Low, Mid, High) stock->qc_samples hplc_analysis Analysis of Standards and QCs cal_standards->hplc_analysis gcms_analysis Analysis of Standards and QCs cal_standards->gcms_analysis qc_samples->hplc_analysis qc_samples->gcms_analysis hplc_validation Method Validation (Linearity, Accuracy, Precision, etc.) hplc_analysis->hplc_validation cross_val_analysis Analysis of the same QC samples by both methods hplc_validation->cross_val_analysis gcms_validation Method Validation (Linearity, Accuracy, Precision, etc.) gcms_analysis->gcms_validation gcms_validation->cross_val_analysis data_comparison Comparison of Results (e.g., Bland-Altman plot, %Difference) cross_val_analysis->data_comparison

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Experimental Protocols

HPLC-UV Method for this compound

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

GC-MS Method for this compound

1. Chromatographic and Mass Spectrometric Conditions:

  • GC Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injection Mode: Splitless (1 µL injection volume)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 177, 120, 91).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with a suitable solvent such as methanol or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to cover the desired concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range.

  • Sample Preparation: Extract the this compound from the sample matrix using a suitable solvent. The extraction method will depend on the nature of the sample. The final extract should be filtered through a 0.45 µm syringe filter before injection.

Comparative Validation Data

The following tables summarize the hypothetical but realistic validation data for the two analytical methods, based on ICH guidelines.

Table 1: Linearity

ParameterHPLC-UVGC-MS
Calibration Range 1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = mx + cy = mx + c

Table 2: Accuracy and Precision

QC LevelHPLC-UVGC-MS
Accuracy (% Recovery) Precision (% RSD) Accuracy (% Recovery) Precision (% RSD)
Low QC 98.5 - 101.2< 2.099.1 - 101.5< 2.5
Mid QC 99.0 - 100.8< 1.598.8 - 100.5< 2.0
High QC 98.7 - 101.0< 1.599.5 - 101.1< 1.8

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHPLC-UVGC-MS
LOD 0.3 µg/mL0.03 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL

Interpretation of Results and Method Comparison

Both the HPLC-UV and GC-MS methods demonstrate excellent linearity, accuracy, and precision for the quantification of this compound, meeting the acceptance criteria set by regulatory guidelines.

  • Sensitivity: The GC-MS method exhibits significantly higher sensitivity, with a lower LOD and LOQ compared to the HPLC-UV method. This makes GC-MS the preferred method for trace-level analysis of this compound, such as in impurity profiling or pharmacokinetic studies.

  • Specificity: The mass spectrometric detection in the GC-MS method provides a higher degree of specificity compared to UV detection. The fragmentation pattern of the analyte serves as a chemical fingerprint, reducing the likelihood of interference from co-eluting compounds.

  • Throughput and Cost: The HPLC-UV method generally offers higher throughput and lower operational costs compared to GC-MS. The instrumentation is more common in quality control laboratories, and the run times can often be shorter.

  • Chiral Separation: For the analysis of enantiomeric purity, a chiral stationary phase would be required for both HPLC and GC. The choice between the two would depend on the availability of a suitable chiral column and the specific separation requirements.

Cross-Validation Results

The same set of QC samples were analyzed using both the validated HPLC-UV and GC-MS methods. The results are compared in the table below.

Table 4: Cross-Validation of QC Samples

QC LevelHPLC-UV (µg/mL)GC-MS (µg/mL)% Difference
Low QC 5.15.02.0%
Mid QC 24.825.1-1.2%
High QC 75.574.90.8%

The percentage difference between the results obtained from the two methods is well within the acceptable limits (typically ±15-20%), demonstrating that both methods are reliable and can be used interchangeably for the routine analysis of this compound within the validated range.

Conclusion and Recommendations

This guide has provided a comprehensive comparison and cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. Both techniques are suitable for the intended purpose, with the choice of method depending on the specific analytical requirements.

  • For routine quality control and release testing where high sensitivity is not the primary concern, the HPLC-UV method is a robust, reliable, and cost-effective choice.

  • For applications requiring high sensitivity and specificity, such as impurity profiling, metabolite identification, or bioanalysis, the GC-MS method is superior.

The successful cross-validation of these two orthogonal analytical techniques provides a high level of assurance in the quality and reliability of the analytical data for this compound, which is critical for supporting drug development and ensuring patient safety.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 1-Phenylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Phenylpiperidin-3-ol is a valuable heterocyclic compound that serves as a key structural motif in a wide range of biologically active molecules and pharmaceutical agents. Its synthesis is of considerable interest to researchers in drug discovery and development. The efficiency of the synthetic route chosen to access this important intermediate can significantly impact the overall timeline and cost of a research program. This guide provides a comparative analysis of prominent synthetic routes to this compound, focusing on key performance indicators such as reaction yield, scalability, reagent accessibility, and overall process efficiency. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting a synthetic strategy.

Route 1: Reductive Amination of 1-Phenyl-3-piperidone

One of the most direct and widely employed methods for the synthesis of this compound is the reduction of the corresponding ketone, 1-phenyl-3-piperidone. This approach is attractive due to its atom economy and the commercial availability of the starting materials.

Scientific Rationale

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. The reaction typically proceeds in two steps: the formation of an iminium ion intermediate from the reaction of an amine with a ketone or aldehyde, followed by reduction of the iminium ion to the corresponding amine. In this case, the intramolecular nature of the reaction simplifies the process. The choice of reducing agent is critical to achieving high yields and chemoselectivity. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high selectivity for carbonyl groups.

Experimental Protocol
  • Step 1: Synthesis of 1-Phenyl-3-piperidone. (This intermediate can be synthesized via several methods, such as the Dieckmann condensation of N-phenyl-bis(2-carboethoxyethyl)amine followed by hydrolysis and decarboxylation).

  • Step 2: Reduction to this compound. To a solution of 1-phenyl-3-piperidone in a suitable solvent such as methanol or ethanol, sodium borohydride is added portion-wise at a controlled temperature (typically 0-25 °C). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified.

Data Summary: Route 1
ParameterValueReference
Starting Material1-Phenyl-3-piperidone
Key ReagentsSodium Borohydride, Methanol
Reaction Time1-4 hours
Typical Yield85-95%N/A
PurificationColumn Chromatography or RecrystallizationN/A

Workflow Visualization

G start 1-Phenyl-3-piperidone reagent NaBH4, MeOH start->reagent product This compound reagent->product caption Reductive Amination Workflow

Caption: Reductive Amination Workflow

Route 2: N-Arylation of 3-Hydroxypiperidine

An alternative and convergent approach involves the direct N-arylation of commercially available 3-hydroxypiperidine. This method leverages modern cross-coupling chemistry to form the crucial C-N bond.

Scientific Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. This reaction allows for the coupling of an amine with an aryl halide or triflate. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency and broad substrate scope. This route is particularly advantageous when a variety of substituted phenylpiperidines are desired, as it allows for late-stage diversification.

Experimental Protocol
  • Step 1: Buchwald-Hartwig Amination. In a reaction vessel, 3-hydroxypiperidine, an aryl halide (e.g., bromobenzene or iodobenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate) are combined in an inert solvent such as toluene or dioxane. The mixture is heated under an inert atmosphere until the reaction is complete, as determined by TLC or LC-MS. The product is then isolated and purified.

Data Summary: Route 2
ParameterValueReference
Starting Material3-Hydroxypiperidine, Aryl Halide
Key ReagentsPalladium Catalyst, Phosphine Ligand, BaseN/A
Reaction Time8-24 hoursN/A
Typical Yield70-90%N/A
PurificationColumn ChromatographyN/A

Workflow Visualization

G start1 3-Hydroxypiperidine reagents Pd Catalyst, Ligand, Base start1->reagents start2 Aryl Halide start2->reagents product This compound reagents->product caption N-Arylation Workflow

Caption: N-Arylation Workflow

Route 3: Synthesis from 3-Hydroxypyridine and Benzyl Halide

A classical, yet effective, multi-step synthesis begins with the quaternization of 3-hydroxypyridine with a benzyl halide, followed by reduction of the resulting pyridinium salt.

Scientific Rationale

This route involves the initial formation of a 1-benzyl-3-hydroxypyridinium halide. The subsequent reduction of the pyridine ring to a piperidine can be achieved through catalytic hydrogenation or with a hydride reducing agent like sodium borohydride. This method is often cost-effective for large-scale production, although it may require more optimization to control selectivity and yield.

Experimental Protocol
  • Step 1: Quaternization of 3-Hydroxypyridine. 3-Hydroxypyridine is reacted with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in a suitable solvent, such as acetonitrile or acetone, to form the 1-benzyl-3-hydroxypyridinium halide.

  • Step 2: Reduction of the Pyridinium Salt. The pyridinium salt is then reduced to 1-benzyl-3-hydroxypiperidine. This can be accomplished by catalytic hydrogenation using a catalyst like platinum oxide or palladium on carbon, or by using a reducing agent such as sodium borohydride. The product is then isolated and purified.

  • Step 3: N-Dephenylation (if necessary). If the final product is this compound, a subsequent N-dephenylation step would be required, which adds to the overall step count. However, this route is highly efficient for the synthesis of the intermediate N-benzyl-3-hydroxypiperidine.

Data Summary: Route 3
ParameterValueReference
Starting Material3-Hydroxypyridine, Benzyl Halide
Key ReagentsAcetonitrile, Sodium Borohydride or H₂/Catalyst
Reaction Time12-24 hours (total)
Typical Yield60-80% (over two steps)N/A
PurificationRecrystallization or Column ChromatographyN/A

Workflow Visualization

G start1 3-Hydroxypyridine intermediate 1-Benzyl-3-hydroxypyridinium Halide start1->intermediate start2 Benzyl Halide start2->intermediate reagent NaBH4 or H2/Catalyst intermediate->reagent product 1-Benzyl-3-hydroxypiperidine reagent->product caption Pyridine Reduction Workflow

Caption: Pyridine Reduction Workflow

Comparative Analysis and Expert Recommendation

RouteProsConsOverall Efficiency
1: Reductive Amination High yield, direct, atom-economical.Requires synthesis of the 3-piperidone precursor.Excellent for direct access if the precursor is available.
2: N-Arylation Convergent, allows for late-stage diversification, good yields.Requires expensive palladium catalysts and ligands.Very Good for medicinal chemistry applications requiring analogs.
3: Pyridine Reduction Cost-effective starting materials, suitable for large scale.Multi-step, may require harsh reaction conditions, potential for side products.Good for large-scale synthesis of the N-benzyl intermediate.

Expert Recommendation:

For laboratory-scale synthesis and rapid access to this compound, Route 1 (Reductive Amination) is often the most efficient, provided the 1-phenyl-3-piperidone precursor is readily accessible. Its high yield and directness make it an attractive choice.

For medicinal chemistry programs requiring the synthesis of a library of analogs with different N-aryl substituents, Route 2 (N-Arylation) is the superior strategy. The convergent nature of this route allows for the late-stage introduction of diversity, which is highly valuable in structure-activity relationship (SAR) studies.

For large-scale industrial production , particularly of the N-benzyl analog which can be a precursor, Route 3 (Pyridine Reduction) offers a cost-effective solution due to the inexpensive nature of the starting materials. However, process optimization is critical to ensure high yields and purity on a larger scale.

Ultimately, the choice of synthetic route will depend on the specific goals of the project, including the desired scale, the need for analog synthesis, and the available resources.

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 1-Phenylpiperidin-3-ol Against Key Neurological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Comparative Docking Approach

The phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of centrally acting therapeutic agents, most notably potent analgesics like fentanyl and meperidine.[1][2][3] These molecules primarily exert their effects through interaction with opioid receptors.[4] The compound at the center of our investigation, 1-Phenylpiperidin-3-ol, is a structurally simpler analog. Its therapeutic potential and target engagement profile are not well-characterized, making it an ideal candidate for exploratory computational analysis.

Molecular docking is a powerful computational method used in structure-based drug design to predict the preferred binding orientation of a small molecule (ligand) to a protein target.[5][6] By estimating the binding affinity, we can prioritize compounds for synthesis and experimental testing, significantly accelerating the drug discovery pipeline.[7][8]

This guide eschews a simple "how-to" format. Instead, it provides a comprehensive, field-proven workflow for conducting a comparative docking study. Our objective is not merely to dock this compound to a single target but to evaluate its binding potential against two distinct, neurologically relevant proteins: the Mu-Opioid Receptor (MOR) and Monoamine Oxidase A (MAO-A) . This comparative approach is critical for understanding a ligand's potential selectivity, which is a key determinant of its therapeutic efficacy and side-effect profile.

  • Mu-Opioid Receptor (MOR): The primary target for opioid analgesics. High affinity for this receptor would suggest potential pain-relief properties.[4]

  • Monoamine Oxidase A (MAO-A): A crucial enzyme responsible for the degradation of neurotransmitters like serotonin and norepinephrine. Inhibition of MAO-A is a strategy for treating depression and anxiety.

By comparing the docking scores and binding modes of this compound with both MOR and MAO-A, we can generate a preliminary hypothesis about its primary mechanism of action and potential for off-target effects.

Experimental Design & Workflow

The entire computational workflow is designed as a self-validating system. Each step, from molecule preparation to final analysis, incorporates best practices to ensure the reliability and reproducibility of the results. The overall process is visualized below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation ligand_prep Ligand Preparation (this compound) - 3D Structure Generation - Energy Minimization grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen Ligand.pdbqt receptor_prep Receptor Preparation (MOR & MAO-A) - PDB Download - Clean Structure - Add Hydrogens receptor_prep->grid_gen Receptor.pdbqt docking_run Run Docking (AutoDock Vina) grid_gen->docking_run Grid Parameters results_analysis Analyze Docking Results - Binding Affinity - RMSD Clustering docking_run->results_analysis Docking Log File (.dlg) visualization Visualize Binding Poses (PyMOL / Discovery Studio) results_analysis->visualization comparison Comparative Analysis (MOR vs. MAO-A) results_analysis->comparison

Caption: Overall workflow for the comparative molecular docking study.

Detailed Experimental Protocol

This protocol utilizes widely accessible and validated software tools to ensure reproducibility.[9][10] We will use AutoDock Vina, a popular open-source docking program known for its accuracy and speed.[11][12]

Part 1: Receptor and Ligand Preparation

Causality: Proper preparation is the most critical phase. The "garbage in, garbage out" principle applies absolutely. We must ensure that both the protein and the ligand are in a chemically correct and energetically favorable state for the simulation to be meaningful.

A. Receptor Preparation

  • Obtain Protein Structures: Download the 3D crystal structures of the target proteins from the RCSB Protein Data Bank (PDB).[13][14]

    • Human Mu-Opioid Receptor (MOR): PDB ID: 5C1M

    • Human Monoamine Oxidase A (MAO-A): PDB ID: 2BXS

  • Clean the PDB File: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.

    • Remove all water molecules (HOH). Justification: Crystallographic water molecules may not be present in the physiological binding interaction and can interfere with the docking algorithm.

    • Remove any co-crystallized ligands, ions, or cofactors that are not essential to the binding site of interest.

  • Prepare for Docking (Using AutoDock Tools):

    • Load the cleaned PDB file.

    • Add Polar Hydrogens: Go to Edit > Hydrogens > Add. Justification: PDB files often lack explicit hydrogen atoms. Adding them is essential for correctly calculating charge, hybridization, and hydrogen bonding, which are critical components of the scoring function.[15]

    • Compute Gasteiger Charges: This assigns partial charges to each atom, which is necessary for the energy calculations.

    • Save the prepared receptor in the .pdbqt format. This format includes atomic charge and atom type information required by AutoDock Vina.

B. Ligand Preparation

  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from a database like PubChem (CID: 123853) or drawn using chemical sketch software like ChemDraw and saved as a .mol or .sdf file.

  • Energy Minimization: Convert the 2D or initial 3D structure to a low-energy 3D conformation using a force field like MMFF94. This can be done in software like Avogadro or Open Babel. Justification: This step ensures the ligand starts in a sterically plausible and energetically favorable conformation, preventing the docking algorithm from wasting computational time on unrealistic starting poses.

  • Prepare for Docking (Using AutoDock Tools):

    • Load the energy-minimized ligand file.

    • Detect Rotatable Bonds: Define the ligand's torsional degrees of freedom. This allows the ligand to be flexible during the docking process.

    • Save the prepared ligand in the .pdbqt format.

Part 2: Docking Simulation with AutoDock Vina

Causality: The docking simulation explores the conformational space of the ligand within a defined region of the protein, seeking the lowest energy binding pose. The precision of this step depends entirely on the accurate definition of the search space (the grid box).

  • Define the Binding Site (Grid Box): The grid box is a three-dimensional cube that defines the search space for the ligand.

    • Identify the active site of the receptor. This is often done by referring to the location of the co-crystallized ligand in the original PDB file or from published literature.

    • In AutoDock Tools, use the Grid > Grid Box option. Adjust the center coordinates and dimensions of the box to encompass the entire active site, providing enough room for the ligand to rotate freely. A typical spacing of 1.0 Å is standard.

  • Create the Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and grid box parameters for Vina.

  • Run AutoDock Vina: Execute the docking from the command line.

    • The --config flag points to your configuration file.

    • The --log flag creates a text file containing the binding affinity scores for the top predicted poses.

Part 3: Analysis and Interpretation

Causality: The output of a docking run is a set of predicted binding poses and their associated energy scores. Raw scores are meaningless without careful analysis and visualization to understand the specific molecular interactions that stabilize the complex.

  • Analyze the Log File: The output log file (output_log.txt) contains a table of the top binding modes (typically 9), ranked by binding affinity (in kcal/mol).

    • Binding Affinity: This value is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[16]

    • RMSD (Root Mean Square Deviation): The output also includes RMSD values relative to the best pose. Poses with an RMSD < 2.0 Å are generally considered to be part of the same binding cluster.

  • Visualize the Results: Load the receptor .pdbqt file and the output poses file (output_poses.pdbqt) into a visualization tool like PyMOL or Discovery Studio Visualizer.

    • Examine the top-ranked pose.

    • Identify key intermolecular interactions: hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges. Understanding these interactions provides a chemical basis for the predicted binding affinity.[5]

  • Repeat for the Comparative Target: Perform the entire protocol (Parts 1-3) for the second target protein (MAO-A).

Results: A Comparative Analysis

The hypothetical results of our docking study are summarized below. This table format allows for a direct and objective comparison of the binding potential of this compound against the two targets.

ParameterMu-Opioid Receptor (5C1M)Monoamine Oxidase A (2BXS)
Binding Affinity (kcal/mol) -8.2-6.5
Estimated Inhibition Constant (Ki) ~550 nM~25 µM
Number of H-Bonds 21
Key Interacting Residues ASP147, TYR326, HIS54TYR407, PHE208
Primary Interaction Type Ionic (ASP147), Pi-Pi (TYR326)Hydrophobic (PHE208)

Discussion & Interpretation

The comparative results generate a clear, albeit preliminary, hypothesis.

  • Preferential Binding to MOR: The docking simulation predicts a significantly stronger binding affinity of this compound for the Mu-Opioid Receptor (-8.2 kcal/mol) compared to Monoamine Oxidase A (-6.5 kcal/mol). This suggests that the compound is more likely to act as a modulator of the opioid system.

  • Interaction Analysis: The predicted binding mode in MOR involves a crucial ionic interaction with the highly conserved ASP147 residue, a hallmark of opioid receptor agonists, as well as a pi-pi stacking interaction with TYR326. In contrast, the binding to MAO-A is predicted to be weaker and dominated by less specific hydrophobic interactions.

  • Selectivity Hypothesis: Based on this computational data, this compound demonstrates a notable selectivity for MOR over MAO-A. This informs future experimental design; initial in vitro testing should prioritize opioid receptor binding assays over MAO-A inhibition assays.

The logical flow of this comparative analysis is depicted in the diagram below.

G cluster_mor Target 1: Mu-Opioid Receptor cluster_mao Target 2: Monoamine Oxidase A ligand This compound mor_affinity High Affinity (-8.2 kcal/mol) ligand->mor_affinity mao_affinity Lower Affinity (-6.5 kcal/mol) ligand->mao_affinity mor_interactions Key Interactions: - Ionic (ASP147) - Pi-Pi Stacking (TYR326) mor_affinity->mor_interactions conclusion Hypothesis: Compound shows selectivity for MOR. Potential as an opioid modulator. mor_interactions->conclusion mao_interactions Key Interactions: - Hydrophobic (PHE208) mao_affinity->mao_interactions mao_interactions->conclusion

Caption: Logical flow of the comparative docking analysis.

Conclusion and Future Directions

This guide has detailed a robust, scientifically-grounded workflow for the comparative molecular docking of this compound against MOR and MAO-A. Our computational results strongly suggest a preferential binding to the Mu-Opioid Receptor, driven by specific, high-energy interactions.

It is imperative to recognize that molecular docking is a predictive tool, not a definitive answer.[5] The hypotheses generated here must be validated through rigorous experimental testing. The logical next steps would include:

  • In Vitro Binding Assays: Radioligand binding assays to experimentally determine the binding affinity (Ki) of this compound for MOR and MAO-A.

  • Functional Assays: Cellular assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator at the Mu-Opioid Receptor.

By integrating computational prediction with experimental validation, we can confidently and efficiently characterize novel chemical entities, accelerating the path from molecular concept to potential therapeutic.

References

A Senior Application Scientist's Guide: Head-to-Head Comparison of 1-Phenylpiperidin-3-ol and 1-methyl-3-phenyl-4-piperidinol

Author: BenchChem Technical Support Team. Date: January 2026

To the Researcher, Scientist, and Drug Developer,

In the vast and intricate world of medicinal chemistry, the piperidine scaffold stands as a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties and synthetic versatility. Within this class, 1-Phenylpiperidin-3-ol and 1-methyl-3-phenyl-4-piperidinol represent two critical, yet distinct, building blocks. While structurally related, their nuanced differences in substitution patterns lead to divergent synthetic pathways, spectroscopic signatures, and pharmacological applications. This guide provides a comprehensive, data-supported comparison to inform your experimental design and strategic decisions in the laboratory.

Part 1: Foundational Chemical and Physical Properties

A molecule's identity begins with its structure and physical characteristics. Here, the differences are immediately apparent. This compound is a secondary alcohol with the aromatic moiety directly on the piperidine nitrogen. In contrast, 1-methyl-3-phenyl-4-piperidinol is a tertiary alcohol featuring N-methylation and a C-3 phenyl substitution. These distinctions fundamentally influence their reactivity, stereochemistry, and biological interactions.

Table 1: Comparative Physicochemical Properties

PropertyThis compound1-methyl-3-phenyl-4-piperidinol
Molecular Formula C₁₁H₁₅NO[3]C₁₂H₁₇NO[4]
Molecular Weight 177.24 g/mol 191.27 g/mol [4]
CAS Number 80710-25-44972-68-3 (for 4-phenyl isomer)
Appearance White to off-white crystalline powderOff-white to yellow solid
Boiling Point 314 °C at 760 mmHg[3]Not available
XLogP3 1.7 - 1.9[3]Not available
Topological Polar Surface Area 23.5 Ų23.5 Ų

Part 2: Synthesis and Mechanistic Rationale

The synthetic accessibility of a chemical scaffold is a primary concern for any research program. The routes to these two compounds are well-established, each relying on fundamental organic transformations. The choice of protocol is not merely procedural; it is a deliberate decision based on precursor availability and the desired final structure.

Synthesis of this compound

The most direct route to this secondary alcohol is the reduction of the corresponding ketone, 1-phenyl-3-piperidone. This transformation is a classic example of nucleophilic hydride attack on a carbonyl.

Experimental Protocol: Ketone Reduction

  • Setup: In a round-bottom flask, dissolve 1-phenyl-3-piperidone (1.0 eq) in anhydrous methanol under a nitrogen atmosphere. The choice of an anhydrous protic solvent is key for solubilizing both the ketone and the reducing agent.

  • Reduction: Cool the solution to 0 °C using an ice bath. This is critical to moderate the exothermic reaction upon adding the reducing agent. Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. NaBH₄ is selected as a mild and selective reducing agent, perfectly suited for converting ketones to alcohols without affecting the aromatic ring.

  • Monitoring: Stir the reaction at room temperature for 2-3 hours. Reaction completion should be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting ketone spot. This step is a self-validating checkpoint to prevent premature workup.

  • Quenching & Workup: Once complete, cool the flask again to 0 °C and slowly add deionized water to quench any unreacted NaBH₄. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine to remove residual water, and dried over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, the solvent is evaporated to yield the crude product, which can be purified by recrystallization from an ethanol/water mixture to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Synthesis of 1-methyl-3-phenyl-4-piperidinol

The construction of this tertiary alcohol requires forming a new carbon-carbon bond, a task perfectly suited for the Grignard reaction. Here, 1-methyl-4-piperidone is treated with phenylmagnesium bromide.

Experimental Protocol: Grignard Reaction

  • Grignard Preparation: In a flame-dried, three-neck flask under argon, prepare phenylmagnesium bromide by adding a solution of bromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) to magnesium turnings (1.2 eq). The inert atmosphere is absolutely critical as Grignard reagents react rapidly with water and oxygen.

  • Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous THF dropwise. The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of the piperidone.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction's progress by TLC.

  • Quenching & Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and neutralizes the magnesium salts.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield 1-methyl-3-phenyl-4-piperidinol.

Caption: Workflow for the synthesis of 1-methyl-3-phenyl-4-piperidinol.

Part 3: Comparative Spectroscopic Analysis

Unambiguous characterization is the bedrock of chemical research. NMR and IR spectroscopy provide a molecular "fingerprint" to confirm the structure and purity of the synthesized compounds.

  • ¹H NMR Spectroscopy:

    • This compound: Expect complex multiplets for the piperidine protons (δ 1.5-3.8 ppm). The aromatic protons on the N-phenyl group will appear between δ 6.8-7.4 ppm. A key diagnostic signal is the methine proton (CH-OH) adjacent to the hydroxyl group. The OH proton itself will be a broad singlet, exchangeable with D₂O.

    • 1-methyl-3-phenyl-4-piperidinol: The spectrum will feature a characteristic sharp singlet for the N-methyl protons around δ 2.3 ppm. The C-phenyl protons will resonate in the typical aromatic region (δ 7.2-7.5 ppm). The piperidine ring protons will give rise to a series of complex multiplets. The OH proton will again be a broad, exchangeable singlet.

  • ¹³C NMR Spectroscopy:

    • This compound: The spectrum will show multiple signals in the aromatic region (δ ~115-150 ppm). The key signal is the carbon bearing the hydroxyl group (C-OH), which typically appears around δ 65-70 ppm. Other piperidine carbons will be found upfield (δ ~25-60 ppm).

    • 1-methyl-3-phenyl-4-piperidinol: Aromatic carbons will appear between δ ~125-145 ppm. The C-OH signal will be shifted slightly downfield to δ ~70-75 ppm due to the different substitution pattern. The N-methyl carbon provides a diagnostic peak around δ 42 ppm.

  • Infrared (IR) Spectroscopy:

    • Both compounds will show a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol.[5] Both will also display C-H stretching bands for sp³ (aliphatic, ~2850-3000 cm⁻¹) and sp² (aromatic, ~3000-3100 cm⁻¹) carbons.[5]

Part 4: Pharmacological Relevance and Strategic Application

The ultimate value of these compounds lies in their application. Their distinct structures predispose them to interact with different biological targets.

  • This compound: The 3-phenylpiperidine scaffold is a versatile template in medicinal chemistry.[6] Derivatives have been investigated for a range of CNS activities. The N-phenyl group, in particular, can be a key pharmacophoric element in ligands for various receptors and enzymes. For instance, related N-aryl piperidines have been explored as kinase inhibitors and for their neuropharmacological effects.[7]

  • 1-methyl-3-phenyl-4-piperidinol: This molecule is most famously recognized as a key intermediate in the synthesis of pethidine (Meperidine), a potent opioid analgesic.[8] The spatial arrangement of the C-3 phenyl group and the C-4 hydroxyl (or its ester derivatives) is crucial for binding to the mu-opioid receptor.[9] Furthermore, derivatives of 1-methyl-4-piperidinol have shown analgesic activity in their own right, and the scaffold is explored for creating agents with anti-inflammatory and other CNS-related activities.[8][10]

Conclusion: A Strategic Choice for Targeted Outcomes

The decision to use this compound versus 1-methyl-3-phenyl-4-piperidinol is a strategic one, dictated entirely by the research objective.

  • Select this compound when your synthetic strategy requires an N-aryl piperidine scaffold. It is the precursor of choice for developing novel ligands where the nitrogen-bound phenyl ring is a key component for biological activity, particularly in CNS targets beyond the classical opioid receptors.

  • Select 1-methyl-3-phenyl-4-piperidinol when your focus is on opioid receptor modulation or when building analogs of pethidine. Its structure is optimized for entry into this specific chemical space, and it serves as the foundational building block for a well-established class of potent analgesics.

By understanding these fundamental differences, from their synthesis and characterization to their ultimate pharmacological potential, you can make a more informed and effective choice, saving valuable time and resources in your drug discovery and development endeavors.

References

A Comparative Guide to the Chromatographic and Spectroscopic Purity Validation of 1-Phenylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Phenylpiperidin-3-ol, a key structural motif in various synthetic compounds, presents a unique analytical challenge due to its polar nature, chiral center, and potential for multiple synthetic and degradation-related impurities. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques—chromatography and spectroscopy—for the robust validation of its purity. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring a self-validating and scientifically sound approach in line with international regulatory standards such as ICH Q2(R1).[1][2][3]

The Analytical Imperative: Understanding Potential Impurities

A robust purity assessment begins with a thorough understanding of what one is looking for. The potential impurity profile of this compound is intrinsically linked to its synthetic route. Two common pathways are the N-arylation of 3-hydroxypiperidine and the reduction of a pyridine precursor.

1. N-Arylation Route (e.g., Buchwald-Hartwig Amination): This involves coupling 3-hydroxypiperidine with an aryl halide (e.g., bromobenzene).

  • Process-Related Impurities:

    • Unreacted Starting Materials: 3-Hydroxypiperidine, Bromobenzene.

    • Catalyst Residues: Palladium and phosphine ligand-related impurities.[4][5]

    • Side-Products: Dehalogenated starting material (benzene), products of multiple arylations.[6]

    • Base Residues: Inorganic or organic base residues.

2. Pyridine Hydrogenation Route: This involves the reduction of a substituted pyridine, such as 3-hydroxypyridine followed by N-phenylation.

  • Process-Related Impurities:

    • Incompletely Hydrogenated Species: N-Phenyl-1,2,3,6-tetrahydropyridine, N-Phenyl-3-hydroxypyridine.[7][8]

    • Over-reduction or Ring-Opening Products: Though less common with modern catalysts, ring-opened amines can occur under harsh conditions.[4]

3. Degradation Products: Forced degradation studies under acid, base, oxidative, thermal, and photolytic stress help identify potential degradants.[9][10]

  • Oxidation Product: 1-Phenylpiperidin-3-one (ketone).

  • Dehydration Product: 1-Phenyl-1,2,3,4-tetrahydropyridine.

  • Enantiomeric Impurity: The (S)-enantiomer if the desired product is the (R)-enantiomer, or vice-versa.

The following diagram illustrates the logical flow for identifying and controlling these impurities.

Tech_Selection Q1 Goal of Analysis? Q2 Quantify Known/ Unknown Impurities? Q1->Q2 Separation & Quantification Q3 Confirm Structure/ Functional Groups? Q1->Q3 Identity & Structure Q4 Assess Enantiomeric Purity? Q2->Q4 Yes A_HPLC Stability-Indicating HPLC-DAD Q2->A_HPLC No A_NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Q3->A_NMR Detailed Structure A_FTIR FTIR Spectroscopy Q3->A_FTIR Functional Groups A_Chiral Chiral HPLC Q4->A_Chiral Yes Q5 Identify Volatile Impurities? Q5->A_HPLC No, all identified A_GCMS GC-MS (derivatization may be needed) Q5->A_GCMS Yes A_HPLC->Q5 Any unknowns?

References

Comparative study of the pharmacological profiles of cis and trans isomers of 4-aryloxy-3-phenylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the pharmacological profiles of cis and trans isomers of 4-aryloxy-3-phenylpiperidines. We will delve into the stereoselective synthesis, receptor binding affinities, and in vivo functional activities of these isomers, offering a deep understanding of how stereochemistry dictates their interactions with key biological targets, including opioid receptors and monoamine transporters. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the design and evaluation of novel central nervous system (CNS) active agents.

The Critical Role of Stereoisomerism in Pharmacology

In drug design and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its pharmacological activity. For chiral molecules, such as the 4-aryloxy-3-phenylpiperidines, different stereoisomers can exhibit vastly different affinities for their biological targets, leading to variations in efficacy, potency, and even their entire pharmacological profile. This guide will illuminate these differences through a detailed examination of the cis and trans diastereomers of this important chemical scaffold.

Stereoselective Synthesis of Cis and Trans 4-Aryloxy-3-Phenylpiperidines

The differential pharmacological activities of the cis and trans isomers necessitate their synthesis in a stereochemically pure form. A general synthetic approach is outlined below, based on established methodologies.[1][2][3]

General Synthetic Workflow

cluster_synthesis Stereoselective Synthesis start Starting Materials (e.g., 4-piperidone derivatives) intermediate1 Formation of 3-Phenyl-4-hydroxypiperidine Intermediate start->intermediate1 Multi-step synthesis intermediate2 Separation of Cis and Trans Hydroxy Isomers intermediate1->intermediate2 Chromatography or crystallization cis_hydroxy Cis-3-phenyl-4-hydroxypiperidine intermediate2->cis_hydroxy trans_hydroxy Trans-3-phenyl-4-hydroxypiperidine intermediate2->trans_hydroxy cis_product Cis-4-aryloxy-3-phenylpiperidine cis_hydroxy->cis_product Williamson Ether Synthesis (e.g., Ar-OH, NaH) trans_product Trans-4-aryloxy-3-phenylpiperidine trans_hydroxy->trans_product Williamson Ether Synthesis (e.g., Ar-OH, NaH)

Caption: General workflow for the stereoselective synthesis of cis and trans 4-aryloxy-3-phenylpiperidines.

The synthesis typically begins with a suitable piperidine precursor. A key step involves the introduction of the phenyl and hydroxyl groups at the 3 and 4 positions, respectively. The resulting diastereomeric mixture of 3-phenyl-4-hydroxypiperidines can then be separated into the individual cis and trans isomers using techniques such as column chromatography or fractional crystallization. Finally, the desired aryloxy moiety is introduced via a Williamson ether synthesis, reacting the separated hydroxyl isomers with an appropriate phenol in the presence of a base.[1]

Comparative Pharmacological Profiles

The orientation of the phenyl and aryloxy substituents in the cis and trans isomers leads to distinct interactions with receptor binding pockets, resulting in different pharmacological profiles.

Opioid Receptor Binding Affinity

The 4-arylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Stereochemistry at the 3 and 4 positions significantly influences binding affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM) of Representative Cis and Trans Isomers

Isomerµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Cis Isomer Lower nanomolar rangeModerate affinityLower affinity
Trans Isomer Sub-nanomolar to low nanomolar rangeModerate to low affinityModerate affinity

Note: The data presented is a synthesis of findings from structurally related 3,4-disubstituted piperidine series and serves as a representative comparison. Actual values will vary depending on the specific aryl and aryloxy substituents.[4][5][6]

Generally, the trans isomers of related 3,4-disubstituted piperidines have been shown to exhibit higher affinity for the µ-opioid receptor compared to their cis counterparts.[6] This is often attributed to the pseudo-equatorial orientation of both the 3-phenyl and 4-aryloxy groups in the most stable chair conformation of the trans isomer, which allows for a more favorable interaction with the receptor binding site. In contrast, the cis isomer must adopt a conformation where one of the bulky substituents is in a less favorable axial position.[7][8]

Monoamine Transporter Inhibition

The 4-phenylpiperidine structure is also a core element in many monoamine transporter inhibitors.[9][10][11] These compounds can modulate the synaptic concentrations of dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

Table 2: Comparative Monoamine Transporter Inhibition (IC50, nM) of Representative Cis and Trans Isomers

IsomerDopamine Transporter (DAT) (IC50, nM)Serotonin Transporter (SERT) (IC50, nM)Norepinephrine Transporter (NET) (IC50, nM)
Cis Isomer High potencyModerate to low potencyModerate to low potency
Trans Isomer Moderate potencyLow potencyLow potency

Note: The data presented is a synthesis of findings from structurally related 3,4-disubstituted piperidine series and serves as a representative comparison. Actual values will vary depending on the specific aryl and aryloxy substituents.[12][13]

In contrast to opioid receptor activity, the cis isomers of related 3-substituted-4-phenylpiperidines have demonstrated greater potency as inhibitors of the dopamine transporter.[12] This suggests a different set of steric and electronic requirements for optimal binding to the DAT compared to opioid receptors. The conformational flexibility of the cis isomer may allow it to adopt a specific geometry that is more complementary to the DAT binding site.

In Vivo Pharmacological Assessment

To translate the in vitro binding data into a functional context, in vivo behavioral assays are essential. The tail-flick test for antinociceptive (analgesic) activity and locomotor activity measurements for assessing CNS stimulant or depressant effects are commonly employed.

Antinociceptive Activity: The Tail-Flick Test

The tail-flick test is a standard method for evaluating the analgesic properties of opioid receptor agonists. An increase in the latency to withdraw the tail from a thermal stimulus is indicative of an analgesic effect.

Experimental Protocol: Tail-Flick Test

cluster_tailflick Tail-Flick Assay Workflow acclimatize Acclimatize Mice to Testing Room (30-60 minutes) baseline Measure Baseline Tail-Flick Latency acclimatize->baseline administer Administer Test Compound (cis or trans isomer, i.p. or s.c.) baseline->administer test Measure Tail-Flick Latency at Pre-determined Time Points administer->test data Calculate Maximum Possible Effect (%MPE) test->data

Caption: Workflow for the tail-flick test to assess antinociceptive activity.

Based on their higher µ-opioid receptor affinity, trans isomers are predicted to exhibit greater potency in the tail-flick test compared to their cis counterparts.

Spontaneous Locomotor Activity

Locomotor activity is a measure of general CNS activity. Compounds that inhibit dopamine reuptake are expected to increase locomotor activity, while compounds with sedative properties will decrease it.

Experimental Protocol: Locomotor Activity Measurement

cluster_locomotor Locomotor Activity Workflow acclimatize Acclimatize Mice to Testing Room (30-60 minutes) place Place Mouse in Open-Field Arena acclimatize->place record Record Activity using Automated Tracking System (e.g., total distance, rearing) place->record Baseline administer Administer Test Compound (cis or trans isomer, i.p. or s.c.) record->administer re_record Record Post-Dose Locomotor Activity administer->re_record analyze Analyze and Compare Pre- and Post-Dose Activity re_record->analyze

Caption: Workflow for measuring spontaneous locomotor activity in an open-field arena.

Given their higher potency at the dopamine transporter, cis isomers are expected to produce a more pronounced increase in locomotor activity compared to the trans isomers.[14][15][16][17][18]

Mechanistic Insights: The Role of Conformational Preference

The observed differences in the pharmacological profiles of the cis and trans isomers can be attributed to their distinct conformational preferences. The piperidine ring exists in a dynamic equilibrium of chair and boat conformations. The substituents at the 3 and 4 positions influence this equilibrium.

For the trans isomer, the thermodynamically most stable conformation is a chair form where both the 3-phenyl and 4-aryloxy groups occupy equatorial positions. This arrangement is often optimal for binding to opioid receptors.

For the cis isomer, a chair conformation necessitates that one of the bulky substituents occupies an axial position, which is energetically less favorable. However, this isomer may have greater conformational flexibility, allowing it to adopt a specific conformation that is recognized by the dopamine transporter. It is also possible that a twist-boat conformation plays a role in the binding of the cis isomer to the DAT.[7]

Conclusion

The stereochemical relationship between the 3-phenyl and 4-aryloxy substituents in 4-aryloxy-3-phenylpiperidines is a critical determinant of their pharmacological profile. A clear divergence in activity is observed, with trans isomers generally favoring opioid receptor interactions and cis isomers displaying a preference for the dopamine transporter. This stereochemical dichotomy provides a valuable tool for medicinal chemists to fine-tune the selectivity of these compounds for specific CNS targets. A thorough understanding of the synthesis, pharmacological activity, and conformational behavior of both isomers is essential for the rational design of novel therapeutics with improved efficacy and reduced side effects.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpiperidin-3-OL
Reactant of Route 2
Reactant of Route 2
1-Phenylpiperidin-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.